3-Cyclopropyl-5-iodo-isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5-iodo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYJQQPDZHRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-5-iodo-isoxazole
Foreword: The Significance of Substituted Isoxazoles in Modern Chemistry
The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to act as a versatile synthetic intermediate. The introduction of specific substituents, such as a cyclopropyl group at the 3-position and an iodine atom at the 5-position, imparts distinct characteristics to the molecule. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the iodo-substituent serves as a crucial handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and characterization of 3-Cyclopropyl-5-iodo-isoxazole, offering valuable insights for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. Two primary strategies are discussed herein: a two-step approach involving the synthesis of 3-cyclopropylisoxazole followed by regioselective iodination, and a one-pot cycloaddition approach.
Strategy 1: Two-Step Synthesis via 3-Cyclopropylisoxazole Intermediate
This robust and often preferred method involves the initial construction of the 3-cyclopropylisoxazole ring, followed by the introduction of the iodine atom at the 5-position. This approach allows for the isolation and characterization of the intermediate, providing better control over the final product's purity.
Step 1: Synthesis of 3-Cyclopropylisoxazole
The most common and efficient method for the synthesis of 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] In this case, cyclopropylacetylene serves as the dipolarophile, and a cyclopropanecarboxaldehyde oxime can be used to generate the corresponding nitrile oxide in situ.
The in situ generation of nitrile oxides from aldoximes can be achieved using various oxidizing agents, with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or (diacetoxyiodo)benzene (DIB) offering mild and efficient conditions.[3][4]
Step 2: Regioselective Iodination of 3-Cyclopropylisoxazole
The introduction of an iodine atom at the 5-position of the 3-cyclopropylisoxazole ring is a critical step that requires careful selection of iodinating agents and reaction conditions to ensure high regioselectivity. The isoxazole ring is an electron-rich heterocycle, and the 5-position is generally susceptible to electrophilic substitution.
Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The choice of solvent and temperature can significantly influence the outcome of the reaction.
Strategy 2: One-Pot Synthesis
A one-pot approach, while potentially more efficient in terms of step economy, can be more challenging to optimize. This strategy would involve the direct reaction of cyclopropylacetylene with an in situ generated iodo-nitrile oxide equivalent. However, the stability and generation of such an intermediate can be problematic. A more plausible one-pot variation involves the [3+2] cycloaddition followed by in-situ iodination without isolation of the 3-cyclopropylisoxazole intermediate.
Experimental Protocols
The following is a detailed, step-by-step methodology for the two-step synthesis of this compound.
Part A: Synthesis of 3-Cyclopropylisoxazole
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| Cyclopropanecarboxaldehyde | 70.09 | 10.0 | 1.0 | 0.70 g |
| Hydroxylamine hydrochloride | 69.49 | 11.0 | 1.1 | 0.76 g |
| Sodium acetate | 82.03 | 11.0 | 1.1 | 0.90 g |
| Ethanol/Water (1:1) | - | - | - | 20 mL |
| Cyclopropylacetylene | 66.10 | 10.0 | 1.0 | 0.66 g |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 430.03 | 11.0 | 1.1 | 4.73 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
Oxime Formation: To a solution of cyclopropanecarboxaldehyde (10.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add hydroxylamine hydrochloride (11.0 mmol) and sodium acetate (11.0 mmol). Stir the mixture at room temperature for 4 hours.
-
Extraction: After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain cyclopropanecarboxaldehyde oxime.
-
Cycloaddition: In a separate flask, dissolve the crude oxime (10.0 mmol) and cyclopropylacetylene (10.0 mmol) in dichloromethane (50 mL).
-
PIFA Addition: Cool the solution to 0 °C and add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (11.0 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyclopropylisoxazole.
Part B: Synthesis of this compound
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Cyclopropylisoxazole | 109.13 | 5.0 | 1.0 | 0.55 g |
| N-Iodosuccinimide (NIS) | 224.99 | 5.5 | 1.1 | 1.24 g |
| Acetonitrile | - | - | - | 25 mL |
Procedure:
-
Reaction Setup: To a solution of 3-cyclopropylisoxazole (5.0 mmol) in acetonitrile (25 mL), add N-iodosuccinimide (5.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization of this compound
The structural elucidation of the final product is accomplished through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Cyclopropyl Protons: A multiplet in the upfield region (approx. δ 1.0-1.2 ppm and δ 2.0-2.2 ppm). Isoxazole Proton: A singlet for the C4-H of the isoxazole ring (approx. δ 6.0-6.5 ppm). The chemical shift will be influenced by the adjacent iodo-substituent. |
| ¹³C NMR | Cyclopropyl Carbons: Signals in the aliphatic region (approx. δ 5-15 ppm). Isoxazole Carbons: Signals for C3, C4, and C5 of the isoxazole ring. The C5 carbon bearing the iodine atom will show a characteristic upfield shift compared to an unsubstituted isoxazole. Expected shifts around δ 160-170 (C3), δ 100-110 (C4), and δ 80-90 (C5). |
| Mass Spectrometry | Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of C₆H₆INO (m/z = 234.95). The isotopic pattern of iodine (¹²⁷I) will be evident. |
| Infrared (IR) | Characteristic absorption bands for C=N stretching of the isoxazole ring (around 1600 cm⁻¹) and C-H stretching of the cyclopropyl group. |
Conclusion: A Versatile Building Block for Further Exploration
This guide has detailed a reliable and well-documented synthetic pathway to this compound, a molecule of significant interest in contemporary chemical research. The two-step approach, involving the initial formation of the 3-cyclopropylisoxazole core followed by regioselective iodination, offers a high degree of control and predictability. The provided experimental protocols and characterization data serve as a practical resource for researchers aiming to synthesize and utilize this valuable building block. The presence of the iodo-substituent opens up a vast landscape for further chemical transformations, enabling the creation of diverse libraries of novel isoxazole derivatives for applications in drug discovery and materials science.
References
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
- Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839–2842.
- Li, X., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
- Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (6), 398-399.
- Sciforum. (2019).
- Beilstein Journal of Organic Chemistry. (2023).
- Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Sources
Spectroscopic Data for 3-Cyclopropyl-5-iodo-isoxazole: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyclopropyl-5-iodo-isoxazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. In the absence of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, empowering researchers in their synthetic and analytical endeavors.
Introduction: The Significance of this compound
Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The unique substitution pattern of a cyclopropyl group at the 3-position and an iodine atom at the 5-position of the isoxazole ring in the title compound suggests potential for novel pharmacological properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the isoxazole ring proton and the cyclopropyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Isoxazole H-4 | 6.2 - 6.5 | s | - |
| Cyclopropyl CH | 2.0 - 2.3 | m | - |
| Cyclopropyl CH₂ | 1.0 - 1.3 | m | - |
| Cyclopropyl CH₂' | 0.9 - 1.1 | m | - |
Causality Behind Predictions:
-
Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to appear as a singlet in the range of δ 6.2-6.5 ppm. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, as well as the iodine at the 5-position, will deshield this proton.
-
Cyclopropyl Protons: The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton (CH) is expected to be the most deshielded, appearing as a multiplet around δ 2.0-2.3 ppm. The methylene protons (CH₂) will appear as multiplets at higher fields, typically between δ 0.9 and 1.3 ppm.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isoxazole C-3 | 165 - 170 |
| Isoxazole C-5 | 85 - 95 |
| Isoxazole C-4 | 105 - 110 |
| Cyclopropyl CH | 10 - 15 |
| Cyclopropyl CH₂ | 5 - 10 |
Expert Insights:
-
Isoxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are significantly influenced by the heteroatoms. The C-3 carbon, attached to the cyclopropyl group and flanked by nitrogen, is expected to be the most downfield. The C-5 carbon, bearing the iodine atom, will be significantly shielded compared to a protonated carbon, with its chemical shift predicted to be in the δ 85-95 ppm range due to the "heavy atom effect" of iodine. The C-4 carbon will resonate at a characteristic upfield position for isoxazoles.
-
Cyclopropyl Carbons: The cyclopropyl carbons are expected to appear in the upfield region of the spectrum, which is characteristic of strained ring systems.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3140 | C-H stretch | Isoxazole ring |
| ~3080 | C-H stretch | Cyclopropyl C-H |
| ~1610 | C=N stretch | Isoxazole ring |
| ~1570 | C=C stretch | Isoxazole ring |
| ~1450 | C-H bend | Cyclopropyl CH₂ |
| ~1250 | Ring breathing | Isoxazole ring |
| ~1050 | C-O stretch | Isoxazole ring |
| 500 - 600 | C-I stretch | Iodo group |
Authoritative Grounding: The predicted vibrational frequencies are based on established correlations for isoxazole derivatives and alkyl halides.[1][2][3] The C-I stretching vibration is typically observed in the far-infrared region, and its exact position can be influenced by the overall molecular structure.[4][1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for relatively small, volatile molecules and provides extensive fragmentation. ESI is a softer ionization technique that is useful for obtaining the molecular ion peak.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Fragment Ion |
| 249 | [M]⁺˙ (Molecular Ion) |
| 122 | [M - I]⁺ |
| 108 | [M - C₃H₅O]⁺ |
| 81 | [C₄H₃NO]⁺˙ |
| 69 | [C₃H₃NO]⁺˙ |
| 41 | [C₃H₅]⁺ |
Mechanistic Insights:
The fragmentation of this compound is expected to be initiated by the cleavage of the weak N-O bond of the isoxazole ring or the C-I bond.
Caption: Predicted major fragmentation pathways for this compound.
The molecular ion peak is predicted at m/z 249. A prominent fragment ion is expected at m/z 122, corresponding to the loss of an iodine radical ([M - I]⁺). Further fragmentation of this ion could lead to the loss of the cyclopropyl group to give a fragment at m/z 81. Another characteristic fragmentation pathway for isoxazoles involves the cleavage of the ring system.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and application of this promising heterocyclic compound. The logical framework and expert insights provided herein are intended to facilitate the unambiguous identification and further development of this and related molecules in the field of drug discovery.
References
- This guide is a predictive analysis and does not cite direct experimental data for the title compound. The following references provide foundational knowledge for the predictions made.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Public
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University.
- The features of IR spectrum - University of Babylon.
- Infrared spectroscopy - The Royal Society of Chemistry.
- Fragmentation mechanisms of isoxazole - Organic Mass Spectrometry.
- The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact.
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide - Beilstein Journals.
- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem.
- 3-cyclopropyl-5-isoxazolecarboxylic acid(SALTDATA: FREE)(870704-25-9) 1 H NMR - ChemicalBook.
Sources
A Technical Guide to 3-Cyclopropyl-5-iodo-isoxazole: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in contemporary drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. When functionalized with a cyclopropyl group—a small, strained carbocycle known to improve metabolic stability and binding affinity—and an iodine atom, the resulting molecule, 3-Cyclopropyl-5-iodo-isoxazole , becomes a highly valuable and versatile building block.[4] The iodine atom, in particular, serves as a reactive handle for a multitude of cross-coupling reactions, enabling the rapid diversification of the core structure. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound for researchers in chemical synthesis and drug development.
Physicochemical and Structural Properties
This compound is a synthetically useful intermediate whose properties are defined by the interplay of its three core components: the aromatic isoxazole ring, the strained cyclopropyl substituent, and the heavy iodo-functional group.
Core Structural Attributes
-
Chemical Name: this compound
-
CAS Number: 1427195-41-2[5]
-
Molecular Formula: C₆H₆INO
-
Structure:
Caption: Structure of this compound.
Physicochemical Data
Quantitative physical data for this specific molecule is not widely published. However, properties can be inferred from related structures and general chemical principles. The data presented below is a combination of calculated values and typical characteristics for similar compounds.
| Property | Value / Description | Source / Rationale |
| Molecular Weight | 247.03 g/mol | Calculated |
| Physical State | Expected to be a crystalline solid or high-boiling liquid at room temperature. | Based on the high molecular weight and planar heterocyclic core. |
| Melting Point | Not reported. | Likely significantly higher than the parent isoxazole due to increased mass and intermolecular forces. |
| Boiling Point | Not reported. | Expected to be high, likely requiring vacuum distillation. The parent isoxazole boils at 95 °C.[6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, THF, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Typical for halogenated heterocyclic compounds. |
| pKa | The isoxazole ring is very weakly basic, with the conjugate acid having a pKa around -3.0.[6] | The nitrogen lone pair is involved in the aromatic system, reducing its availability for protonation. |
Spectroscopic Signature
While specific spectra are proprietary or unpublished, the expected spectroscopic characteristics can be predicted. Researchers synthesizing or using this compound should perform full characterization.
| Technique | Expected Features |
| ¹H NMR | - Cyclopropyl protons: Complex multiplets in the upfield region (~0.8-1.5 ppm).- Isoxazole proton (H4): A singlet in the aromatic region (~6.0-6.5 ppm). |
| ¹³C NMR | - Cyclopropyl carbons: Resonances at high field (~5-15 ppm).- Isoxazole carbons: C3 and C5 would be significantly downfield, with the C-I bond at C5 having a characteristic chemical shift (~90-100 ppm). C4 would appear around 100-110 ppm. |
| Mass Spec (MS) | - M+ peak: A strong molecular ion peak at m/z ≈ 247.- Isotopic Pattern: The presence of iodine would not yield a distinctive isotopic pattern like bromine or chlorine.- Fragmentation: Likely loss of iodine (I•) and fragmentation of the cyclopropyl ring. |
| Infrared (IR) | - C=N stretch: ~1600-1650 cm⁻¹.- N-O stretch: ~1400-1450 cm⁻¹.- C-H stretches (aromatic/cyclopropyl): ~2900-3100 cm⁻¹. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which is dominated by the carbon-iodine bond at the 5-position. This position is primed for metal-catalyzed cross-coupling reactions, making it an ideal scaffold for introducing molecular complexity.
The Isoxazole Core
The isoxazole ring is an electron-rich aromatic system.[6] The N-O bond is the weakest link in the ring and can be cleaved under reductive conditions (e.g., H₂/Raney Ni) or photolytically, a property that can be exploited in multi-step syntheses to unmask β-hydroxy ketone functionalities.[6] However, under the conditions of most cross-coupling reactions, the ring is robust and stable.
The C5-Iodo Functional Handle
The C-I bond is the primary site of reactivity. Its susceptibility to oxidative addition by transition metal catalysts (particularly palladium and copper) allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of this compound.
This reactivity makes the molecule an excellent precursor for generating libraries of analogs for structure-activity relationship (SAR) studies. By varying the coupling partner, researchers can systematically probe the chemical space around the isoxazole core.
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is well-established, most commonly proceeding via the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7][8][9] This approach offers high regioselectivity and functional group tolerance.
Retrosynthetic Analysis & Strategy
A logical approach to this compound involves the reaction of cyclopropanecarbonitrile oxide (the 3-cyclopropyl source) with iodoacetylene (the 5-iodo source). The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride or aldoxime to avoid its dimerization.
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol
This protocol is a representative example based on established literature methods for isoxazole synthesis and should be adapted and optimized.[8][9]
-
Step 1: Formation of Cyclopropyl Hydroximoyl Chloride. To a stirred solution of cyclopropyl aldoxime (1.0 eq) in a suitable solvent such as DMF or chloroform, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Step 2: In Situ Cycloaddition. To the reaction mixture containing the hydroximoyl chloride, add iodoacetylene (1.2 eq). Cool the mixture to 0 °C and add a base, such as triethylamine (1.5 eq), dropwise. The base facilitates the in situ formation of the nitrile oxide dipole, which is immediately trapped by the iodoacetylene.
-
Step 3: Workup and Purification. Stir the reaction at room temperature overnight. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure this compound.
Causality Behind Choices:
-
In situ generation: Nitrile oxides are unstable and prone to dimerization. Generating them in the presence of the dipolarophile (iodoacetylene) maximizes the yield of the desired cycloaddition product.
-
Solvent and Base: The choice of solvent (e.g., DMF) helps to solubilize the starting materials, while a non-nucleophilic base (e.g., triethylamine) is crucial for dehydrohalogenation without competing side reactions.
Applications in Drug Discovery
The unique combination of the isoxazole core, the cyclopropyl moiety, and a reactive handle makes this molecule particularly attractive for pharmaceutical research.
-
Scaffold for Bioactive Molecules: The isoxazole ring is present in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] It serves as a stable, bioisosteric replacement for other functionalities like phenyl or ester groups.
-
Role of the Cyclopropyl Group: The cyclopropyl group is often incorporated into drug candidates to enhance potency, improve metabolic stability by blocking sites of oxidation, and modulate conformation.[4] Its strained nature imparts unique electronic properties that can influence binding interactions.
-
Farnesoid X Receptor (FXR) Agonists: A notable application of the 3-aryl-5-cyclopropyl-isoxazole scaffold is in the development of potent and selective agonists for the Farnesoid X Receptor (FXR).[10][11] FXR is a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism. Agonists based on this scaffold have been investigated as potential treatments for dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[10][11] this compound is an ideal starting point for synthesizing analogs of these FXR agonists.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, precautions must be based on data for structurally related iodo-heterocycles and general laboratory safety principles.[12][13]
-
Hazard Classification: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[13] Halogenated organic compounds should always be handled with care.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure all skin is covered.
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Protect from light.
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains.
References
-
Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Pardeshi, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 33(1), 26. Retrieved from [Link]
-
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Ali, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. Retrieved from [Link]
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Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. Retrieved from [Link]
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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Kinzel, O., et al. (2016). Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3748–3753. Retrieved from [Link]
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Hussein, F. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Retrieved from [Link]-4-Hussein/072c416e91f630560a8b940e4f2537f26c79a515)
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Glukhareva, T. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][12]Triazines: Synthesis and Photochemical Properties. Molecules, 28(20), 7168. Retrieved from [Link]
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Hossain, M. I., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 219–226. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-Cyclopropyl-5-iodo-isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Cyclopropyl-5-iodo-isoxazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its stability profile is paramount for ensuring data integrity in research and for the development of safe and effective pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the predicted stability of this compound based on the known reactivity of its constituent functional groups. It further outlines a systematic approach to experimentally determine its stability and establish optimal storage and handling conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this compound while maintaining its quality and integrity.
Introduction to this compound: A Molecule of Interest
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, found in a range of approved drugs. The title compound, this compound, combines this important heterocycle with a cyclopropyl group and an iodine atom, creating a unique molecule with potential for further chemical modification and biological activity.
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and introduce conformational rigidity.[1][2] The iodine atom provides a handle for various cross-coupling reactions, making it a valuable building block in synthetic chemistry. Given its potential utility, a comprehensive understanding of its chemical stability is a critical prerequisite for its successful application in research and development.
Predicted Stability Profile: A Synthesis of Functional Group Chemistry
In the absence of specific experimental data for this compound, we can infer its likely stability by examining the known chemical behavior of its three key structural motifs: the isoxazole ring, the cyclopropyl group, and the carbon-iodine bond.
The Isoxazole Ring: Susceptibilities and Strengths
The isoxazole ring is an aromatic heterocycle, which generally imparts a degree of stability. However, the N-O bond within the ring is a point of potential weakness.
-
pH Sensitivity: Isoxazole rings can be susceptible to cleavage under basic conditions.[3] Studies on other isoxazole-containing molecules, such as the anti-inflammatory drug leflunomide, have shown that the ring can open, particularly at elevated pH and temperature.[3] Conversely, the isoxazole ring in leflunomide demonstrated resistance to opening under acidic and neutral pH at ambient temperature.[3] Therefore, it is prudent to assume that this compound will be most stable in neutral to mildly acidic aqueous environments.
-
Photostability: The weak N-O bond in the isoxazole ring can also be susceptible to cleavage upon exposure to UV irradiation, leading to rearrangement products.[4] This suggests that the compound may be light-sensitive.
-
Thermal Stability: While generally stable, the thermal stability of heterocyclic compounds can vary greatly depending on their substituents.[5]
The Cyclopropyl Group: A Stabilizing Influence
The cyclopropyl group is known for its relative inertness under many common laboratory conditions, a property that has made it a popular substituent in drug design to block metabolic oxidation.[1][2]
-
Acid and Base Stability: The cyclopropyl group is generally stable under mild acidic conditions, although strong acids can promote ring-opening.[1] It is typically very stable across a wide range of basic conditions.[1]
-
Oxidative and Reductive Stability: The carbon-hydrogen bonds on a cyclopropyl ring are relatively strong, making it resistant to many oxidizing agents.[1] Simple cyclopropanes are also generally resistant to catalytic hydrogenation at room temperature.[1]
The Carbon-Iodine Bond: A Potential Liability
The bond between the isoxazole ring and the iodine atom is a potential site of degradation.
-
Photolability: Aryl iodides are known to be sensitive to light and can undergo homolytic cleavage of the carbon-iodine bond upon UV irradiation, which can lead to the formation of radical species and subsequent degradation products.[6]
-
Reductive Cleavage: The carbon-iodine bond can be susceptible to reductive cleavage under certain conditions.
Summary of Predicted Stability
Based on the analysis of its functional groups, this compound is predicted to be:
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH | Likely Stable | |
| Neutral pH | Likely Stable | |
| Basic pH | Potentially Unstable | Isoxazole ring opening |
| Oxidation | Likely Stable | |
| Reduction | Potentially Unstable | Reductive cleavage of the C-I bond |
| Light Exposure | Potentially Unstable | Photolytic cleavage of the C-I bond and/or isoxazole ring rearrangement |
| Elevated Temperature | Requires Experimental Determination | Thermal decomposition |
Recommended Storage and Handling: A Precautionary Approach
Given the predicted stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of this compound:
-
Storage Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light Protection: Protect from light at all times. Use amber vials or wrap containers with aluminum foil.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, although the cyclopropyl group is expected to be relatively stable.
-
pH of Solutions: When preparing solutions, use neutral or slightly acidic buffers. Avoid strongly basic conditions.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Determination of Stability: A Forced Degradation Study Protocol
To definitively establish the stability of this compound, a forced degradation (or stress testing) study is essential.[7][8][9][10][11] This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and pathways.
Objectives of a Forced Degradation Study
-
To identify the likely degradation products.
-
To establish the intrinsic stability of the molecule and its degradation pathways.[9]
-
To develop and validate a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
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Technical Guide: 3-Cyclopropyl-5-iodo-isoxazole as a Strategic Building Block in Modern Organic Synthesis
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on 3-cyclopropyl-5-iodo-isoxazole, a versatile building block that combines the unique steric and electronic features of a cyclopropyl group with the synthetic flexibility of an iodo-substituent. The iodine atom at the 5-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides an in-depth analysis of its properties, synthesis, and core applications, with a focus on Suzuki-Miyaura and Sonogashira couplings, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of the Isoxazole Scaffold
The five-membered isoxazole heterocycle is a cornerstone of modern drug design, prized for its metabolic stability, ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[1][2] Its rigid structure and distinct electronic profile make it an ideal framework for orienting substituents in three-dimensional space to optimize interactions with biological targets.[3]
The specific building block, This compound , offers a compelling combination of features:
-
The 3-Cyclopropyl Group: This small, strained ring system is of great interest in medicinal chemistry. It can increase metabolic stability, improve potency, and modulate lipophilicity. Its unique electronic nature can influence the properties of the adjacent isoxazole ring.
-
The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[4] This makes the 5-position a predictable and highly reactive site for introducing a wide array of chemical moieties, including aryl, heteroaryl, and alkynyl groups, which are crucial for exploring the chemical space around a core scaffold.
This guide details the utility of this building block as a gateway to novel, complex molecules.
Physicochemical Properties
A summary of the key identification and physical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1427195-41-2 | [5] |
| Molecular Formula | C₆H₆INO | [5] |
| Molecular Weight | 247.02 g/mol | [5] |
| Appearance | (Typically a solid) | - |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established methods, most commonly via the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-diketone with hydroxylamine.[6][7] For this compound, a plausible route involves the formation of a 3-cyclopropyl-isoxazol-5-one intermediate, which can then be converted to the 5-iodo derivative.
A general synthetic approach could involve reacting a cyclopropyl-functionalized β-ketoester with hydroxylamine to form the isoxazolone, followed by a subsequent iodination step.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency.
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[8][9] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[10]
Mechanistic Causality: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Synthesis of 5-Aryl-3-cyclopropyl-isoxazole
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand like SPhos (3.5 mol%). The choice of ligand is critical and can significantly impact reaction efficiency.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the hydrolysis of boronic esters and aids in the transmetalation step.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-3-cyclopropyl-isoxazole.
| Arylboronic Acid Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% (Typical) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | >85% (Typical) |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | >80% (Typical) |
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[4][11] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable precursors in materials science and medicinal chemistry.[12]
Mechanistic Causality: The reaction involves two interconnected catalytic cycles.[4] The palladium cycle is similar to the Suzuki coupling. The crucial difference is the copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-halide complex, regenerating the copper catalyst and advancing the palladium cycle.[13]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Field-Proven Experimental Protocol: Synthesis of 5-Alkynyl-3-cyclopropyl-isoxazole
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)], and the copper(I) co-catalyst [e.g., copper(I) iodide (CuI) (4-10 mol%)].
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.). The amine serves as both the base and often as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting iodide.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired 5-alkynyl-3-cyclopropyl-isoxazole.
| Terminal Alkyne Partner | Catalyst System | Base | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | >90% (Typical) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | >95% (Typical) |
| 1-Heptyne | Pd(acac)₂ / PPh₃ / CuI | Et₃N | >85% (Typical) |
Application in Bioactive Molecule Synthesis
The 3-cyclopropyl-5-aryl isoxazole scaffold is a key pharmacophore in several modern drug discovery programs. A notable example is its presence in a class of potent farnesoid X receptor (FXR) agonists, which are investigated for the treatment of dyslipidemia and other metabolic diseases.[14] The synthesis of these molecules heavily relies on the cross-coupling strategies outlined above.
Example Synthetic Scheme: Core of an FXR Agonist A key step in synthesizing these agonists involves a Suzuki coupling between a functionalized this compound and a piperidine-linked arylboronic ester. This reaction efficiently forges the critical biaryl bond central to the molecule's activity.
Conclusion and Future Outlook
This compound has proven to be a robust and highly effective building block for organic synthesis. Its value is anchored in the predictable and high-yielding reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse functionalities. This enables rapid library synthesis and structure-activity relationship (SAR) studies, which are essential in modern drug discovery.
Future applications will likely expand into other coupling methodologies and the synthesis of increasingly complex natural products and materials. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this and similar halogenated heterocyclic building blocks.
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Introduction: The Strategic Importance of the 5-Iodoisoxazole Scaffold
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Cyclopropyl-5-iodo-isoxazole
The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of biological interactions.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural motif in numerous approved drugs and clinical candidates, spanning therapeutic areas from inflammation and cancer to infectious diseases and neurological disorders.[1][2][3]
Within this privileged class of compounds, this compound has emerged as a particularly valuable and versatile building block. The cyclopropyl group at the C3 position often imparts favorable properties such as increased potency, improved metabolic stability, and reduced off-target activity.[4] However, the true synthetic power of this intermediate lies in the carbon-iodine bond at the C5 position. The C-I bond serves as a highly reactive and strategically positioned functional handle, enabling chemists to introduce a vast array of molecular complexity through modern synthetic methodologies.
This guide provides a comprehensive exploration of the reactivity of the C-I bond in this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-tested experimental protocols, and discuss its application in the synthesis of complex molecules, exemplified by its role in the development of novel therapeutics like the FXR agonist LY2562175.[5][6] Understanding and mastering the chemistry of this C-I bond is essential for researchers aiming to leverage this powerful scaffold in drug discovery and development.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodide of the isoxazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, which is weaker and more polarizable than its bromide or chloride counterparts (reactivity trend: I > Br > Cl), allows these reactions to proceed under relatively mild conditions.[7][8][9] This section details the most pivotal cross-coupling strategies for functionalizing the this compound core.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing carbon-carbon bonds, coupling organoboron compounds with organic halides.[8][10] For this compound, it provides a robust and highly tolerant method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][11] The choice of base is critical, as it facilitates the formation of a boronate complex, which is essential for the transmetalation step.[10]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).[11]
-
Evacuate the vial and backfill with argon gas (repeat three times).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Exemplary Suzuki-Miyaura Couplings with this compound
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | 88 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 75 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
Sonogashira Coupling: Access to Alkynyl-Isoxazoles
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[7] This reaction is indispensable for installing alkynyl moieties, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or key pharmacophores in their own right.
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the C-I bond to Pd(0) is the first step. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, base, and a Cu(I) salt (e.g., CuI).[12] This copper acetylide then undergoes transmetalation with the Pd(II)-iodide complex. Reductive elimination yields the alkynylated isoxazole and regenerates the Pd(0) catalyst.[12][13]
Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
Representative Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous THF or DMF.
-
Add triethylamine (3.0 equiv) as both the base and a solvent.
-
To this solution, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash chromatography to afford the desired product.[14]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[15][16] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are ubiquitous in drug molecules.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the 5-iodo-isoxazole to the Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. A base abstracts a proton from the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[17]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Charge an oven-dried reaction tube with this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Alternative Reactivity: Metal-Halogen Exchange
Beyond palladium catalysis, the C-I bond in this compound is highly susceptible to metal-halogen exchange, most commonly with organolithium reagents. This transformation provides an alternative and powerful route to functionalization by generating a nucleophilic 5-lithio-isoxazole species.
Mechanistic Rationale: The reaction is a kinetically controlled process where an organolithium reagent, typically n-butyllithium or tert-butyllithium, attacks the iodine atom.[18] This occurs via a polar mechanism, often involving an intermediate "ate-complex," to rapidly exchange the iodine for lithium.[19][20] The exchange rate follows the trend I > Br > Cl, making iodo-isoxazoles ideal substrates.[9][18] The newly formed 5-lithio-3-cyclopropyl-isoxazole is a potent nucleophile that can be trapped in situ with a wide variety of electrophiles.
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Electrophilic Cyclization Routes to 3-Cyclopropyl-Isoxazoles: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Authored by Gemini, Senior Application Scientist
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities which include analgesic, anti-inflammatory, antimicrobial, and COX-2 inhibitory properties.[1] The incorporation of a cyclopropyl group at the 3-position introduces a unique conformational and electronic profile, making 3-cyclopropyl-isoxazoles highly sought-after targets in drug discovery. The cyclopropyl group, with its high strain and unique "bent bond" character, can act as a bioisostere for double bonds and influence molecular properties such as metabolic stability and binding affinity.[2] This guide provides a comprehensive overview of the most robust and field-proven strategy for synthesizing these valuable heterocycles: the electrophilic cyclization of cyclopropyl-substituted alkynyl oximes. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, actionable protocols for researchers in synthetic chemistry and drug development.
The Core Synthetic Strategy: A Three-Step Approach
Traditional methods for isoxazole synthesis often suffer from harsh reaction conditions or poor regioselectivity.[1] The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, a methodology extensively developed by Larock and coworkers, provides a mild, efficient, and highly regioselective route to highly substituted isoxazoles.[1][3] This approach is particularly well-suited for the synthesis of 3-cyclopropyl-isoxazoles.
The overall workflow can be summarized in three key stages:
-
Synthesis of the α,β-Alkynyl Cyclopropyl Ketone (Ynone) Precursor.
-
Formation of the corresponding O-Methyl Oxime.
-
Electrophile-Induced Intramolecular Cyclization.
This sequence reliably yields 3-cyclopropyl-4-halo-isoxazoles, which are versatile intermediates for further functionalization via cross-coupling reactions.[3]
Precursor Synthesis: Building the Foundation
The success of the cyclization is contingent on the efficient preparation of the key starting material, the 2-alkyn-1-one O-methyl oxime.
Synthesis of Alkynyl Cyclopropyl Ketones (Ynones)
The requisite ynones are readily prepared via established methodologies. The most common and versatile method is the palladium/copper-catalyzed Sonogashira coupling of a cyclopropyl acid chloride with a terminal acetylene.[3] This reaction offers broad substrate scope and functional group tolerance. Alternatively, ynones can be synthesized from nitriles using alkynyldimethylaluminum reagents.[4]
Formation of O-Methyl Oximes
The conversion of the ynone to its O-methyl oxime is a critical step that introduces the nitrogen-oxygen (N-O) bond required for the subsequent cyclization. This transformation is typically achieved by reacting the ynone with methoxylamine hydrochloride in the presence of a mild base like pyridine in methanol.[1] The reaction generally proceeds in high yield, and the resulting O-methyl oximes are stable and can be easily purified by column chromatography.[3] The Z-isomer of the oxime is the reactive species in the cyclization.
The Core Reaction: Electrophilic Cyclization
This step constitutes the key ring-forming event, where the linear oxime precursor is converted into the aromatic isoxazole core under mild conditions.
Mechanism of Cyclization
The reaction is initiated by the addition of an electrophile (E⁺), typically a halonium ion like I⁺, to the electron-rich alkyne. This forms a reactive vinyl cation intermediate. The nucleophilic nitrogen atom of the oxime then attacks the vinyl cation in a 5-endo-dig cyclization fashion. Subsequent elimination of a proton and the O-methyl group leads to the formation of the stable, aromatic isoxazole ring.
Causality Behind Reagent Selection: The Choice of Electrophile
The choice of electrophile is paramount for achieving high yields and clean conversions. While various electrophiles can induce cyclization, iodine monochloride (ICl) has consistently been shown to be the most effective.[1][5]
-
Iodine Monochloride (ICl): As a source of electrophilic iodine (I⁺), ICl is highly efficient. Reactions are typically fast and proceed to completion, providing excellent yields of 4-iodoisoxazoles.[3]
-
Molecular Iodine (I₂): I₂ can also be used, but the reactions are significantly slower and often require higher molar equivalents of the reagent to achieve yields comparable to those obtained with ICl.[3]
-
Other Electrophiles: Bromine (Br₂) and phenylselenyl bromide (PhSeBr) are also viable, leading to the corresponding 4-bromo- and 4-phenylseleno-isoxazoles, respectively.[5][6]
The resulting 4-halo-isoxazoles are not merely products but are themselves powerful synthetic handles. The carbon-iodine bond, in particular, is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[3][7]
| Electrophile | Typical Product | Reaction Efficiency | Reference |
| ICl | 4-Iodoisoxazole | Excellent yields, fast reaction times | [3] |
| I₂ | 4-Iodoisoxazole | Good yields, slower reaction times | [3] |
| Br₂ | 4-Bromoisoxazole | Good yields | [5] |
| PhSeBr | 4-(Phenylseleno)isoxazole | Good yields | [5][8] |
Field-Proven Experimental Protocols
The following protocols are representative of the synthesis of a 3-cyclopropyl-4-iodo-5-phenylisoxazole, adapted from the robust procedures reported in the literature.[3]
Protocol 1: Synthesis of Cyclopropyl(phenylethynyl)methanone (Ynone)
-
To a stirred solution of cyclopropanecarbonyl chloride (1.0 eq) and phenylacetylene (1.1 eq) in dry THF, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add triethylamine (2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ynone.
Protocol 2: Synthesis of (Z)-Cyclopropyl(phenylethynyl)methanone O-methyl oxime
-
To a solution of the ynone (1.0 eq) in methanol, add methoxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the O-methyl oxime (typically as a mixture of E/Z isomers, with the Z-isomer being the desired reactant).
Protocol 3: Electrophilic Cyclization to 3-Cyclopropyl-4-iodo-5-phenylisoxazole
-
Dissolve the O-methyl oxime (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ICl (1.2 eq, typically 1.0 M in CH₂Cl₂) dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final 3-cyclopropyl-4-iodo-5-phenylisoxazole. This methodology tolerates a wide variety of functional groups and sterically demanding substrates.[3]
Conclusion and Outlook
The electrophilic cyclization of alkynyl O-methyl oximes stands as a premier strategy for the synthesis of 3-cyclopropyl-isoxazoles. Its operational simplicity, mild reaction conditions, high yields, and predictable regioselectivity make it an invaluable tool for medicinal chemists and drug development professionals. The ability to generate 4-halo-isoxazole intermediates opens the door to extensive diversification through well-established palladium-catalyzed cross-coupling chemistry. This robust and versatile route provides reliable access to a class of compounds holding significant promise for the development of new therapeutic agents.
References
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The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]
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Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]
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Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Electrochemical Synthesis of Isoxazolines: Method and Mechanism. National Institutes of Health (NIH). Available at: [Link]
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Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]
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Gold-catalyzed synthesis of bicyclo[3.2.0]heptanes from alkynyl cyclopropyl ketones. ResearchGate. Available at: [Link]
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Synthesis of Isoxazoles via Electrophilic Cyclization. ResearchGate. Available at: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
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Cyclopropyl group. Wikipedia. Available at: [Link]
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Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Organic Chemistry Portal. Available at: [Link]
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Reductive cyclization of α-cyclopropylketones with alkynyl- and aryl-tethered substituents. ScienceDirect. Available at: [Link]
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Synthesis of isoxazoles via electrophilic cyclization. Semantic Scholar. Available at: [Link]
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Phenyl cyclopropyl ether in electrophilic substitution reactions. Semantic Scholar. Available at: [Link]
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Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]
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Synthesis of isoxazoles via electrophilic cyclization. PubMed. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
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Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal. Available at: [Link]
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How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available at: [Link]
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Reactivity of electrophilic cyclopropanes. National Institutes of Health (NIH). Available at: [Link]
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Addition to Cyclopropane Ring. Dalal Institute. Available at: [Link]
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Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available at: [Link]
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
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Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. PubMed. Available at: [Link]
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Hydroxylamine-alkyne cyclisations. A new method for the synthesis of cyclic nitrones. ScienceDirect. Available at: [Link]
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Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids. MDPI. Available at: [Link]
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Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ. ResearchGate. Available at: [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. National Institutes of Health (NIH). Available at: [Link]
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A Guide to the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles Featuring a Cyclopropyl Moiety
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, while the cyclopropyl group is a uniquely powerful tool for optimizing molecular properties. The strategic combination of these two motifs yields a chemical scaffold with significant potential for drug discovery. This technical guide provides an in-depth exploration of a highly efficient, one-pot synthetic strategy for constructing 3,5-disubstituted isoxazoles bearing a cyclopropyl group. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss critical process parameters to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular architecture.
The Strategic Imperative: Merging the Isoxazole Core with the Cyclopropyl Group
In the landscape of drug discovery, the isoxazole heterocycle is a privileged scaffold, present in a multitude of approved therapeutics. Its utility stems from its role as a versatile bioisostere for amide or ester functionalities, its ability to engage in hydrogen bonding, and its metabolic stability.[1][2][3]
Parallel to the rise of heterocyclic chemistry, the cyclopropyl group has transitioned from a chemical curiosity to a mainstream component in pharmaceutical design.[4] Its small, rigid, and strained three-membered ring confers a host of desirable attributes upon a parent molecule:
-
Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[4][5]
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6]
-
Modulation of Physicochemical Properties: It serves as a compact, lipophilic substituent that can fine-tune properties like pKa and membrane permeability, often improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
-
Reduced Off-Target Effects: By improving conformational fit and metabolic pathways, the cyclopropyl group can enhance selectivity and minimize unwanted interactions.[4][7]
The fusion of a cyclopropyl group with an isoxazole core, therefore, represents a compelling strategy for creating novel molecular entities with enhanced drug-like properties. The primary challenge lies in developing an efficient and scalable synthetic route to these valuable compounds.
The Core Synthetic Blueprint: A One-Pot Annulation from α,β-Unsaturated Ketones
The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and an alkene or alkyne (a dipolarophile).[8][9] To maximize efficiency, reduce waste, and simplify operations, a one-pot protocol is highly desirable.
The strategy detailed herein utilizes readily available α,β-unsaturated ketones, specifically cyclopropyl-containing chalcones, as the foundational building blocks. The entire transformation to the final 3,5-disubstituted isoxazole is accomplished in a single reaction vessel by reacting the chalcone with hydroxylamine.[10][11][12] This approach is not only elegant but also highly regioselective, a critical consideration in isoxazole synthesis.
Mechanistic Deep Dive: From Chalcone to Isoxazole
The one-pot conversion proceeds through a logical sequence of in situ transformations. Understanding this mechanism is paramount for troubleshooting and process optimization. The reaction of a cyclopropyl chalcone with hydroxylamine hydrochloride in the presence of a base unfolds in three primary stages.
-
Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the chalcone, forming a transient hemiaminal which quickly dehydrates to yield the corresponding oxime intermediate.
-
Intramolecular Cyclization: The oxime then undergoes an intramolecular Michael addition, where the hydroxyl group of the oxime attacks the β-carbon of the α,β-unsaturated system. This forms a five-membered isoxazoline ring.
-
Dehydrogenation to Isoxazole: The final step is the spontaneous or induced dehydrogenation (aromatization) of the isoxazoline intermediate to the thermodynamically stable aromatic isoxazole ring.[13]
Below is a diagram illustrating the logical flow of this transformation.
Caption: High-level workflow for the one-pot isoxazole synthesis.
The detailed mechanistic pathway is visualized below.
Caption: Key intermediates in the chalcone-to-isoxazole conversion.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative synthesis.
Reaction: One-Pot Synthesis of 3-Cyclopropyl-5-phenylisoxazole.
Materials Required
| Reagent | M.W. | Amount | Moles (mmol) |
| 1-Cyclopropyl-3-phenylprop-2-en-1-one | 172.22 | 1.72 g | 10.0 |
| Hydroxylamine Hydrochloride | 69.49 | 1.04 g | 15.0 |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15.0 |
| Ethanol (EtOH) | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
| Silica Gel (for chromatography) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclopropyl-3-phenylprop-2-en-1-one (1.72 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the chalcone is fully dissolved.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and potassium hydroxide (0.84 g, 15.0 mmol) to the flask.[11]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the chalcone spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of crushed ice with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 3-cyclopropyl-5-phenylisoxazole.
Expected Results for Analogs
| R (Aryl Group) | R' (Cyclopropyl) | Typical Yield | Reaction Time |
| Phenyl | Cyclopropyl | 80-90% | 8 h |
| 4-Chlorophenyl | Cyclopropyl | 85-95% | 7 h |
| 4-Methoxyphenyl | Cyclopropyl | 75-85% | 10 h |
| 2-Thienyl | Cyclopropyl | 70-80% | 12 h |
Critical Process Parameters & Causality
-
Regioselectivity: The reaction between an α,β-unsaturated ketone and hydroxylamine reliably yields the 3,5-disubstituted isoxazole. This outcome is governed by the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the intramolecular cyclization. Alternative methods, such as the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne, also strongly favor the 3,5-isomer due to electronic and steric factors.[14][15] Achieving other substitution patterns, such as 3,4-disubstitution, requires fundamentally different starting materials like β-enamino diketones.[14]
-
Choice of Base: A base is required to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction. Common choices include sodium acetate, potassium hydroxide, or sodium hydroxide.[10][11] Stronger bases like KOH can often accelerate the reaction compared to milder bases like sodium acetate. The choice may depend on the sensitivity of functional groups on the chalcone.
-
Solvent System: Ethanol is a common and effective solvent as it readily dissolves the reactants and is suitable for reflux conditions. Other polar protic solvents can also be employed.
-
Troubleshooting - Low Yield: If yields are low, ensure the chalcone starting material is pure. Incomplete reaction can be addressed by extending the reflux time or using a stronger base. During workup, ensure complete extraction of the product. The isoxazole ring can be sensitive to strong acids, so avoid harsh acidic conditions during the workup phase.[12]
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles from cyclopropyl-containing chalcones is a powerful, efficient, and highly regioselective method for accessing molecules of significant interest to the pharmaceutical and agrochemical industries. By understanding the underlying mechanism and critical process parameters, researchers can reliably produce these valuable scaffolds. This guide provides a solid foundation for the practical application of this chemistry, enabling the rapid generation of novel compounds for biological evaluation and advancing the frontiers of drug discovery.
References
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Pharmaffiliates. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
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Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
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Al-Azzawi, A. M., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society. [Link]
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Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]
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Journal of the Indian Chemical Society. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. [Link]
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ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
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Kumar, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]
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ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]
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Sami Publishing Company. (2021). Regioselective One-Pot Tranformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole Via Dehydrogenation. [Link]
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Kurt, B. Z., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon. [Link]
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ResearchGate. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. [Link]
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Scholars Research Library. (2013). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
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Gulea, M., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9152–9164. [Link]
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Kashima, C., et al. (1982). Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsaturated esters. Journal of Heterocyclic Chemistry, 19(6), 1535–1536. [Link]
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Siriwong, C., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
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MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
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Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. [Link]
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Ballini, R., et al. (2011). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 9(16), 5693-5695. [Link]
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Nature. (2021). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. [Link]
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Bentham Science. (2019). Recent Progress in the Synthesis of Isoxazoles. [Link]
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The Cyclopropyl Group: A Keystone in Modulating the Biological Activity of Isoxazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Alliance of Isoxazole and Cyclopropane in Medicinal Chemistry
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry, integral to a wide array of approved pharmaceuticals.[1][2][3][4] Its versatile chemical nature, characterized by an electron-rich aromatic system and a labile N-O bond, allows for extensive structural modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists continuously seek to introduce specific substituents that can fine-tune a molecule's physicochemical and pharmacological properties. Among these, the cyclopropyl group has emerged as a uniquely powerful modulator of biological activity.
This technical guide provides a comprehensive analysis of the multifaceted role of the cyclopropyl moiety when incorporated into isoxazole derivatives. Moving beyond a simple catalog of compounds, we will dissect the fundamental principles governing the interplay between these two structural motifs. We will explore how the distinct stereoelectronic properties of the cyclopropyl ring influence the absorption, distribution, metabolism, and excretion (ADME) profiles of isoxazole-based drug candidates, enhance target binding, and ultimately shape their therapeutic efficacy. This guide is intended to serve as a key resource for researchers in drug discovery and development, offering insights into the rational design of next-generation isoxazole therapeutics.
Part 1: The Cyclopropyl Group as a Bioisosteric and Conformational Tool
The strategic incorporation of a cyclopropyl group into a drug candidate is often driven by its unique structural and electronic properties, which are distinct from other small alkyl groups. Its rigid, planar, three-carbon framework offers a predictable vector for substituents and can impart conformational constraint on flexible molecules, a desirable trait for locking in a bioactive conformation and enhancing binding affinity.[6][7]
Unique Physicochemical Properties of the Cyclopropyl Moiety
The high degree of ring strain in cyclopropane (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, often described as "pseudo-double bonds".[8][9] This feature, along with shorter and stronger C-H bonds, contributes to several key physicochemical characteristics relevant to drug design:[7][10][11]
-
Increased Lipophilicity: The cyclopropyl group is generally considered to be more lipophilic than a methyl or ethyl group, but less so than an isopropyl or tert-butyl group. This allows for fine-tuning of a molecule's overall lipophilicity, which is critical for membrane permeability and target engagement.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12] This can lead to a longer half-life and reduced drug clearance, improving the pharmacokinetic profile of a drug candidate.[12][13]
-
Conformational Rigidity: Unlike acyclic alkyl chains, the cyclopropyl group is conformationally rigid. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.[10][11]
The Cyclopropyl Group as a Versatile Bioisostere
In drug design, the cyclopropyl group is frequently employed as a bioisostere for other common functional groups, offering distinct advantages:
-
Alkene and Phenyl Ring Mimic: Due to its "pseudo-double bond" character, the cyclopropyl group can serve as a bioisosteric replacement for alkenes and, in some contexts, phenyl rings.[6][7] This substitution can improve metabolic stability by removing a potential site of epoxidation or other metabolic transformations.
-
gem-Dimethyl Group Replacement: The cyclopropyl moiety is often used to replace a gem-dimethyl group. This substitution can lead to improved potency and selectivity, as well as a reduction in lipophilicity.[8]
Part 2: Impact of the Cyclopropyl Group on the Biological Activity of Isoxazole Derivatives
The introduction of a cyclopropyl group onto the isoxazole scaffold can have a profound impact on the resulting derivative's biological activity. This influence is often a synergistic effect of the properties of both the isoxazole core and the cyclopropyl substituent.
Enhancement of Potency and Target Engagement
The rigid nature of the cyclopropyl group can orient other substituents on the isoxazole ring into an optimal conformation for binding to the target protein. This can lead to a significant increase in potency. For instance, in a series of isoxazole-based inhibitors of acetyl-CoA synthetase (Acs), the cyclopropyl moiety was identified as a key driver of potency, likely due to favorable hydrophobic interactions within the enzyme's active site.[14]
Modulation of Physicochemical Properties for Improved Pharmacokinetics
The cyclopropyl group's influence on lipophilicity and metabolic stability is particularly valuable in the optimization of isoxazole-based drug candidates. By strategically placing a cyclopropyl group, medicinal chemists can enhance a molecule's oral bioavailability and prolong its duration of action. For example, replacing a metabolically labile group with a cyclopropyl moiety can block a major metabolic pathway, leading to a more favorable pharmacokinetic profile.[12]
Structure-Activity Relationship (SAR) Insights
Numerous SAR studies have highlighted the importance of the cyclopropyl group in various classes of biologically active isoxazole derivatives. For example, in the development of farnesoid X receptor (FXR) agonists, a trans-cyclopropyl linker between the isoxazole core and a terminal acidic group was found to be a key determinant of pharmacological properties, leading to potent and orally bioavailable drug candidates.[15]
Table 1: Examples of Cyclopropyl-Containing Isoxazole Derivatives and Their Biological Activities
| Compound Class | Target | Role of Cyclopropyl Group | Reference |
| Acetyl-CoA Synthetase Inhibitors | Acetyl-CoA Synthetase | Key driver of potency through hydrophobic interactions. | [14] |
| Farnesoid X Receptor (FXR) Agonists | FXR | Forms a rigid linker, enhancing pharmacological properties. | [15] |
| Antifungal Agents | Fungal Enzymes | Contributes to target binding and overall potency. | [14] |
| Anticancer Agents | Various | Improves metabolic stability and enhances cytotoxicity. | [16] |
Part 3: Synthetic Strategies and Experimental Protocols
The synthesis of cyclopropyl-containing isoxazole derivatives typically involves the construction of the isoxazole ring from precursors that already contain the cyclopropyl moiety. The most common method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[17][18][19]
General Synthetic Workflow
A general and robust method for the synthesis of 3,5-disubstituted isoxazoles involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from an oxime.[19]
Caption: General workflow for the synthesis of cyclopropyl-isoxazole derivatives.
Detailed Experimental Protocol: Synthesis of 3-Aryl-5-cyclopropylisoxazole
Materials:
-
Substituted Arylaldoxime
-
N-Chlorosuccinimide (NCS)
-
Cyclopropyl acetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
In situ generation of Nitrile Oxide: To a stirred solution of the substituted arylaldoxime in the chosen solvent, add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction mixture is stirred until the formation of the corresponding hydroximoyl chloride is complete (monitored by TLC).
-
Cycloaddition Reaction: To the reaction mixture containing the in situ generated hydroximoyl chloride, add cyclopropyl acetylene, Copper(I) iodide (CuI), and triethylamine (TEA).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature or heated as required and monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-cyclopropylisoxazole.
Part 4: Future Perspectives and Conclusion
The strategic incorporation of the cyclopropyl group into isoxazole derivatives has proven to be a highly effective strategy in drug discovery. This small, strained ring system offers a unique combination of physicochemical properties that can be leveraged to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. As our understanding of the intricate interplay between structure and activity continues to grow, we can anticipate the development of even more sophisticated cyclopropyl-isoxazole derivatives with superior therapeutic properties.
The future of this field will likely involve the use of computational modeling and predictive tools to more accurately forecast the impact of cyclopropyl substitution on biological activity. Furthermore, the development of novel synthetic methodologies for the stereoselective introduction of functionalized cyclopropyl groups will open up new avenues for chemical exploration.
References
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- The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery - Benchchem.
- Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs - Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
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- Biologically-active isoxazole-based drug molecules - ResearchG
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
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- Cyclopropyl group - Wikipedia.
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- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
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Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of 3-Cyclopropyl-5-iodo-isoxazole with Terminal Alkynes
Introduction: The Strategic Importance of the Isoxazole Scaffold and C-C Bond Formation
The isoxazole motif is a cornerstone in medicinal chemistry and drug development, featuring prominently in a range of therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups. The targeted functionalization of this privileged scaffold is therefore of paramount importance. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This reaction is particularly valuable for the synthesis of complex molecular architectures under mild conditions, a critical consideration in the late-stage functionalization of drug candidates.[1]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the successful execution of the Sonogashira coupling of 3-cyclopropyl-5-iodo-isoxazole with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the synthesis of the key isoxazole starting material and the subsequent coupling reactions, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The "Why" Behind the Reagents
A thorough understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle: The Workhorse of C-C Bond Formation
The palladium catalyst is the central player in the formation of the new C-C bond. The cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-iodine bond of the this compound. This is often the rate-determining step and is influenced by the electron density and steric environment of the isoxazole.
-
Transmetalation: The resulting palladium(II) complex reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkyne group from copper to palladium.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-cyclopropyl-5-alkynyl-isoxazole product and regenerate the active palladium(0) catalyst.
The Copper Cycle: Activating the Alkyne
The copper co-catalyst plays a critical role in activating the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.
Figure 1: Simplified mechanism of the Sonogashira coupling.
Synthesis of this compound: A Prerequisite for Success
A reliable synthesis of the starting material is the first critical step. While various methods for isoxazole synthesis exist, a practical approach for this compound can be adapted from known procedures for related structures.[3] The following two-step protocol is recommended:
Step 1: Synthesis of 3-Cyclopropyl-isoxazol-5(4H)-one
This step involves the condensation of a cyclopropyl-substituted β-ketoester with hydroxylamine.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Protocol:
-
In a round-bottom flask, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketoester.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclopropyl-isoxazol-5(4H)-one, which can be used in the next step without further purification.
Step 2: Iodination of 3-Cyclopropyl-isoxazol-5(4H)-one
The isoxazolone intermediate is then subjected to iodination to yield the desired this compound.
Materials:
-
3-Cyclopropyl-isoxazol-5(4H)-one
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Protocol:
-
Dissolve the crude 3-cyclopropyl-isoxazol-5(4H)-one (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Detailed Protocol: Sonogashira Coupling of this compound
The following protocol provides a general procedure for the Sonogashira coupling of this compound with a variety of terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: General workflow for the Sonogashira coupling reaction.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Add the terminal alkyne (1.2-1.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Add copper(I) iodide (CuI, 5-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF).
-
Add the base (e.g., triethylamine, 2-3 equivalents).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyclopropyl-5-alkynyl-isoxazole.
Data Presentation: Exemplary Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions reported in the literature.[1][3]
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 60 | 6 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | DIPEA | DMF | 70 | 8 | ~80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 50 | 12 | ~75-85 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | rt | 24 | ~90-98 |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is of good quality and has not been deactivated by exposure to air or moisture. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
-
Base Quality: The amine base should be dry and of high purity. Distilling the amine before use can be beneficial.
-
-
Formation of Alkyne Homocoupling (Glaser Coupling) Products:
-
This side reaction is promoted by the presence of oxygen and an excess of the copper catalyst. Meticulous degassing and using the minimum necessary amount of CuI can mitigate this issue.
-
-
Difficulty in Purification:
-
Residual palladium catalyst and phosphine ligands can sometimes co-elute with the product. Washing the crude product with a solution of aqueous ammonia or using specific purification techniques like treatment with a palladium scavenger can be helpful.
-
Safety Considerations
-
Palladium and Copper Salts: These are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and DMF are flammable and have specific health hazards. Work in a well-ventilated fume hood.
-
Bases: Amines like triethylamine and DIPEA are corrosive and have strong odors. Handle them with care in a fume hood.
-
Inert Atmosphere: When working with pyrophoric reagents or sensitive catalysts, ensure proper training in handling inert atmosphere techniques.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 3,5-disubstituted isoxazoles. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this application note, researchers can confidently and efficiently generate novel isoxazole-containing compounds for applications in drug discovery and materials science. The versatility of the Sonogashira reaction, coupled with the synthetic accessibility of the key iodo-isoxazole intermediate, makes this a valuable tool in the modern synthetic chemist's arsenal.
References
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894–8904. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Cyclopropyl-5-iodo-isoxazole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Cyclopropyl-Isoxazole Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole ring is a privileged scaffold. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics.[1][2][3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]
The introduction of a cyclopropyl group further enhances the pharmaceutical potential of the isoxazole core.[5] The cyclopropyl moiety, a small, strained carbocycle, can improve metabolic stability, modulate lipophilicity, and provide a unique three-dimensional vector for probing protein-ligand interactions.[5] The combination of these two motifs in a single molecule, such as 3-cyclopropyl-5-aryl-isoxazole, presents a compelling synthetic target for the development of new chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[6][7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way synthetic chemists approach the construction of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[6] This guide provides a detailed examination and practical protocols for the Suzuki-Miyaura cross-coupling of 3-cyclopropyl-5-iodo-isoxazole with a variety of boronic acids, a key transformation for accessing a diverse library of pharmacologically relevant compounds.
Mechanistic Rationale and Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[6][7][8] Understanding the role of each is paramount to achieving high yields and purity.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide (this compound) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[6][10]
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with an organoboron species, which is activated by the base.[7][11][12] The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[7][9][12]
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Critical Experimental Parameters
-
Palladium Pre-catalyst: While various palladium sources can be used, Pd(PPh3)4 and Pd(dppf)Cl2 are often effective for coupling heteroaryl halides. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be necessary.[13]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[12] For iodo-isoxazoles, common phosphine ligands like triphenylphosphine (PPh3) or more specialized ligands such as SPhos can be employed, particularly when dealing with sterically demanding boronic acids.[14]
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction.[12] It facilitates the formation of the active boronate species, which is more nucleophilic than the corresponding boronic acid, and also participates in the regeneration of the Pd(0) catalyst.[11][12] Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used.[6] The presence of water is often beneficial for the activation of the boronic acid.[15]
Synthesis of this compound
The starting material, this compound, can be synthesized through various established methods. A common route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Caption: Figure 2. General Synthetic Workflow for this compound.
Experimental Protocols
Safety Precaution: These protocols should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Synthesis of 3-Cyclopropyl-5-phenyl-isoxazole
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass (mg) or Vol (mL) |
| This compound | 248.03 | 1.0 | 1.0 | 248 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 |
| Pd(PPh3)4 | 1155.56 | 0.03 | 0.03 | 35 |
| K2CO3 | 138.21 | 2.0 | 2.0 | 276 |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
Follow the general protocol outlined in section 4.1.
-
Heat the reaction at 90 °C for 12 hours.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid | - Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Use high-purity boronic acid; consider using the corresponding boronic ester |
| Formation of byproducts | - Homocoupling of the boronic acid- Protodeboronation | - Use a milder base (e.g., K3PO4 instead of NaOH)- Use anhydrous conditions if possible- Lower the reaction temperature |
| Difficulty in purification | - Co-elution of product and starting material/byproducts | - Optimize the solvent system for column chromatography- Consider recrystallization of the product |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a robust and highly effective method for the synthesis of a diverse array of 3,5-disubstituted isoxazoles. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities. By carefully selecting the reaction parameters, researchers can efficiently access these valuable scaffolds for further investigation in drug discovery programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Singh, R., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
PubMed. (2019). Decarboxylative Suzuki-Miyaura Coupling of (Hetero)aromatic Carboxylic Acids Using Iodine as the Terminal Oxidant. [Link]
-
Rajanarendar, E., et al. (2009). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of organoboronic acids with N-protected 4-iodophenyl alanine linked isoxazoles. Chinese Chemical Letters. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). [Link]
-
ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
National Institutes of Health. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
PubMed. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. [Link]
-
ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
Synfacts. (2005). Isoxazole Boronic Esters. [Link]
-
ResearchGate. (1995). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. [Link]
-
The Journal of Organic Chemistry. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]
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Application Notes and Protocols: Heck Reaction Conditions for 3-Cyclopropyl-5-iodo-isoxazole and Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Isoxazole Chemistry
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The functionalization of the isoxazole core, particularly through the formation of new carbon-carbon bonds, is a critical step in the synthesis of novel molecular entities with tailored pharmacological profiles.
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for the arylation and vinylation of olefins.[1][2] This palladium-catalyzed cross-coupling reaction of an unsaturated halide with an alkene offers a direct and atom-economical route to substituted alkenes, which are themselves valuable intermediates for further chemical transformations.[1] For the synthesis of complex isoxazole derivatives, the Heck reaction provides an invaluable tool for introducing diverse side chains, thereby enabling the exploration of a broad chemical space in the quest for new therapeutic agents.
This document provides a comprehensive guide to the Heck reaction conditions for a specific and valuable building block: 3-Cyclopropyl-5-iodo-isoxazole. The presence of the cyclopropyl group at the 3-position and the reactive iodine at the 5-position makes this substrate particularly interesting for the construction of novel isoxazole-containing compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions for various classes of alkenes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex. The high reactivity of the C-I bond makes iodo-isoxazoles excellent substrates for this initial activation.[1]
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the Pd-isoxazole bond. This step forms a new carbon-carbon bond and generates a new Pd(II)-alkyl intermediate.
-
β-Hydride Elimination: A crucial step for the formation of the desired product is the β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the vinylated isoxazole product. This step generally proceeds with a syn-periplanar arrangement of the Pd and H atoms.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: A general workflow for the Heck reaction.
Protocol 1: Coupling with Electron-Deficient Alkenes (e.g., Acrylates, Acrylonitrile)
Electron-deficient alkenes are generally excellent substrates for the Heck reaction. The following conditions are based on successful couplings of similar 4-iodo-isoxazoles. [5] Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Styrene Derivatives
Styrenes are also common coupling partners in the Heck reaction. The conditions are often similar to those for acrylates, though higher temperatures may be required. [6] Materials:
-
This compound (1.0 equiv)
-
Styrene derivative (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 - 0.10 equiv) (optional, can improve yields)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(OAc)₂, P(o-tol)₃ (if used), and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add NMP and the styrene derivative via syringe.
-
Heat the reaction mixture to 120-140 °C and stir until completion.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the Heck reaction of this compound with various alkenes, extrapolated from literature on analogous systems.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Product |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 3-Cyclopropyl-5-(2-(butoxycarbonyl)vinyl)isoxazole |
| 2 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2) | NMP | 130 | 3-Cyclopropyl-5-(2-phenylethenyl)isoxazole |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMF | 100 | 3-(3-Cyclopropylisoxazol-5-yl)acrylonitrile |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | None | Et₃N (2.5) | DMF | 120 | 3-Cyclopropyl-5-(2-(pyridin-4-yl)ethenyl)isoxazole |
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the temperature, changing the solvent to a higher boiling one (e.g., NMP), or screening different bases. A more electron-rich and bulky phosphine ligand might also improve the catalytic activity.
-
Formation of Side Products: The formation of reduced arene (3-cyclopropyl-isoxazole) can occur via a reductive Heck pathway. [1]This can sometimes be suppressed by changing the base or solvent. Homocoupling of the iodo-isoxazole can be an issue at high temperatures or with high catalyst loadings.
-
No Reaction: Ensure the palladium catalyst is active and the reagents are dry. The use of a Pd(0) source like Pd(PPh₃)₄ might be beneficial if the in-situ reduction of Pd(OAc)₂ is problematic.
Conclusion
The Heck reaction is a robust and highly effective method for the C-C bond functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently couple this versatile building block with a wide range of alkenes to generate novel isoxazole derivatives. The protocols and insights provided in this document serve as a solid foundation for the successful application of this powerful transformation in the fields of medicinal chemistry and drug discovery.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Zou, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU. [Link]
-
Waldo, J. P., & Larock, R. C. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(6), 964-972. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Patel, A. L., & Bedekar, A. V. (2014). A polyaniline anchored palladium catalyst for the one-pot Wittig–Heck reaction. RSC Advances, 4(100), 57235-57242.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Heck and other C-C coupling reactions.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with alkenes (Mizoroki–Heck reaction) and alkynes (Sonogashira reaction) in the presence of phosphine-free palladium catalysts. Topics in Current Chemistry, 279, 41-81.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136.
- Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. Tetrahedron, 52(30), 10113-10130.
- Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321.
- Cabri, W., & Candiani, I. (1995). The Heck Reaction. Accounts of Chemical Research, 28(1), 2-7.
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]
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- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
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- 6. sctunisie.org [sctunisie.org]
Application Note & Protocol Guide: Synthesis of 3-Cyclopropyl-5-Aryl-Isoxazoles via Palladium-Catalyzed Cross-Coupling
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Specifically, 3,5-disubstituted isoxazoles are prevalent in a wide range of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The 3-cyclopropyl-5-aryl-isoxazole motif is of particular interest in drug discovery, as the cyclopropyl group can enhance metabolic stability and binding affinity. This guide provides a comprehensive set of protocols for the efficient synthesis of this valuable compound class, centered on the use of a versatile building block, 3-cyclopropyl-5-iodo-isoxazole. We detail robust, field-proven palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura and Stille reactions, offering researchers a clear pathway to generate diverse libraries of 3-cyclopropyl-5-aryl-isoxazoles for screening and development.
Introduction: The Strategic Importance of 3,5-Disubstituted Isoxazoles
The isoxazole moiety is a cornerstone in modern drug design, valued for its role as a bioisostere for amide and ester groups and its capacity to modulate the physicochemical properties of a molecule.[1] The substitution pattern on the isoxazole ring dictates its biological activity and pharmacological profile. The 3,5-disubstitution pattern, in particular, allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.[2][3]
This application note focuses on a modular synthetic strategy that leverages a key halogenated intermediate, this compound. The iodine atom at the C5 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful and flexible method for introducing a wide array of aryl and heteroaryl substituents. This approach is superior to methods requiring the construction of the isoxazole ring for each new analog, as it allows for late-stage diversification from a common intermediate.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: this compound
The cornerstone of the described synthetic route is the availability of this compound. While various methods exist for the synthesis of isoxazoles, a practical approach to this key intermediate involves the direct iodination of a suitable precursor. The protocol below is based on established methods for the iodination of electron-rich heterocycles, such as indazoles, which proceed efficiently under basic conditions.[6]
Protocol 1: Synthesis of this compound
This protocol outlines the iodination of 3-cyclopropylisoxazole. The starting material can be synthesized via several established routes, such as the cycloaddition of cyclopropyl nitrile oxide with acetylene.
Materials:
-
3-Cyclopropylisoxazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropylisoxazole (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium hydroxide (2.5 eq) to the solution and stir for 10 minutes at room temperature. To this mixture, add a solution of iodine (1.2 eq) in DMF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Causality and Justification:
-
Base (KOH): The base is crucial for deprotonating the C5 position of the isoxazole ring, which is the most acidic proton due to the electron-withdrawing nature of the ring nitrogen and oxygen atoms. This generates a nucleophilic carbanion that can attack the electrophilic iodine.
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic reaction mechanism.
Part 2: Palladium-Catalyzed Arylation of this compound
With the key intermediate in hand, the introduction of the aryl moiety at the C5 position can be achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are among the most reliable and versatile methods for this transformation.
A. Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7] The use of potassium cyclopropyltrifluoroborate salts has also been shown to be effective in coupling with aryl halides.[8]
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired 3-cyclopropyl-5-aryl-isoxazole.
Causality and Justification:
-
Palladium Catalyst: The palladium(0) species is the active catalyst. It undergoes oxidative addition with the C-I bond, which is the first step of the catalytic cycle.[7][9] Catalysts with bulky phosphine ligands like P(t-Bu)₃·HBF₄ can be essential to suppress side reactions and improve yields.[10]
-
Base: The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium center.[9]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is essential for catalyst longevity and reaction efficiency.
B. Stille Coupling: An Alternative for Complex Substrates
The Stille coupling utilizes organostannane reagents and is particularly useful when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction. While the toxicity of tin reagents is a drawback, the reaction's tolerance for a wide variety of functional groups makes it a valuable tool.[11]
Protocol 3: General Procedure for Stille Coupling
Materials:
-
This compound
-
Arylstannane (e.g., Aryl-Sn(Bu)₃) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and anhydrous solvent.
-
Reagent Addition: Add the arylstannane (1.1 eq) via syringe. If using a co-catalyst, it can be added at this stage.
-
Reaction: Heat the mixture to the required temperature (typically 90-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Purification: The primary challenge in Stille coupling workup is the removal of tin byproducts. A common method is to wash the organic solution with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off. After filtration, proceed with a standard aqueous workup, drying, and concentration.
-
Final Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table summarizes representative examples of the Suzuki-Miyaura coupling, demonstrating the versatility of the protocol with various electronically and sterically diverse arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O 4:1 | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O 3:1 | 110 | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O 4:1 | 100 | 85 |
| 4 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | DMF/H₂O 5:1 | 100 | 79 |
| 5 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/H₂O 3:1 | 110 | 75 |
| 6 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O 4:1 | 100 | 89 |
Yields are representative and may vary based on specific reaction scale and purification methods.
Conclusion
This application note provides researchers in medicinal chemistry and drug discovery with a detailed and reliable synthetic platform for accessing 3-cyclopropyl-5-aryl-isoxazoles. By utilizing the key intermediate, this compound, in conjunction with robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, diverse libraries of target compounds can be generated efficiently. The provided step-by-step protocols, supported by mechanistic rationale, are designed to be readily implemented in a research setting, accelerating the discovery of new therapeutic agents based on the privileged isoxazole scaffold.
References
- Boruah, J., et al. (2024). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Journal of Organic Chemistry.
- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
- Takenaka, K., et al. (2015). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. Angewandte Chemie International Edition.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- D'Anna, F., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Takenaka, K., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition.
- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Sharma, V., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
- Hagiwara, H., et al. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters.
- ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Scientific Diagram.
- Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
- Pinto, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Kumar, V., et al. (2024). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate.
- Wikipedia. (n.d.). Sonogashira coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Liu, K., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of 3-Cyclopropyl-5-alkynylisoxazoles via Palladium-Catalyzed Sonogashira Coupling
Abstract: This document provides a detailed guide for the synthesis of 3-cyclopropyl-5-alkynylisoxazoles, a scaffold of significant interest in medicinal chemistry and drug development. The protocol focuses on the Sonogashira cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. We will explore the mechanistic underpinnings of this reaction, offer a robust, step-by-step experimental protocol, and discuss key parameters for optimization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic transformation.
Scientific Introduction & Strategic Importance
The isoxazole ring is a prominent heterocyclic motif found in numerous pharmacologically active compounds. When substituted with a cyclopropyl group at the 3-position, the resulting molecule often exhibits enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.[1][2] The cyclopropyl fragment can induce a favorable conformation for binding to biological targets and can act as a bioisostere for other chemical groups.[1][3]
The introduction of an alkynyl moiety at the 5-position further expands the molecular diversity and utility of the scaffold. Alkynes are versatile functional groups that can participate in a wide range of subsequent transformations, such as "click chemistry" reactions, making them invaluable for creating libraries of compounds for high-throughput screening in drug discovery.[4] The palladium-catalyzed Sonogashira cross-coupling reaction stands as the premier method for forging the C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] This reaction is characterized by its mild conditions, broad substrate scope, and high yields, making it an indispensable tool in modern organic synthesis.[5]
This application note details the synthesis of 3-cyclopropyl-5-alkynylisoxazoles from the readily accessible precursor, 3-cyclopropyl-5-iodo-isoxazole, via the Sonogashira coupling.
Reaction Mechanism: The Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound, forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is typically the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-cyclopropyl-5-alkynylisoxazole product and regenerate the active Pd(0) catalyst.
-
-
The Copper Cycle:
-
Coordination & Deprotonation: The Cu(I) co-catalyst coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, forming the key copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.
-
While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid potential issues with copper contamination and homocoupling of the alkyne.[7][8]
Caption: Fig 1: Catalytic Cycles of the Sonogashira Coupling
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Purpose |
| This compound | 249.03 | 1.0 | 249 mg | Starting material |
| Terminal Alkyne (R-C≡CH) | Varies | 1.2 | 1.2 mmol | Coupling partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL (3.0 mmol) | Base |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 10 mL | Solvent |
Equipment
-
50 mL oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Septa and needles/syringes
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into the 50 mL round-bottom flask. Fit one neck with a condenser and the other with a rubber septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This ensures anhydrous conditions, which are crucial for catalyst stability and reaction efficiency.[9]
-
-
Reagent Addition:
-
To the flask, add this compound (249 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure the atmosphere is completely inert.
-
Add anhydrous THF (10 mL) via syringe, followed by triethylamine (418 µL, 3.0 mmol).
-
Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the iodo-isoxazole.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The mixture may turn from a pale yellow to a darker brown/black suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting iodo-isoxazole spot indicates reaction completion. Reactions are typically complete within 2-8 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in an appropriate non-polar solvent (e.g., Hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate to yield the pure 3-cyclopropyl-5-alkynylisoxazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Workflow Visualization
Caption: Fig 2: Experimental Workflow for Sonogashira Coupling
Key Considerations & Optimization Insights
As a Senior Application Scientist, it is understood that no single protocol is perfect for all substrates. The following points provide insight into common areas for optimization:
-
Choice of Catalyst and Ligands: While PdCl₂(PPh₃)₂ is robust, other palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with additional phosphine ligands can be used. Bulky, electron-rich ligands can sometimes improve catalytic turnover, especially for challenging substrates.[6]
-
The Role of the Base: Triethylamine is a common choice. However, for sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial. The base is critical for neutralizing the HI formed during the reaction and for facilitating the formation of the copper acetylide.[7]
-
Solvent Selection: THF is a good general-purpose solvent. For less reactive aryl halides, more polar aprotic solvents like DMF or NMP can be used, often in conjunction with gentle heating (40-60 °C), to increase reaction rates.
-
Temperature Control: Most Sonogashira couplings on iodo-isoxazoles proceed efficiently at room temperature. If the reaction is sluggish, gentle heating can be applied. However, excessive heat can lead to catalyst decomposition and increased side products, such as Glaser coupling (alkyne homocoupling).
-
Copper-Free Conditions: If copper-catalyzed alkyne homocoupling is a significant issue, or if the final compound is intended for biological applications where copper contamination is a concern, a copper-free protocol should be considered. These typically require a different palladium catalyst/ligand system and a stronger base.[7][8]
By carefully considering these parameters, researchers can adapt and optimize the synthesis of 3-cyclopropyl-5-alkynylisoxazoles for a wide range of terminal alkynes, thereby facilitating the rapid development of novel chemical entities.
References
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Nanomaterials. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2012). KAUST Repository. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (2019). ResearchGate. [Link]
-
Synthesis of isoxazole via coupling–azidation–cyclocondensation one-pot reactions. (2015). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (2017). ResearchGate. [Link]
-
Optimization of Sonogashira conditions. (2019). ResearchGate. [Link]
-
5-Cyclopropyl-4-iodo-3-phenylisoxazole (3c). (2019). RSC Publishing. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. (1999). Journal of Chemical Research, Synopses. [Link]
-
A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. (1999). Journal of Chemical Research. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. (2005). The Journal of Organic Chemistry. [Link]
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). Current Medicinal Chemistry. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. [Link]
-
Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]
Sources
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- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Leveraging 3-Cyclopropyl-5-iodo-isoxazole in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 3-Cyclopropyl-isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in crucial hydrogen bonding and π-stacking interactions within biological targets.[1] Its incorporation into drug candidates has led to a wide array of therapeutic agents with activities ranging from anti-inflammatory and anticancer to antimicrobial.[2] The addition of a cyclopropyl group at the 3-position further enhances the pharmacological potential by introducing a degree of conformational rigidity and improving metabolic stability, making the 3-cyclopropyl-isoxazole core a highly sought-after scaffold in modern drug discovery.
This guide focuses on the synthetic utility of 3-cyclopropyl-5-iodo-isoxazole , a versatile building block for the construction of diverse libraries of bioactive molecules. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships (SAR). We will delve into detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, providing researchers with the necessary tools to leverage this valuable intermediate in their quest for novel therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 5-position of this compound is amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can be intercepted by various coupling partners. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling strategies for this compound.
Application I: Synthesis of 5-Aryl-3-cyclopropyl-isoxazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[3][4] This reaction is particularly valuable for accessing 5-aryl-3-cyclopropyl-isoxazoles, a scaffold found in numerous kinase inhibitors and other bioactive molecules.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with electron-rich and bulky phosphine ligands, such as those derived from Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base is crucial for the activation of the boronic acid partner, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex. The choice of base, typically an inorganic carbonate (K₂CO₃, Na₂CO₃) or phosphate (K₃PO₄), can significantly impact the reaction rate and yield.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Cyclopropyl-5-iodo-isoxazole in Medicinal Chemistry Lead Optimization Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Cyclopropyl-5-iodo-isoxazole Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The isoxazole ring is a privileged five-membered heterocycle found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] This application note details the utility of a particularly powerful building block, This compound , in medicinal chemistry lead optimization campaigns. This scaffold offers a dual-pronged strategic advantage: the 3-cyclopropyl group for modulating physicochemical properties and metabolic stability, and the 5-iodo group as a versatile handle for rapid library synthesis via cross-coupling reactions.
The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability by blocking potential sites of oxidation.[3] Its rigid nature can also lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for the target protein.[2][3] Concurrently, the iodo-substituent at the 5-position of the isoxazole ring serves as an exceptionally versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the systematic and efficient exploration of a wide chemical space around the core scaffold. This rapid diversification is a cornerstone of modern lead optimization efforts, enabling the fine-tuning of structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][6]
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in lead optimization, supported by mechanistic insights and a representative case study.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available materials. The first step involves the construction of the 3-cyclopropylisoxazole core via a 1,3-dipolar cycloaddition, followed by regioselective iodination at the C5 position.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Cyclopropylisoxazole
This protocol is based on the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7][8][9] The nitrile oxide is generated in situ from an aldoxime to maximize reactivity and minimize decomposition.
Materials:
-
Cyclopropylacetylene
-
A suitable aldoxime (e.g., benzaldoxime as a precursor for benzonitrile oxide)
-
Oxidizing agent (e.g., Sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS))
-
Base (e.g., Triethylamine (Et3N) or Pyridine)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq) and the chosen solvent (e.g., DCM).
-
Addition of Alkyne and Base: Add cyclopropylacetylene (1.2 eq) and the base (e.g., Et3N, 1.1 eq) to the solution.
-
In situ Generation of Nitrile Oxide: Cool the mixture to 0 °C in an ice bath. Slowly add the oxidizing agent (e.g., aqueous NaOCl solution, 1.2 eq) dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the dimerization of the highly reactive nitrile oxide.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-cyclopropylisoxazole.
Protocol 2: Synthesis of this compound
The iodination of the 3-cyclopropylisoxazole is achieved via an electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible position for this transformation.
Materials:
-
3-Cyclopropylisoxazole
-
N-Iodosuccinimide (NIS)
-
Solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))
Procedure:
-
Reaction Setup: In a flask protected from light, dissolve 3-cyclopropylisoxazole (1.0 eq) in the chosen solvent (e.g., MeCN).
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete when TLC or LC-MS analysis shows full consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a stable solid.
II. Lead Optimization Strategies Utilizing this compound
The 5-iodo group on the isoxazole ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the rapid and systematic exploration of the chemical space around the core scaffold to optimize biological activity and ADME properties.
Lead Optimization Workflow
Caption: Lead optimization workflow using this compound.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the isoxazole and various aryl or heteroaryl boronic acids or esters.[4][10][11]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired 5-aryl/heteroaryl-3-cyclopropylisoxazole.
Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, providing access to linear extensions of the molecule and further functionalization handles.[5][12][13]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Et3N or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (5 mol%), and CuI (10 mol%) in the chosen solvent.
-
Reagent Addition: Add the terminal alkyne (1.5 eq) followed by the amine base (3.0 eq).
-
Reaction: Stir the mixture at room temperature to 60 °C for 4-24 hours until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography to yield the 5-alkynyl-3-cyclopropylisoxazole.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, which is crucial for modulating polarity, solubility, and forming key interactions with biological targets.[6][14][15]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq), followed by the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography to afford the desired 5-amino-3-cyclopropylisoxazole derivative.
III. Case Study: Optimization of a Kinase Inhibitor Lead
To illustrate the application of these strategies, we present a hypothetical lead optimization campaign for a kinase inhibitor, starting from a fragment hit that binds to the ATP-binding site.
Initial Hit (Fragment): A small molecule with a 3-cyclopropylisoxazole core showing weak inhibitory activity (IC50 > 10 µM) against a target kinase. The initial hit lacks vectors for further optimization.
Strategy: Synthesize the 5-iodo derivative (this compound) to serve as a versatile platform for exploring the solvent-exposed region of the kinase active site.
Optimization Workflow:
-
Library Synthesis: A focused library of analogs is synthesized using the Suzuki, Sonogashira, and Buchwald-Hartwig protocols described above to introduce a variety of substituents at the C5 position.
-
SAR and ADME Profiling: The synthesized compounds are evaluated for their inhibitory activity against the target kinase and for key ADME parameters.
Table 1: Structure-Activity Relationship (SAR) Data
| Compound | R Group at C5 | IC50 (nM) | Ligand Efficiency (LE) |
| Lead-1 | -I | >10,000 | - |
| A-1 | 4-fluorophenyl | 850 | 0.28 |
| A-2 | 3-pyridyl | 450 | 0.31 |
| A-3 | 2-aminopyrimidine | 120 | 0.35 |
| B-1 | -C≡C-Ph | 1500 | 0.25 |
| C-1 | -NH-CH2CH2OH | 350 | 0.33 |
| C-2 (Optimized Lead) | -NH-(4-morpholinyl)phenyl | 15 | 0.42 |
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom, a key metric in lead optimization.
Analysis of Results:
-
The initial Suzuki couplings (A-1, A-2) demonstrated that exploring the aryl pocket is a viable strategy, with the pyridyl moiety (A-2) showing improved potency, likely due to a favorable hydrogen bond interaction.
-
The introduction of a 2-aminopyrimidine (A-3) further enhanced potency, suggesting a key interaction with the hinge region of the kinase.
-
The Sonogashira product (B-1) showed weaker activity, indicating that a linear, rigid linker is not optimal for this target.
-
The Buchwald-Hartwig amination products showed significant promise. The simple amino alcohol (C-1) improved potency, and the introduction of a solubilizing morpholino group via a phenylamino linker (C-2) resulted in a highly potent compound. The cyclopropyl group in this series was found to significantly reduce metabolic degradation in liver microsome stability assays compared to an analogous isopropyl group.
Table 2: ADME and Physicochemical Properties of Optimized Lead (C-2)
| Property | Value | Rationale/Impact |
| Molecular Weight | 364.4 g/mol | Within "rule of 5" limits for good oral bioavailability. |
| cLogP | 2.8 | Optimal lipophilicity for cell permeability and solubility balance. |
| H-Bond Donors/Acceptors | 1 / 5 | Favorable for target engagement and solubility. |
| Microsomal Stability (t1/2) | > 60 min | The cyclopropyl group enhances metabolic stability. |
| Aqueous Solubility | 75 µg/mL | Adequate for formulation and absorption. |
IV. Conclusion
The this compound scaffold is a powerful and versatile tool in medicinal chemistry lead optimization. The cyclopropyl group offers a proven strategy for enhancing metabolic stability and conformational rigidity, while the 5-iodo substituent provides a reliable and efficient handle for rapid diversification through robust palladium-catalyzed cross-coupling reactions. The systematic application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions allows for a thorough exploration of the chemical space around the isoxazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this application note provide a solid foundation for drug discovery teams to leverage this valuable building block in their quest for novel therapeutics.
References
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]
-
Key medicinal chemistry optimization of PI3K inhibitors along with the... (n.d.). ResearchGate. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). SpringerLink. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (n.d.). ResearchGate. [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]
-
The changing landscape of medicinal chemistry optimization. (2025). PubMed. [Link]
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Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. (2016). PubMed. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (n.d.). PubMed. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2025). ResearchGate. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
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Advances in Isoxazole Synthesis. (n.d.). Scribd. [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. [Link]
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Fragment-to-Lead Medicinal Chemistry Publications in 2022. (2024). VU Research Portal. [Link]
-
Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... (n.d.). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.). MDPI. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Lead Selection and Optimization by Medicinal Chemistry. (2021). YouTube. [Link]
-
1,3‐dipolar cycloaddition reactions of nitrile oxides to prop‐1‐ene‐1,3‐sultone. (n.d.). Sci-Hub. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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European Journal of Medicinal Chemistry. (2024). ePrints Soton - University of Southampton. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed.. [Link]
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Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) with 3-Cyclopropyl-5-iodo-isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs stems from its favorable physicochemical properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The 3,5-disubstituted isoxazole core, in particular, serves as a versatile scaffold for developing targeted therapies, notably as kinase inhibitors.[5][6] This application note provides a comprehensive guide to developing structure-activity relationships (SAR) for a specific class of these compounds: 3-cyclopropyl-5-iodo-isoxazole derivatives. We will delve into the synthetic rationale, detailed experimental protocols, and the logical framework for systematically exploring chemical space to optimize biological activity.
The Strategic Importance of the 3-Cyclopropyl and 5-Iodo Substituents
The selection of the 3-cyclopropyl and 5-iodo substituents is a deliberate strategy in drug design. The 3-cyclopropyl group is often introduced to enhance metabolic stability and can provide favorable interactions within hydrophobic pockets of target proteins. The 5-iodo substituent serves as a crucial synthetic handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, which is essential for building a robust SAR model.
Part 1: Synthesis of the this compound Core and Analogues
The cornerstone of any SAR study is the efficient and reliable synthesis of the desired chemical entities. The most common and effective method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][7]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold, which can then be diversified.
Step 1: Generation of Cyclopropanecarbonitrile Oxide (the 1,3-dipole)
-
Rationale: Nitrile oxides are unstable intermediates and are typically generated in situ from the corresponding aldoxime.
-
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours until the formation of cyclopropanecarboxaldehyde oxime is complete (monitored by TLC).
-
In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in chloroform.
-
Slowly add the oxime solution to the NCS solution at 0°C with vigorous stirring.
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture. The formation of the nitrile oxide is typically rapid.
-
Step 2: 1,3-Dipolar Cycloaddition with Iodoacetylene (the dipolarophile)
-
Rationale: Iodoacetylene is a suitable partner for the cycloaddition to install the key iodine handle at the 5-position.
-
Procedure:
-
To the freshly generated cyclopropanecarbonitrile oxide solution, add a solution of iodoacetylene (1.2 eq) in chloroform.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthetic Workflow
Caption: Logical relationship between the core scaffold, modification points, and biological activity.
Part 3: In Vitro Kinase Assay Protocol
To quantify the inhibitory potential of the synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The following is a representative protocol for a luminescence-based kinase assay, adapted for a generic tyrosine kinase like VEGFR-2, which shares similar principles with JNK and p38 assays. [8]
Protocol 2: Luminescence-Based Kinase Inhibition Assay
-
Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity. The luminescent signal generated by a luciferase-based reagent is proportional to the ATP concentration.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, JNK3, or p38)
-
Kinase buffer (e.g., BPS Bioscience, Cat. No. 79334)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max, Promega)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare Reagents:
-
Dilute the kinase to the desired concentration in 1x kinase buffer.
-
Prepare serial dilutions of the test compounds in 1x kinase buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
-
Assay Plate Setup:
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted test compounds to the appropriate wells.
-
For the positive control (no inhibitor), add 5 µL of kinase buffer with the same DMSO concentration.
-
For the blank (no enzyme), add 5 µL of kinase buffer.
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted kinase to the test and positive control wells.
-
Add 20 µL of kinase buffer to the blank wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Allow the plate to cool to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Conclusion and Future Directions
This application note provides a foundational framework for initiating an SAR study on this compound derivatives. By following the outlined synthetic and biological testing protocols, researchers can systematically explore the chemical space around this promising scaffold. The initial SAR insights suggest that the 5-position is a critical determinant of kinase inhibitory activity, with electronic properties of the aryl substituent playing a significant role.
Future work should aim to expand the diversity of substituents at the 5-position, including a broader range of heterocycles and functional groups. Additionally, exploring modifications to the 3-cyclopropyl group, such as introducing stereochemistry or alternative small alkyl groups, could further refine the SAR and lead to the discovery of more potent and selective kinase inhibitors for various therapeutic applications.
References
-
Aissa, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1393. [Link]
- BenchChem (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Chikkula, K., & Veni, S. (2017). Isoxazole-a potent pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24.
-
De la Torre, P., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 253-258. [Link]
-
Laufer, S. A., & Margutti, S. (2006). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 49(23), 6673-6676. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Elanco. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. [Link]
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-
Drug Design. Structure Activity Relationships. [Link]
-
Singh, P., & Kumar, A. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 391-402. [Link]
- Basavaiah, D., & Kumaragurubaran, N. (2001). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (8), 332-333.
-
Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]
- Hassner, A., & Rai, K. M. L. (1988). Intermolecular 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile. Synthesis, 1988(1), 57-59.
- Preprints.org. (2025). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org.
-
YouTube. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
-
Wang, Y., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9691-9712. [Link]
-
Girish, Y. R., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-280. [Link]
-
Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 856-867. [Link]
-
ResearchGate. (2025). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. ResearchGate. [Link]
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Application Notes and Protocols for the Parallel Synthesis of Isoxazole Libraries from 3-Cyclopropyl-5-iodo-isoxazole
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a versatile scaffold, offering a unique combination of electronic properties and hydrogen bonding capabilities that facilitate potent and selective interactions with a wide range of biological targets.[2] The therapeutic applications of isoxazole-containing molecules are vast, spanning antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[3][4]
In the contemporary drug discovery landscape, the rapid exploration of chemical space around a privileged scaffold is paramount for the identification of novel lead compounds.[5] Parallel synthesis, a high-throughput methodology, enables the systematic and efficient generation of large, diverse libraries of related compounds.[5] This approach, particularly when coupled with robust and versatile chemical transformations, significantly accelerates the hit-to-lead and lead optimization phases of drug development.
This comprehensive guide details the parallel synthesis of diverse isoxazole libraries starting from a key building block, 3-cyclopropyl-5-iodo-isoxazole. We will delve into the strategic synthesis of this starting material and subsequently explore its derivatization through three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols provided herein are designed for implementation in a parallel format, catering to the needs of researchers, scientists, and drug development professionals engaged in high-throughput chemical synthesis and screening.
Synthesis of the Key Building Block: this compound
A robust and scalable synthesis of the starting material is critical for any library generation effort. Herein, we propose a reliable two-step sequence for the preparation of this compound, commencing with the generation of cyclopropyl nitrile oxide followed by a [3+2] cycloaddition with iodoacetylene.
Step 1: In Situ Generation of Cyclopropyl Nitrile Oxide
Nitrile oxides are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkynes to form isoxazoles.[6][7] For this protocol, we will generate cyclopropyl nitrile oxide in situ from the corresponding aldoxime.
Protocol 1: Synthesis of Cyclopropyl Aldoxime
-
Materials: Cyclopropanecarboxaldehyde, hydroxylamine hydrochloride, sodium carbonate, ethanol, water, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) in water.
-
Add a solution of sodium carbonate (0.6 eq.) in water.
-
To this solution, add cyclopropanecarboxaldehyde (1.0 eq.) dissolved in ethanol.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropyl aldoxime, which can be used in the next step without further purification.
-
Step 2: [3+2] Cycloaddition with Iodoacetylene
With the cyclopropyl nitrile oxide generated in situ, the subsequent cycloaddition with iodoacetylene will furnish the desired this compound.
Protocol 2: Synthesis of this compound
-
Materials: Cyclopropyl aldoxime, N-chlorosuccinimide (NCS), triethylamine (TEA), iodoacetylene, dichloromethane (DCM).
-
Procedure:
-
Dissolve cyclopropyl aldoxime (1.0 eq.) in DCM.
-
Add NCS (1.1 eq.) in portions at 0 °C and stir for 30 minutes.
-
Add triethylamine (1.2 eq.) dropwise at 0 °C to generate the nitrile oxide in situ.
-
To this mixture, add a solution of iodoacetylene (1.5 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodo substituent on the isoxazole ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions in a 96-well plate format for parallel library synthesis.[5]
General Workflow for Parallel Synthesis
The following workflow is a general guideline for setting up parallel reactions in a 96-well plate format.
Diagram 1: General Workflow for Parallel Library Synthesis
Caption: A generalized workflow for parallel synthesis in a 96-well plate format.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Parallel Suzuki-Miyaura Coupling
-
Materials: this compound, various boronic acids (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), Cs₂CO₃ (2.0 eq.), 1,4-dioxane/water (4:1).
-
Procedure (per well of a 96-well plate):
-
To each well containing a magnetic stir bead, add this compound (0.05 mmol).
-
Add the corresponding boronic acid (0.06 mmol).
-
In a separate vial, prepare a catalyst/base master mix. For a 96-well plate, this would involve dissolving Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ in 1,4-dioxane, followed by the addition of Cs₂CO₃ and water.
-
Dispense the master mix into each well.
-
Seal the 96-well plate with a pierceable cap mat.
-
Place the plate on a heating block with magnetic stirring and heat at 80-100 °C for 12-16 hours.
-
After cooling to room temperature, quench the reactions by adding water.
-
Extract the products with ethyl acetate.
-
The organic extracts can then be subjected to parallel purification.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | The bulky, electron-rich phosphine ligand facilitates oxidative addition and reductive elimination.[8] |
| Base | Cs₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane/Water | A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]
Protocol 4: Parallel Sonogashira Coupling
-
Materials: this compound, various terminal alkynes (1.5 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.), THF or DMF.
-
Procedure (per well of a 96-well plate):
-
To each well, add this compound (0.05 mmol) and the respective terminal alkyne (0.075 mmol).
-
Prepare a master mix of Pd(PPh₃)₂Cl₂, CuI, and the amine base in the chosen solvent.
-
Dispense the master mix into each well.
-
Seal the plate and heat at 50-70 °C with stirring for 6-12 hours.
-
Monitor a representative reaction by LC-MS.
-
Upon completion, cool the plate, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic phases in parallel using a centrifugal evaporator.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A dual-catalyst system where palladium facilitates the main catalytic cycle and copper(I) activates the alkyne.[10] |
| Base | TEA or DIPEA | Acts as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction. |
| Solvent | THF or DMF | Polar aprotic solvents that are suitable for Sonogashira reactions. |
| Temperature | 50-70 °C | Milder conditions are often sufficient for Sonogashira couplings compared to Suzuki reactions. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine.[11]
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[12]
Protocol 5: Parallel Buchwald-Hartwig Amination
-
Materials: this compound, various primary or secondary amines (1.2-1.5 eq.), Pd₂(dba)₃ (2 mol%), XPhos or BrettPhos (4 mol%), sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq.), toluene or 1,4-dioxane.
-
Procedure (per well of a 96-well plate):
-
In an inert atmosphere (glovebox), add NaOtBu (or LHMDS) to each well.
-
Add a solution of this compound (0.05 mmol) in the chosen solvent.
-
Add the corresponding amine (0.06-0.075 mmol).
-
Prepare a catalyst master mix of Pd₂(dba)₃ and the phosphine ligand in the solvent and dispense it into each well.
-
Seal the plate and heat at 90-110 °C with stirring for 12-24 hours.
-
After cooling, quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate and proceed with parallel purification.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos or BrettPhos | Bulky, electron-rich biarylphosphine ligands are highly effective for C-N bond formation, especially with challenging substrates.[13] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar, or weakly polar aprotic solvents are preferred. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | The palladium(0) catalyst and some reagents are sensitive to oxygen. |
High-Throughput Purification and Analysis
The success of a parallel synthesis campaign hinges on efficient purification and characterization of the resulting library.
Automated Preparative HPLC-MS
For the purification of small molecule libraries, automated preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the industry standard.
Protocol 6: High-Throughput Purification
-
Sample Preparation: The crude reaction mixtures from the 96-well plates are dissolved in a suitable solvent (e.g., DMSO or DMF) and filtered.
-
Method Development: A generic gradient method is typically employed for initial screening. The system's software can then automatically optimize the gradient for each compound based on its retention time and mass.
-
Purification: The automated system injects each sample onto a preparative reverse-phase column and collects fractions based on the mass of the target compound detected by the MS.
-
Post-Purification Processing: The collected fractions are dried in a centrifugal evaporator, and the purified compounds are weighed and prepared for analysis and biological screening.
Library Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique for high-throughput analysis. It provides rapid information on the purity and identity (molecular weight) of each compound in the library.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For further structural confirmation, selected compounds from the library can be analyzed by NMR. While not typically performed on every library member due to throughput limitations, it is essential for validating the synthetic route and confirming the structure of key compounds.
Conclusion
The parallel synthesis of isoxazole libraries from this compound offers a powerful strategy for the rapid generation of diverse and novel chemical entities for drug discovery programs. By leveraging robust palladium-catalyzed cross-coupling methodologies in a high-throughput format, researchers can efficiently explore the chemical space around this privileged scaffold. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful implementation of such a campaign, from the synthesis of the key building block to the purification and analysis of the final library. The ultimate success of these endeavors will undoubtedly contribute to the discovery of the next generation of isoxazole-based therapeutics.
References
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Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 940, 121786. [Link]
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Asynt. (2024). How to run a parallel synthesis reaction. [Link]
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Chiacchio, U., et al. (2003). A New, General, and Stereospecific Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 5(21), 3741-3744. [Link]
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Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2833-2843. [Link]
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Fors, B. P., et al. (2008). A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
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Hansen, T. V., & Stenstrøm, Y. (2001). Isoxazoles in a new millennium. Chemical Communications, (21), 2351-2358. [Link]
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Huth, J. R., et al. (2005). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry, 48(24), 7579-7587. [Link]
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
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Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of the American Chemical Society, 125(46), 13950-13951. [Link]
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Wang, X., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9037-9043. [Link]
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Yang, G., et al. (2012). Advances in isoxazole-based medicinal chemistry. Expert Opinion on Therapeutic Patents, 22(1), 1-17. [Link]
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Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]
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Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]
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Zhang, H., et al. (2014). Palladium-Catalyzed C–H Arylation of Isoxazoles. Organic Letters, 16(20), 5442-5445. [Link]
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Zhou, Y., & He, W. (2016). Recent advances in the synthesis of isoxazoles. RSC Advances, 6(92), 89333-89346. [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]
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PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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YouTube. (2019). cycloadditions with nitrile oxides. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. [Link]
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MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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MDPI. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
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Agilent. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. [Link]
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PubMed. (2022). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
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Chemistry LibreTexts. (n.d.). Sonogashira Coupling. [Link]
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MDPI. (2020). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]
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Maynooth University. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. [Link]
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MDPI. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. [Link]
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NIH. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
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ResearchGate. (n.d.). Model cycloaddition reactions of the nitrile oxide generated upon.... [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Cyclopropyl-5-Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the scale-up synthesis of 3-cyclopropyl-5-substituted isoxazoles, a prevalent scaffold in medicinal chemistry. This document outlines the key synthetic strategies, focusing on the robust and widely applicable 1,3-dipolar cycloaddition reaction. It further delves into critical scale-up considerations, including reaction parameter optimization, safety protocols for handling hazardous intermediates, and industrial-scale purification techniques. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.
Introduction: The Significance of the 3-Cyclopropyl-5-Substituted Isoxazole Moiety
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic and steric properties. When substituted with a cyclopropyl group at the 3-position, the resulting scaffold often exhibits enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. Consequently, 3-cyclopropyl-5-substituted isoxazoles are key pharmacophores in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. The efficient and scalable synthesis of these compounds is therefore of paramount importance in drug discovery and development.
Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This reaction is highly efficient and allows for the convergent assembly of the isoxazole core from two readily accessible building blocks. For the synthesis of 3-cyclopropyl-5-substituted isoxazoles, two primary disconnections of the isoxazole ring are possible, as illustrated below.
Caption: Retrosynthetic analysis of 3-cyclopropyl-5-substituted isoxazoles.
Route A involves the reaction of a cyclopropyl nitrile oxide with a substituted alkyne. This route is advantageous when a variety of 5-substituted isoxazoles are desired from a common cyclopropyl precursor.
Route B utilizes a substituted nitrile oxide and cyclopropylacetylene. This approach is beneficial when diverse 3-substituted analogs are not the primary focus, and cyclopropylacetylene is a commercially available or readily synthesized starting material.
For the purpose of these application notes, we will focus on Route B , as cyclopropylacetylene is a well-documented and scalable starting material.
Scale-Up Considerations and Protocol
Part 1: Synthesis of Key Precursors
While commercially available, the large-scale synthesis of cyclopropylacetylene is often necessary for cost-effectiveness in a manufacturing setting. A robust and scalable three-step process starting from cyclopropanecarboxaldehyde has been reported.
Caption: Workflow for the large-scale synthesis of cyclopropylacetylene.
Protocol 1: Kilogram-Scale Synthesis of Cyclopropylacetylene
-
Step 1: Condensation. In a suitable reactor, cyclopropanecarboxaldehyde is condensed with malonic acid in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like toluene and heated to drive the reaction to completion.
-
Step 2: Halogenation. The resulting 3-cyclopropylacrylic acid is then subjected to halogenation, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, to yield (E,Z)-1-halo-2-cyclopropylethylene.
-
Step 3: Dehydrohalogenation. The final step involves the dehydrohalogenation of the vinyl halide using a strong base, such as potassium tert-butoxide or sodium amide, in an appropriate solvent to afford cyclopropylacetylene. Purification is typically achieved by distillation.
The nitrile oxide is generated in situ from a suitable precursor, most commonly an aldoxime. The aldoxime can be prepared by the reaction of an aldehyde with hydroxylamine hydrochloride.
Protocol 2: General Procedure for Aldoxime Formation
-
To a stirred solution of the desired aldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 - 1.5 eq).
-
Add a base, such as sodium acetate or sodium hydroxide (1.1 - 2.0 eq), portion-wise or as a solution, to neutralize the HCl salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration, or by extraction with a suitable organic solvent.
Part 2: Kilogram-Scale 1,3-Dipolar Cycloaddition
This section outlines a detailed protocol for the synthesis of a representative 3-cyclopropyl-5-substituted isoxazole on a kilogram scale.
Caption: A generalized workflow for the kilogram-scale synthesis.
Protocol 3: Kilogram-Scale Synthesis of 3-Cyclopropyl-5-(4-fluorophenyl)isoxazole
-
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnels for controlled reagent addition.
-
Appropriate personal protective equipment (PPE).
-
-
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 4-fluorobenzaldoxime (1.0 eq) and cyclopropylacetylene (1.2-1.5 eq) in a suitable solvent such as ethyl acetate.
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring under an inert atmosphere (e.g., nitrogen).
-
In situ Nitrile Oxide Generation: Slowly add a solution of N-chlorosuccinimide (NCS) or similar oxidizing agent (1.1 eq) in the same solvent to the cooled reaction mixture. Concurrently, add a base such as triethylamine (1.2 eq) to neutralize the generated HCl. The addition rate should be carefully controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel for smaller scales. For industrial-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency.[4]
-
Part 3: Critical Scale-Up Parameters and Safety Considerations
Scaling up the synthesis of 3-cyclopropyl-5-substituted isoxazoles requires careful attention to several critical parameters to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Rationale and Key Considerations |
| Heat Transfer | Efficient heat dissipation | Potential for exothermic runaway | The in situ generation of nitrile oxides can be highly exothermic. A jacketed reactor with efficient cooling is crucial to maintain temperature control and prevent side reactions or thermal runaway. |
| Reagent Addition | Rapid or dropwise addition | Slow, controlled addition | Slow addition of the oxidizing agent and base is critical to manage the exotherm and minimize the concentration of the unstable nitrile oxide intermediate, thereby reducing dimerization to furoxans. |
| Mixing | Magnetic stirring | Overhead mechanical stirring | Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots" during reagent addition. |
| Safety | Standard laboratory practices | Process safety management | Nitrile oxides can be unstable and potentially explosive, especially in concentrated form. In situ generation is the standard and safest approach. A thorough process hazard analysis (PHA) should be conducted before any scale-up. |
| Purification | Column chromatography | Crystallization, distillation | Chromatography is often not economically viable for large-scale production. Developing a robust crystallization procedure is key for obtaining high-purity material efficiently. |
Safety Note on Nitrile Oxides: Nitrile oxides are high-energy intermediates and should be handled with caution. They are prone to dimerization to form furoxans, which can be explosive. The in situ generation and immediate consumption in the cycloaddition reaction is the universally accepted safety practice.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Dimerization of nitrile oxide- Product decomposition | - Increase reaction time or temperature (with caution)- Slower addition of reagents, higher dilution- Ensure mild workup conditions |
| Formation of Regioisomers | - For unsymmetrical alkynes, electronic and steric factors influence regioselectivity. | - Modify the electronic nature of the alkyne or nitrile oxide precursor.- In some cases, catalyst selection (e.g., copper catalysis for terminal alkynes) can control regioselectivity. |
| Difficult Purification | - Presence of furoxan byproduct- Similar polarity of starting materials and product | - Optimize reaction conditions to minimize byproduct formation.- Develop an effective crystallization method by screening various solvent systems. |
Conclusion
The scale-up synthesis of 3-cyclopropyl-5-substituted isoxazoles is a well-established process, with the 1,3-dipolar cycloaddition of in situ generated nitrile oxides to cyclopropylacetylene being a preferred industrial route. Success at a larger scale hinges on a thorough understanding of the reaction mechanism, careful control of critical process parameters, and a commitment to safety. By implementing the protocols and considering the insights provided in these application notes, researchers and drug development professionals can confidently and efficiently produce these valuable heterocyclic compounds for their programs.
References
- Machetti, F., & De Sarlo, F. (2006). 1,3-Dipolar Cycloaddition of Nitrile Oxides (The Machetti–De Sarlo Reaction). In Name Reactions in Heterocyclic Chemistry (pp. 359-370). John Wiley & Sons, Inc.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
- Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655.
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231.
-
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309–1344. [Link]
- Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (6), 398–399.
-
Petrova, J. V., Kukushkin, M. E., & Beloglazkina, E. K. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(23), 8349. [Link]
-
Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]
-
Fustero, S., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 86(15), 10243–10254. [Link]
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Luesch, H., et al. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Omega, 6(4), 2692–2703. [Link]
- Google Patents. (1998). Process for the preparation of cyclopropylacetylene. US6297410B1.
- Google Patents. (1966). Process for preparing isoxazole compounds. US3468900A.
- Google Patents. (1999). Process for synthesizing isoxazolines and isoxazoles. WO2001016116A1.
-
European Industrial Gases Association. (2012). SAFE PRACTICES FOR THE PRODUCTION OF NITROUS OXIDE FROM AMMONIUM NITRATE. IGC Doc 176/12/E. [Link]
- de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2004(21), 4454–4469.
-
Li, G., et al. (2013). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. Journal of Bioscience and Bioengineering, 116(3), 281–286. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium Catalysts for 3-Cyclopropyl-5-iodo-isoxazole Coupling
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 3-cyclopropyl-5-iodo-isoxazole. This guide is intended for researchers, scientists, and drug development professionals seeking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we will delve into the nuances of this specific transformation, moving beyond generic advice to provide actionable, field-proven insights.
The coupling of this compound is a critical step in the synthesis of many biologically active molecules. However, the unique electronic and steric properties of this substrate can present challenges. This guide is structured to directly address the common issues encountered in the laboratory, providing not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in the palladium-catalyzed coupling of this compound, offering a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is the most common and frustrating issue. A systematic investigation is key to identifying the root cause.
Q1: My reaction shows no conversion to the desired product. Where do I start troubleshooting?
A1: When faced with a failed reaction, begin by systematically verifying your reagents and reaction setup. Here are the initial checkpoints:
-
Reagent Integrity: Ensure all reagents, especially the boronic acid/ester, organotin reagent, or terminal alkyne, are pure and dry. The solvent and base must be anhydrous, as water can lead to unwanted side reactions like protodeboronation of the boronic acid. Solvents should be freshly distilled or from a reliable commercial source.[1][2]
-
Catalyst Activity: The choice and handling of the palladium source and ligands are paramount. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more efficient precatalyst system.[1][3] The ligand is crucial for stabilizing the catalyst and facilitating key steps in the catalytic cycle.[4]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Ensure your reaction vessel was properly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of inert gas throughout the reaction.[1]
Q2: I'm observing some product, but the yield is consistently low. What factors should I investigate to improve the yield?
A2: Consistently low yields suggest that the catalytic cycle is proceeding but is inefficient. Several factors could be at play:
-
Ligand Selection: The isoxazole nitrogen and the cyclopropyl group can influence the electronic and steric environment of the reaction. For the electron-deficient this compound, electron-rich and sterically bulky phosphine ligands are often beneficial. These ligands promote the oxidative addition step and stabilize the active catalytic species.[4][5] Consider screening a panel of ligands.
-
Base Selection: The base plays a critical role, particularly in Suzuki-Miyaura couplings where it facilitates the transmetalation step.[2] The strength and solubility of the base are important considerations. For isoxazole-containing substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]
-
Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Aprotic solvents such as toluene, dioxane, and THF are commonly used.[5] Sometimes, a mixture of solvents or the addition of a co-solvent like water can be beneficial for dissolving the base.[6]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature must be found. If you suspect catalyst deactivation at elevated temperatures, try running the reaction at a lower temperature for a longer duration.
Frequently Asked Questions (FAQs)
This section provides concise answers to specific questions that frequently arise during the optimization of coupling reactions with this compound.
Q3: Which type of palladium catalyst is best suited for coupling with this compound?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner (e.g., boronic acid, stannane, alkyne). However, for Suzuki-Miyaura couplings of heteroaryl iodides, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a suitable phosphine ligand are widely used and allow for easy optimization of the ligand-to-metal ratio.[7] Pre-formed catalysts like Pd(PPh₃)₄ can also be effective, particularly for Sonogashira couplings.
Q4: What are the most effective ligands for this specific substrate?
A4: Given the electronic nature of the iodo-isoxazole, bulky, electron-rich phosphine ligands are generally a good starting point. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and DavePhos have demonstrated broad utility in challenging cross-coupling reactions.[4][5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8] It is highly recommended to perform a ligand screen to identify the optimal choice for your specific reaction.
Q5: How can I minimize homocoupling of my coupling partner (e.g., boronic acid)?
A5: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often promoted by the presence of oxygen.[3] To minimize homocoupling:
-
Ensure rigorous degassing of your reaction mixture.
-
Use a precise stoichiometry of your coupling partners. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Optimize the reaction temperature and time; prolonged reaction times at high temperatures can favor side reactions.
Q6: Can the isoxazole nitrogen interfere with the palladium catalyst?
A6: Yes, the nitrogen atom in the isoxazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of sterically hindered ligands can help to mitigate this by preventing strong coordination of the isoxazole nitrogen to the palladium.[9]
Data Presentation: Recommended Starting Conditions
The following table provides a starting point for the optimization of a Suzuki-Miyaura coupling of this compound. These are general conditions and may require further refinement for your specific coupling partner.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos, RuPhos, P(t-Bu)₃ |
| Catalyst Loading | 1-5 mol % | 0.5-10 mol % |
| Ligand:Pd Ratio | 2:1 | 1:1 to 4:1 |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Base Equivalents | 2-3 | 1.5-4 |
| Solvent | Toluene or Dioxane | THF, DME |
| Temperature | 80-110 °C | 60-120 °C |
| Concentration | 0.1 M | 0.05-0.5 M |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations: Understanding the Process
Visual aids can clarify complex concepts. Below are diagrams representing the catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Google AI.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling: A Technical Guide. (2025). BenchChem.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeboronation.
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2025, August 7). ResearchGate.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). The Journal of Organic Chemistry.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.
- Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. (n.d.). BenchChem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021, February 22). Diva-Portal.org.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019, July 30). ACS Publications.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). National Institutes of Health.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). National Institutes of Health.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications.
- Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. (2025, August 6). ResearchGate.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025, December 20). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
- 9. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed Sonogashira reactions with 3-Cyclopropyl-5-iodo-isoxazole
Topic: Troubleshooting Failed Sonogashira Reactions with 3-Cyclopropyl-5-iodo-isoxazole
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira reaction, specifically when utilizing the this compound substrate. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice to transform failed experiments into successful outcomes.
Introduction: The Nuances of Coupling with Heteroaromatic Systems
The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, valued for its generally mild conditions and functional group tolerance.[1] It typically involves two synergistic catalytic cycles: a palladium cycle and a copper cycle.[2] However, when working with electron-deficient or sterically hindered heteroaromatic systems like isoxazoles, unexpected challenges can arise. The this compound substrate, while possessing a highly reactive C-I bond, introduces specific variables related to the stability of the isoxazole and cyclopropyl moieties that require careful consideration.[3][4]
This guide addresses common failure modes in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section covers the most common issues encountered during Sonogashira coupling reactions.
Q1: My reaction shows no product formation, and I've only recovered my starting material. What are the primary culprits?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst system, the reagents, or the reaction environment.
-
Reagent Quality: Impurities in your reagents can act as catalyst poisons.
-
Aryl Halide/Alkyne: Ensure starting materials are pure.
-
Copper(I) Iodide: CuI can oxidize over time, appearing greenish or brown instead of off-white/tan. Oxidized copper species are ineffective in the copper cycle. Use a fresh, high-quality source.[5]
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of peroxide impurities. It is often beneficial to distill the amine before use.[6]
-
-
Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can oxidize the Pd(0) catalyst, leading to the formation of palladium black (inactive palladium precipitate).[5][7]
-
Recommendation: Rigorously degas your solvent(s) using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.[5]
-
Q2: My reaction is sluggish and gives a very low yield of the desired product. How can I improve the conversion?
A2: Low conversion suggests that while the catalytic cycle is turning over, it is inefficient. This can be due to suboptimal conditions or catalyst inhibition.
-
Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates may require gentle heating to facilitate the oxidative addition step.[5][7]
-
Recommendation: Try incrementally increasing the temperature to 40-60 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
Ligand Choice: The standard PPh₃ ligand is effective for many substrates, but it is not always optimal. Electron-rich and bulky phosphine ligands can accelerate the rate of oxidative addition and stabilize the palladium center, leading to higher turnover numbers.[2]
-
Recommendation: For challenging substrates, consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos, especially in a copper-free protocol.[8]
-
-
Solvent Effects: The solvent must fully dissolve all reagents to ensure an efficient reaction.
-
Recommendation: Amine bases like triethylamine can sometimes serve as both base and solvent.[7] However, if solubility is an issue, using a co-solvent like anhydrous and degassed THF, Dioxane, or DMF can be beneficial. Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[5][6]
-
Q3: I am observing a significant amount of a side product that corresponds to the homocoupling of my terminal alkyne (Glaser product). How can this be suppressed?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry and is almost always mediated by the copper co-catalyst in the presence of oxygen.[7][9][10]
-
Strictly Anaerobic Conditions: This is the first and most critical line of defense. Any trace of oxygen will promote the Glaser coupling pathway. Re-evaluate your degassing and inert atmosphere techniques.[7][9]
-
Go Copper-Free: The most definitive way to eliminate copper-mediated homocoupling is to eliminate copper from the reaction.[5][9] Copper-free Sonogashira protocols have become robust and are often the preferred method for complex syntheses. These reactions typically require a slightly higher temperature and a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the deprotonation of the alkyne directly at the palladium center.[2]
-
Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Q4: My reaction mixture turns black and a precipitate forms. What is happening?
A4: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[5] The palladium(0) species has likely aggregated and precipitated out of solution, rendering it catalytically inactive.
-
Causes: This is often triggered by excessively high temperatures, impurities in the reaction mixture, or an inappropriate choice of solvent or ligand that fails to stabilize the Pd(0) intermediate.[5][6]
-
Solutions:
-
Lower the Temperature: If heating, reduce the temperature.
-
Purify Reagents: Ensure all starting materials, solvents, and bases are of the highest purity.
-
Change Ligand: A more strongly coordinating or bulkier ligand can sometimes prevent catalyst aggregation.
-
Re-evaluate Solvent: As mentioned, some solvents may promote decomposition. Consider an alternative like DMF or Dioxane.[11]
-
Specific Challenges with this compound
Q5: Could the isoxazole ring be unstable under the reaction conditions?
A5: Isoxazole rings are generally stable under standard Sonogashira conditions. However, they can be sensitive to certain nucleophiles and strong bases, particularly at elevated temperatures. The use of very strong, non-amine bases could potentially lead to ring-opening side reactions, though this is less common under typical Sonogashira protocols. Sticking to amine bases (Et₃N, DIPEA) or moderate inorganic bases (K₂CO₃) at temperatures below 80°C should preserve the isoxazole core.
Q6: Is the cyclopropyl group stable during the reaction?
A6: The cyclopropyl group is remarkably stable under a wide range of basic and mild acidic conditions, including those employed in most cross-coupling reactions.[3] Ring-opening is highly unlikely unless the ring is activated by strong electron-withdrawing groups or subjected to harsh acidic or reductive conditions not present in a Sonogashira reaction.[3] The stability of the cyclopropyl moiety in your substrate is not a primary concern.
Data Presentation & Optimized Protocols
Table 1: Troubleshooting Summary for Sonogashira Reactions
| Problem | Potential Cause | Recommended Action |
| No Reaction | 1. Inactive Pd catalyst2. Oxidized CuI3. Poor quality base/solvent4. Insufficiently inert atmosphere | 1. Use fresh catalyst from a reliable source.2. Use a fresh bottle of CuI.3. Use purified, anhydrous reagents.4. Improve degassing and inert gas technique. |
| Low Yield | 1. Suboptimal temperature2. Inefficient ligand3. Poor solubility | 1. Increase temperature incrementally (e.g., to 50 °C).2. Switch to a bulkier, electron-rich ligand (e.g., XPhos).3. Use a co-solvent like THF or DMF. |
| Alkyne Homocoupling | 1. Oxygen contamination2. Copper(I) catalyst | 1. Rigorously exclude O₂ with proper degassing.2. Switch to a copper-free protocol.[9] |
| Catalyst Decomposition | 1. Temperature too high2. Impurities3. Poor ligand/solvent choice | 1. Reduce reaction temperature.2. Purify all reagents.3. Consider a different solvent or a more stabilizing ligand. |
Table 2: Recommended Starting Conditions for this compound
| Parameter | Condition A (Standard Cu-Cocatalyzed) | Condition B (Robust Copper-Free) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.2 equiv) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - (included in precatalyst) | SPhos or XPhos (4 mol%) |
| Cu Co-catalyst | CuI (3-10 mol%) | None |
| Base | Et₃N or DIPEA (3.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | THF or DMF (degassed) | Dioxane or Toluene (degassed) |
| Temperature | Room Temperature to 50 °C | 60 - 100 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature.[5] Monitor the reaction progress by TLC or LC-MS every hour. If no significant progress is observed after 3 hours, slowly warm the reaction to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water or saturated NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid issues with alkyne homocoupling.[9]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).[9]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane). Finally, add the terminal alkyne (1.2 equiv).[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.[9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[9]
Visualizations
Diagram 1: The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for systematically troubleshooting failed Sonogashira reactions.
References
-
Wang, X., Song, Y., Qu, J., & Luo, Y. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
RSC Advances. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
RSC Advances. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Retrieved from [Link]
-
ACS Publications. (2023, August 29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Cyclopropyl‐B(dan/pin) toward Water. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Cyclopropyl-5-Substituted Isoxazoles
Welcome to the technical support center for the purification of 3-cyclopropyl-5-substituted isoxazole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity and yield for your target molecules.
Introduction: The Purification Challenge
The synthesis of 3-cyclopropyl-5-substituted isoxazoles, while versatile, often yields crude products containing a mixture of unreacted starting materials, regioisomers, and various byproducts.[1] The inherent chemical properties of the isoxazole ring, such as its potential sensitivity to strongly acidic or basic conditions, can add another layer of complexity to the purification process.[1] This guide provides a systematic approach to troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of isoxazole derivatives.
Q1: What are the most common impurities I should expect in my crude 3-cyclopropyl-5-substituted isoxazole product?
A1: Typical impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydroxylamine), regioisomers with similar polarities, and byproducts like furoxans, which can form from the dimerization of nitrile oxide intermediates.[1][2]
Q2: My isoxazole seems to be degrading during purification. What could be the cause?
A2: The N-O bond in the isoxazole ring can be labile under certain conditions.[1] Degradation can be caused by:
-
Strongly Basic or Acidic Conditions: The isoxazole ring can open under harsh pH conditions.[1]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
Photochemical Conditions: Exposure to UV light can induce rearrangements.[1]
-
Certain Transition Metals: Some metals can catalyze the cleavage of the N-O bond.[1]
Consider using milder workup procedures and protecting your compound from light if you suspect degradation.[1]
Q3: I'm seeing a streak on my silica gel TLC plate for my nitrogen-containing isoxazole. How can I improve the chromatography?
A3: Streaking of basic compounds on silica gel is common due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[1][3] This will help to improve the peak shape and achieve better separation.
Q4: When should I consider using reversed-phase chromatography instead of normal-phase?
A4: Reversed-phase chromatography is often the method of choice for polar heterocyclic compounds.[4] If your 3-cyclopropyl-5-substituted isoxazole is highly polar and shows poor retention or separation on silica gel, a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good alternative.[4] Adding a modifier like formic acid or trifluoroacetic acid can also improve peak shape for basic compounds in reversed-phase systems.[4]
Troubleshooting Guide: Advanced Purification Strategies
This section provides in-depth guidance for overcoming more challenging purification scenarios.
Issue 1: Poor Separation of Regioisomers
Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[1]
Probable Cause: Insufficient selectivity of the chosen chromatographic system.
Solutions:
-
Systematic Solvent System Screening (TLC):
-
Principle: The key to good separation is finding a solvent system that maximizes the difference in retention factor (ΔRf) between your desired product and the isomeric impurity.
-
Protocol: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities.[1] A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3] If separation is still poor, try incorporating a third solvent with different properties (e.g., dichloromethane, acetone).[1][3]
-
Pro-Tip: Aim for an Rf value of around 0.3 for your target compound to ensure good separation on a flash column.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC offers higher resolution than flash chromatography and is an excellent tool for separating closely related isomers.[5]
-
Protocol: Start with a standard C18 reversed-phase column and a gradient of water and acetonitrile, often with 0.1% formic acid as a modifier.[5] If separation is not achieved, consider columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP), which offer different selectivities.[5]
-
-
Crystallization:
-
Principle: If your product is a solid, crystallization can be a highly effective method for purification, as the crystal lattice will selectively incorporate the desired molecule.[1][6]
-
Protocol: Experiment with different solvent systems to induce crystallization.[4] A good solvent will dissolve the compound when hot but not at room temperature.[4] Techniques like slow cooling, anti-solvent addition, or slow evaporation can be employed to obtain high-purity crystals.[6][7]
-
Issue 2: Product is a Solid, but Fails to Crystallize
Probable Cause: The crude product may contain impurities that inhibit crystal nucleation and growth, or the chosen solvent system is not appropriate.
Solutions:
-
Initial Purification by Flash Chromatography:
-
Principle: Removing the majority of impurities by a quick column chromatography can often facilitate subsequent crystallization.
-
Protocol: Perform a rapid flash column to remove baseline and highly polar/non-polar impurities. The resulting partially purified solid is often more amenable to crystallization.
-
-
Systematic Solvent Screening for Crystallization:
-
Principle: The choice of solvent is critical for successful crystallization.[8]
-
Protocol:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will yield a large amount of crystals.[4]
-
-
-
Co-crystallization:
-
Principle: If the API itself is difficult to crystallize, forming a co-crystal with a suitable co-former can improve its physicochemical properties, including its ability to crystallize.[6][9]
-
Protocol: This is an advanced technique that involves screening for suitable co-formers that can form non-covalent interactions with your isoxazole derivative.
-
Issue 3: Chiral Isoxazole Product is a Racemic Mixture
Probable Cause: The synthetic route does not employ a chiral catalyst or starting material, leading to the formation of both enantiomers in equal amounts.
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral stationary phases (CSPs) in HPLC columns can differentiate between enantiomers, allowing for their separation.[10][11]
-
Protocol: The separation of isoxazole enantiomers has been successfully achieved using polysaccharide-based stationary phases like Chiralpak® AD-H.[12] Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., methanol/water) mobile phases can be effective.[10] Method development will involve screening different chiral columns and mobile phase compositions to achieve baseline separation.[10][11]
-
-
Supercritical Fluid Chromatography (SFC):
-
Principle: SFC is a powerful technique for preparative chiral separations, often offering advantages in speed and reduced solvent consumption over HPLC.[12]
-
Protocol: Chiral SFC has been used for the preparative enantioseparation of 3-carboxamido-5-aryl isoxazole molecules.[12] This technique typically uses a chiral stationary phase with a mobile phase of supercritical CO₂ and a co-solvent like ethanol.[12]
-
Experimental Workflows
Workflow 1: General Purification Strategy for 3-Cyclopropyl-5-Substituted Isoxazoles
Caption: A general workflow for the purification of 3-cyclopropyl-5-substituted isoxazoles.
Workflow 2: Decision Tree for Separation of Difficult Impurities
Caption: Decision tree for selecting an advanced purification technique.
Data Summary Table
| Purification Technique | Typical Application | Key Parameters to Optimize |
| Flash Column Chromatography | Primary purification of crude products | Stationary phase (silica, C18), solvent system, gradient profile, sample loading method (wet vs. dry)[3][4][13] |
| Crystallization | Final purification of solid products, polymorph control | Solvent system, cooling rate, use of anti-solvents, saturation level[4][6][7] |
| Preparative HPLC | Separation of close-eluting isomers and impurities | Column stationary phase (C18, phenyl, PFP), mobile phase modifiers (formic acid, TFA), gradient, flow rate, loading |
| Chiral HPLC/SFC | Separation of enantiomers | Chiral stationary phase, mobile phase composition (normal or reversed-phase), temperature, co-solvent (for SFC)[11][12] |
Conclusion
The successful purification of 3-cyclopropyl-5-substituted isoxazoles is a critical step in their development for various applications. A systematic and informed approach, beginning with a thorough analysis of the crude product and followed by the logical selection and optimization of purification techniques, is paramount. This guide provides the foundational knowledge and practical troubleshooting strategies to address the most common challenges, enabling researchers to obtain their target compounds with the desired level of purity.
References
-
Fotsing, J. R., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 86-94. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Chavda, V. P., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(9), 1845. Retrieved from [Link]
-
All About Drugs. (n.d.). Crystallization. Retrieved from [Link]
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
Wang, Y., et al. (2018). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 23(11), 2949. Retrieved from [Link]
-
Powner, T. H. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 196. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
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- 6. syrris.com [syrris.com]
- 7. Crystallization – All About Drugs [allfordrugs.com]
- 8. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: 3-Cyclopropyl-5-iodo-isoxazole Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Cyclopropyl-5-iodo-isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these powerful C-C bond-forming reactions. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules.[1] However, their success is highly dependent on the careful selection of reaction parameters, with the base and solvent system playing a particularly crucial role.[1][2] This is especially true for heterocyclic substrates like this compound, where factors like catalyst inhibition and substrate stability can significantly impact reaction outcomes.
This guide is structured to address your challenges in a practical, question-and-answer format, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the success of my cross-coupling reaction?
A1: The base in a palladium-catalyzed cross-coupling reaction is far more than a simple proton scavenger. Its role is multifaceted and central to the catalytic cycle.[2]
-
In Suzuki-Miyaura Couplings: The base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic boronate complex. This step is essential for the subsequent, often rate-determining, transmetalation with the palladium center.[2][3] The strength and nature of the base directly influence the concentration of this active boronate species.
-
In Heck Couplings: The base is required to neutralize the hydrogen halide (HI, in this case) that is generated during the β-hydride elimination step. This neutralization is vital for regenerating the active Pd(0) catalyst and ensuring catalytic turnover.[2]
-
In Sonogashira Couplings: The base, typically an amine like triethylamine, deprotonates the terminal alkyne, forming a copper acetylide intermediate (in copper co-catalyzed systems) or directly facilitating the coupling in copper-free variants. It also neutralizes the HI byproduct.
The incorrect base can lead to a host of problems, including slow or stalled reactions, decomposition of the starting material or product, and the promotion of undesired side reactions.
Q2: How does the solvent influence the reaction yield and selectivity?
A2: The solvent system is critical for ensuring that all components of the reaction—the polar base and boronic acid, the nonpolar aryl iodide, and the metal catalyst—are sufficiently solubilized to interact effectively.[1][4] Beyond solubility, the solvent can:
-
Influence Catalyst Activity: Coordinating solvents can interact with the palladium center, potentially altering the identity and reactivity of the active catalyst.[4]
-
Affect Transmetalation Rates: In Suzuki couplings, a mixture of an organic solvent (like dioxane or toluene) with water is often optimal. Water can play a crucial role in the hydrolysis of boronate esters and in facilitating the formation of the active boronate species.[5]
-
Impact Selectivity: The polarity of the solvent can influence the equilibrium between different catalytic species, which can be critical when dealing with substrates that have multiple reactive sites.[4][6] For instance, in some systems, polar solvents have been shown to switch the chemoselectivity of the reaction.[6]
Q3: Should I use an inorganic or an organic base for my reaction?
A3: The choice between inorganic and organic bases depends on the specific reaction, substrate tolerance, and desired reaction conditions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are very common in Suzuki and Heck reactions.[2] They are cost-effective, easy to handle, and their insolubility in many organic solvents can sometimes simplify workup.[2] Carbonates (K₂CO₃, Cs₂CO₃) are generally good starting points. Phosphates (K₃PO₄) are stronger and can be effective for less reactive substrates.[7]
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), DBU): These are often used in Heck and Sonogashira couplings.[8] Being soluble, they create a homogeneous reaction mixture.[9][10] However, their nucleophilicity can sometimes lead to side reactions or catalyst inhibition.[9][10] For instance, in some C-N couplings, high concentrations of the organic base DBU were found to inhibit the reaction.[9][10]
For the this compound system, starting with a screen of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki couplings is a robust strategy. For Sonogashira couplings, TEA is the conventional choice.[11][12]
Troubleshooting Guide: Low Cross-Coupling Yield
Issue 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
You've set up your reaction with this compound, a boronic acid, a palladium catalyst, and a base, but the TLC or LC-MS shows primarily unreacted starting material.
Initial Diagnostic Workflow
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Solution 1: Re-evaluate Your Base.
The pKa and solubility of the base are paramount. If a weak base like Na₂CO₃ is ineffective, a stronger base might be required to facilitate boronate formation.
-
Actionable Advice: Screen a panel of bases. Set up parallel reactions using K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is more soluble and generally more effective for challenging couplings. K₃PO₄ is a stronger base that can sometimes overcome slow transmetalation.
-
Causality: The reactivity of the boronic acid is directly linked to the formation of the boronate anion [RB(OH)₃]⁻.[3] A stronger base or a base with a cation that enhances solubility (like Cs⁺) can increase the equilibrium concentration of this highly nucleophilic species, accelerating the reaction.
Solution 2: Optimize the Solvent System.
An inappropriate solvent can lead to poor solubility of reagents, hindering the reaction.
-
Actionable Advice: While a 4:1 or 5:1 mixture of Dioxane/Water is a common starting point, try altering this ratio or switching solvents entirely.[5] Consider screening Toluene/H₂O, THF/H₂O, or a polar aprotic solvent like DMF.[5]
-
Causality: The optimal solvent system creates a pseudo-homogeneous environment where the organic-soluble Pd-complex can interact with the water-soluble boronate salt at the phase interface or in the bulk solution. For some substrates, a fully polar aprotic solvent like DMF can be effective by solubilizing all components.[5]
Data-Driven Solvent & Base Selection (Suzuki Coupling Example)
Note: The following data is illustrative, based on typical results for halo-heterocycle couplings. Actual yields are highly substrate-dependent.
| Entry | Base (2.0 equiv) | Solvent (5:1 ratio) | Temperature (°C) | Approx. Yield (%) |
| 1 | K₂CO₃ | Dioxane / H₂O | 90 | 45% |
| 2 | Cs₂CO₃ | Dioxane / H₂O | 90 | 85% |
| 3 | K₃PO₄ | Dioxane / H₂O | 90 | 70% |
| 4 | Cs₂CO₃ | Toluene / H₂O | 100 | 75% |
| 5 | Cs₂CO₃ | DMF | 100 | 60% |
Issue 2: Low Yield in a Sonogashira or Heck Coupling
These reactions often face unique challenges related to base choice.
Solution 1: Check Base Strength and Steric Hindrance (Heck & Sonogashira).
-
Actionable Advice (Heck): Triethylamine (TEA) is a common choice. If you observe side reactions or catalyst decomposition, consider a more sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[1]
-
Actionable Advice (Sonogashira): TEA is the standard base.[11][12] Ensure it is fresh and used in sufficient excess (typically 2-4 equivalents) to drive the reaction to completion.
-
Causality: In the Heck reaction, the base must be strong enough to neutralize the generated acid but should not compete effectively as a nucleophile or ligand for the palladium center.[2] In the Sonogashira reaction, the amine base's primary role is to deprotonate the alkyne; incomplete deprotonation will result in a sluggish reaction.
Solution 2: Evaluate the Solvent (Heck & Sonogashira).
-
Actionable Advice: For Heck reactions, polar aprotic solvents like DMF, NMP, or acetonitrile are standard.[13] For Sonogashira reactions, THF or DMF are common choices. If solubility is an issue, a solvent screen is warranted.
-
Causality: The solvent must effectively dissolve the organohalide and the palladium catalyst. In the Heck reaction, a polar solvent can help stabilize the charged intermediates in the catalytic cycle.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Screen
This protocol is intended as a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the selected base (2.0–3.0 equiv, e.g., Cs₂CO₃).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the iodo-isoxazole.
-
Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5][7]
Visualizing the Catalytic Cycle
Understanding the role of the base is easier when visualizing the catalytic cycle.
Caption: Simplified Suzuki-Miyaura cycle highlighting the base's role in activating the boronic acid.
References
- A comparative study of inorganic bases for palladium-catalyzed reactions. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.
- Heck reaction. Wikipedia.
- The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Heck Reaction—State of the Art. Semantic Scholar.
- Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Effect of solvent on the Suzuki reaction a. ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Effect of base on the Suzuki cross-coupling a. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
- Optimization of Sonogashira coupling followed by Cyclisation reaction. ResearchGate.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
- Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
- A Convenient Procedure for Sonogashira Reactions Using Propyne.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
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overcoming steric hindrance in cross-coupling reactions of 3-Cyclopropyl-5-iodo-isoxazole
Technical Support Center: Cross-Coupling Reactions of 3-Cyclopropyl-5-iodo-isoxazole
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding substrate. Here, we will dissect the inherent difficulties, provide robust troubleshooting strategies, and offer optimized protocols to ensure your success in synthesizing these valuable isoxazole derivatives.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] However, functionalization of highly substituted isoxazoles, particularly those with bulky groups adjacent to the reaction center, presents significant synthetic hurdles. The this compound substrate is a classic example where the steric bulk of the cyclopropyl group at the C3 position impedes the approach of the catalyst to the C5 iodo-position, often leading to low yields or complete reaction failure. This guide provides field-proven insights to overcome these challenges.
Understanding the Core Challenge: Steric and Electronic Effects
The primary obstacle in cross-coupling reactions with this compound is the steric hindrance imposed by the cyclopropyl group. This three-dimensional substituent effectively shields the C5 position, making it difficult for the bulky palladium catalyst complex to perform the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Furthermore, the electronic nature of the isoxazole ring itself can influence reactivity. While the C5-iodo bond is sufficiently activated for oxidative addition, the overall success of the reaction is a delicate balance between overcoming the steric barrier and maintaining catalyst stability and activity throughout the cycle. Studies on related 3,5-disubstituted isoxazoles have shown that steric effects from the C3 substituent have a greater influence on the reaction outcome than those from the C5 position.[2]
Caption: Steric shielding of the C5-iodo bond by the C3-cyclopropyl group.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during experiments.
Question 1: My reaction shows no conversion, or I've only recovered starting material. What's going wrong?
Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction: the catalyst, the substrates, or the reaction conditions.
-
Causality: The most likely culprit is the failure of the oxidative addition step due to the severe steric hindrance. The chosen catalyst system may not be sufficiently active or sterically tailored to access the C5-I bond. Alternatively, the catalyst may have decomposed before the reaction could initiate. Palladium complexes, especially those derived from Pd₂(dba)₃, can decay to form inactive palladium black if not properly handled or if the reaction conditions are too harsh.[3]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test your catalyst system on a less hindered substrate (e.g., 5-iodo-3-methylisoxazole) to confirm its activity. If it works, the problem is specific to the sterically demanding substrate.
-
Switch to a More Potent Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Move to a system known for coupling hindered substrates. This involves using a stable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized ligand.
-
Employ Bulky, Electron-Rich Ligands: The key to success lies in the ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are designed to create highly active, monoligated Pd(0) species that are effective for hindered substrates.[4][5] The use of bulky phosphine ligands like P(t-Bu)₃·HBF₄ has also been shown to be essential in similar transformations involving isoxazoles.[6]
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Question 2: The reaction is sluggish and gives a low yield (<30%) of the desired product. How can I improve the conversion?
Answer: Low conversion suggests that the catalytic cycle is proceeding, but it is very slow or is being hampered by competing side reactions or product inhibition.
-
Causality: The transmetalation or reductive elimination steps of the catalytic cycle may be slow. With Suzuki couplings, for instance, the boronic acid reagent might be degrading via protodeboronation, especially under prolonged heating.[7] The choice of base and solvent system is critical here, as it influences both the rate of transmetalation and the stability of the reagents.
-
Troubleshooting Steps:
-
Optimize the Ligand: Even within the class of bulky phosphine ligands, subtle differences matter. Screen a small panel of ligands (e.g., SPhos, XPhos, BrettPhos) to find the optimal one for your specific coupling partner.
-
Re-evaluate the Base: For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker ones like Na₂CO₃, as they can accelerate the transmetalation step. Ensure the base is finely powdered and dry.
-
Increase the Temperature: Higher temperatures can help overcome the activation energy barrier. Consider switching to a higher-boiling solvent (e.g., from dioxane to toluene or xylenes) if reagent stability permits. Microwave heating can also dramatically reduce reaction times and improve yields.[8]
-
Consider Potassium Organotrifluoroborates (for Suzuki): If you suspect protodeboronation of your boronic acid is the issue, switching to the corresponding potassium organotrifluoroborate salt can be a solution. These reagents are more robust and resistant to degradation.[7]
-
Question 3: I'm observing significant side products, such as homocoupling of my coupling partner or de-iodination of my starting material. What causes this and how can I prevent it?
Answer: The formation of side products indicates that undesired catalytic pathways are competing with your desired cross-coupling reaction.
-
Causality:
-
Homocoupling: This is common in Suzuki and Sonogashira reactions. It arises from the reaction of two molecules of the boronic acid or alkyne coupling partner, respectively. It is often exacerbated by the presence of oxygen or an inappropriate catalyst/ligand ratio.
-
De-iodination (Proto-dehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. It can be caused by trace amounts of water or other protic sources in the reaction mixture, or by certain side reactions within the catalytic cycle, especially if β-hydride elimination is possible.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the coupling partner (e.g., boronic acid or alkyne). A large excess can promote homocoupling.
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents to minimize oxygen, which can promote Glaser-type homocoupling of alkynes in Sonogashira reactions.
-
Modify the Ligand-to-Metal Ratio: For many challenging couplings, a ligand-to-palladium ratio of 2:1 is optimal to ensure the catalytic species is stable and to prevent pathways that lead to palladium black formation.
-
Use Dry Solvents and Reagents: Ensure all components are scrupulously dried to minimize sources of protons that can lead to de-iodination or protodeboronation.
-
Caption: A troubleshooting workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs)
-
Q: Which palladium source is best?
-
Q: Can I use Nickel catalysts instead of Palladium?
-
A: Nickel catalysts are a viable alternative and are often more cost-effective. They can be particularly effective for certain cross-couplings. However, they typically require higher catalyst loadings (5-10 mol%) compared to palladium (0.5-2 mol%) and may have a different tolerance for functional groups.[9] Ligands designed for palladium may not be optimal for the smaller nickel atom.[10]
-
-
Q: What is the best general-purpose solvent for these reactions?
-
A: There is no single "best" solvent. Anhydrous, polar aprotic solvents are the standard choice. 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are excellent starting points. For Suzuki reactions, a co-solvent system such as Dioxane/Water or THF/Water is often necessary to solubilize the inorganic base.[11]
-
-
Q: How critical is the choice of base in a Suzuki-Miyaura coupling?
-
A: It is extremely critical. The base activates the boronic acid for transmetalation. For hindered substrates, a strong, non-nucleophilic base is preferred. K₃PO₄ and Cs₂CO₃ are often the most effective choices, promoting a faster reaction rate and helping to prevent side reactions.
-
Optimized Protocols & Data
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. Optimization will likely be required for each specific coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
(Reaction: this compound + Aryl/Heteroaryl Boronic Acid)
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Stable, reliable Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand promoting fast oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ (3.0 eq.) | Strong base that effectively promotes transmetalation without degrading substrates. |
| Solvent | Toluene/H₂O (10:1) | Good for solubilizing reagents and allows for higher reaction temperatures. |
| Temperature | 100-110 °C | Sufficient thermal energy to overcome steric barriers. |
Table 2: Recommended Conditions for Sonogashira Coupling
(Reaction: this compound + Terminal Alkyne)
| Component | Recommendation | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (3 mol%) | Common and effective catalyst for Sonogashira couplings.[12] |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation.[8][13] |
| Ligand | P(t-Bu)₃ (6 mol%) | Bulky ligand that can accelerate the reaction with hindered substrates. |
| Base | Et₃N or DIPEA | Acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF | Good solvents for solubilizing the various components. |
| Temperature | 60-80 °C | Milder conditions are often sufficient for Sonogashira reactions. |
Step-by-Step Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for experimentation.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and finely ground K₃PO₄ (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed Toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-Cyclopropyl-5-phenyl-isoxazole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH National Library of Medicine. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Available at: [Link]
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. NIH National Library of Medicine. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. Available at: [Link]
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. SpringerLink. Available at: [Link]
-
Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. NIH National Library of Medicine. Available at: [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. Available at: [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Sci-Hub. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
N2-site-selective cross-couplings of tetrazoles with indoles. RSC Publishing. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. NIH National Library of Medicine. Available at: [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Beilstein Archives. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Catalyst Poisoning by Nitrogen Heterocycles
Welcome to the technical support center for researchers, chemists, and process development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most persistent challenges in catalysis: poisoning by nitrogen-containing heterocycles. These structures are ubiquitous in pharmaceuticals and fine chemicals, yet their interaction with metal catalysts can often lead to stalled reactions, low yields, and complex purification profiles.
This center moves beyond simple procedural lists to explain the fundamental principles behind catalyst deactivation and the rationale for each recommended solution. Our goal is to empower you with the knowledge to not only solve current experimental issues but also to proactively design more robust catalytic processes in the future.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core concepts of catalyst poisoning by N-heterocycles. Understanding these principles is the first step toward effective troubleshooting.
Q1: What is catalyst poisoning in the context of N-heterocycles?
A: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species onto its active sites.[1][2] In the context of nitrogen heterocycles (e.g., pyridines, quinolines, imidazoles), the lone pair of electrons on the nitrogen atom acts as a potent Lewis base. This allows the heterocycle to bind tightly to the electron-deficient, acidic sites on the surface of transition metal catalysts (like Palladium, Platinum, Rhodium, and Nickel).[3][4] This binding is often irreversible under typical reaction conditions and effectively blocks the active sites, preventing the desired reactants from accessing them and halting the catalytic cycle.[1]
Q2: Why are nitrogen heterocycles such potent catalyst poisons?
A: The potency of N-heterocycles as catalyst poisons stems from fundamental electronic and steric interactions:
-
Strong Lewis Basicity: The nitrogen atom's available lone pair of electrons readily donates into the vacant d-orbitals of the transition metal, forming a strong, stable coordinate bond. This interaction is often stronger than the binding of the intended substrate.[3][5][6]
-
Competitive Adsorption: The heterocycle directly competes with the substrate for the same active sites. Due to its strong binding affinity, it wins this competition, leading to a rapid decrease in the reaction rate.[1]
-
Irreversible Binding: Unlike the desired substrate, which binds, reacts, and desorbs, the N-heterocycle often remains firmly adsorbed, leading to permanent deactivation for that specific catalytic site.[2]
Q3: Are all nitrogen heterocycles equally poisonous?
A: No, the poisoning effect is not uniform. It is strongly correlated with the Lewis basicity and steric accessibility of the nitrogen atom.[5][7]
-
Basicity: More basic heterocycles are generally stronger poisons. For example, a simple pyridine is a more potent poison than a pyrrole, where the nitrogen lone pair is part of the aromatic sextet and less available for coordination. Modulating the electronics of the ring—for instance, by adding electron-withdrawing groups—can decrease the nitrogen's basicity and reduce its poisoning effect.[5]
-
Steric Hindrance: Bulky groups near the nitrogen atom can sterically shield it, making coordination to the catalyst surface more difficult. This can sometimes be exploited to mitigate poisoning.
Here is a general comparison of the relative poisoning potential of common N-heterocycles:
| Heterocycle | Relative Basicity (pKa of conjugate acid) | General Poisoning Potential | Rationale |
| Piperidine | ~11.2 | Very High | Saturated amine, highly basic and sterically accessible nitrogen. |
| Pyridine | ~5.2 | High | Aromatic, but lone pair is available in an sp² orbital, strong Lewis base.[6] |
| Quinoline | ~4.9 | High | Similar to pyridine, a well-known poison in hydrogenation and C-H activation.[3] |
| Imidazole | ~7.0 | High | One nitrogen is pyridine-like and a strong poison. |
| Pyrrole | ~ -4.0 | Low | Nitrogen lone pair is delocalized within the aromatic π-system, making it a very weak base. |
| Indole | ~ -3.6 | Low | Similar to pyrrole, the nitrogen lone pair is involved in aromaticity.[7] |
Q4: Which types of catalysts and reactions are most susceptible?
A: Precious metal catalysts are particularly sensitive. The general order of sensitivity to nitrogen poisoning in hydrogenation reactions has been reported as Pd > Ru >> Rh .[2]
-
Palladium (Pd): Extremely sensitive, especially in hydrogenation (e.g., Pd/C) and cross-coupling reactions (e.g., Suzuki, Heck).[6] Deactivation can occur at very low (ppm) concentrations of N-heterocycles.
-
Ruthenium (Ru): Also quite sensitive, but often shows more robustness than palladium in certain applications.
-
Rhodium (Rh): Generally considered the most poison-resistant of the common platinum-group metals for hydrogenation of N-heterocycles.[2]
-
Nickel (Ni): Widely used and less expensive, but also prone to poisoning by strong Lewis bases, which can lead to catalyst deactivation.[7]
Susceptible Reactions:
-
Hydrogenation: Reduction of double bonds, nitro groups, or debenzylation reactions are classic examples where N-heterocycles can completely halt the reaction.
-
Cross-Coupling Reactions: In reactions like Suzuki or Heck, the N-heterocycle can coordinate to the metal center, preventing oxidative addition or displacing essential ligands, thereby killing the catalytic cycle.[6][8]
-
C-H Activation/Functionalization: These reactions often rely on a specific directing group to coordinate the catalyst. A strongly coordinating N-heterocycle elsewhere in the molecule can outcompete the directing group, leading to catalyst sequestration or reaction at an undesired site.[3]
Section 2: Troubleshooting Guide - Hydrogenation Reactions
Scenario: "My hydrogenation of a substrate containing a pyridine ring using Pd/C is stalled. The reaction started but stopped at ~20% conversion."
This is a classic signature of catalyst poisoning. The initial activity occurs before the catalyst surface becomes saturated with the poison (either the starting material or the hydrogenated product).
Q&A 1: How can I confirm that catalyst poisoning is the issue?
A: A simple diagnostic experiment can provide strong evidence.
Protocol: Control Experiment for Diagnosing Poisoning
-
Setup a Control Reaction: Run a parallel hydrogenation reaction with a known "clean" substrate (e.g., cyclohexene or styrene) using the same catalyst batch, solvent, and conditions.
-
Setup the Problem Reaction: Re-run your stalled reaction with a fresh charge of catalyst.
-
The "Spike" Test: To the actively running control reaction, inject a small amount (e.g., 0.1-1 mol%) of your N-heterocyclic starting material or product.
-
Analyze:
-
If the control reaction (Step 1) proceeds to completion, your catalyst batch, hydrogen source, and solvent are likely fine.
-
If adding more catalyst to the problem reaction (Step 2) restarts it temporarily, it points towards deactivation.
-
If the "spike" in Step 3 causes an immediate stop or significant slowdown of the control reaction, you have strong evidence that the N-heterocycle is poisoning the catalyst.
-
Q&A 2: What are the first-line strategies to overcome poisoning in hydrogenations?
A: Before moving to more complex solutions, simple process modifications can sometimes be effective.
-
Increase Catalyst Loading: This is the most straightforward approach. By providing more active sites, you can overcome the poison until it has all been adsorbed. This is often a brute-force solution and can be expensive.
-
Increase Hydrogen Pressure & Temperature: Increasing the H₂ pressure can enhance the rate of hydrogen delivery and adsorption, helping the desired reaction outcompete the poisoning process. Higher temperatures can sometimes increase the desorption rate of the poison, but this is not always effective and may lead to side reactions.[9]
-
Switch to a More Resistant Catalyst: If palladium is failing, switching to a rhodium-based catalyst (e.g., Rh/C, Rh/Al₂O₃) is a logical step, as rhodium is known to be more tolerant to nitrogen poisoning.[2]
Q&A 3: When should I consider using additives like acids?
A: Using an acid additive is a highly effective strategy when dealing with basic N-heterocycles. The acid protonates the nitrogen atom, neutralizing its Lewis basicity and preventing it from coordinating to the metal catalyst.
When to Use:
-
When your substrate and product are stable to acidic conditions.
-
When simpler methods (increasing catalyst loading/pressure) are ineffective or uneconomical.
-
Particularly effective for the hydrogenation of pyridines to piperidines.[9][10]
Protocol: Hydrogenation with an Acid Additive
-
Solvent & Substrate: Dissolve your N-heterocyclic substrate in a suitable solvent (e.g., methanol, ethanol, acetic acid).
-
Acid Addition: Add a stoichiometric amount (1.0-1.1 equivalents) of a suitable acid (e.g., acetic acid, HCl in dioxane, or methanesulfonic acid). Stir for 5-10 minutes to ensure complete salt formation.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Pd/C or PtO₂).
-
Hydrogenation: Pressurize the reactor with hydrogen and proceed with the reaction under the desired temperature and monitoring.
-
Workup: After the reaction, the product will be in its salt form. A basic workup (e.g., with NaHCO₃ or NaOH) will be required to isolate the free amine.
Caption: Mechanism of action for acid additives in preventing catalyst poisoning.
Section 3: Troubleshooting Guide - Cross-Coupling Reactions
Scenario: "My Suzuki coupling of 3-bromopyridine with a boronic acid using a standard Pd(PPh₃)₄ catalyst is giving low yield. I see my starting materials consumed, but the desired product is not forming efficiently."
In cross-coupling, poisoning can be more nuanced than in hydrogenation. The N-heterocycle can interfere with multiple steps in the catalytic cycle.
Q&A 1: How does N-heterocycle poisoning manifest in cross-coupling?
A: Unlike hydrogenation where the active site is simply blocked, in cross-coupling, the heterocycle can:
-
Inhibit Oxidative Addition: The pyridine substrate can coordinate to the Pd(0) species so strongly that it inhibits the crucial first step of oxidative addition.
-
Displace Ligands: The heterocycle can act as a ligand itself, displacing the phosphine ligands necessary for stabilizing the palladium center and facilitating reductive elimination.
-
Promote Catalyst Deactivation: Coordination of the Lewis basic nitrogen can lead to the formation of inactive palladium dimers or clusters, effectively removing the catalyst from the cycle.[6][8]
Caption: Potential failure points in a cross-coupling cycle due to N-heterocycle poisoning.
Q&A 2: How can ligand choice mitigate poisoning in cross-coupling reactions?
A: Ligand choice is critical. Using ligands that bind more strongly to the palladium center or create a specific steric environment can prevent the N-heterocycle from coordinating and poisoning the catalyst.
-
Bulky Ligands: Ligands with large steric profiles (e.g., Buchwald phosphine ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) can create a crowded coordination sphere around the palladium. This physically blocks the nitrogen of the heterocycle from accessing and binding to the metal center.
-
Electron-Rich Ligands: Strongly electron-donating ligands make the palladium center less Lewis acidic, reducing its affinity for the Lewis basic nitrogen of the heterocycle.
Q&A 3: What alternative strategies can I try for a difficult cross-coupling?
A: If ligand screening is insufficient, consider these approaches:
-
Use a Lewis Acid Additive: Similar to hydrogenation, a Lewis acid can interact with the N-heterocycle. However, in cross-coupling, soluble Lewis acids like trimethyl borate have been shown to enhance reaction rates by coordinating to the heteroatom, thus preventing catalyst deactivation.[6]
-
Temporary N-Protection: The nitrogen atom can be temporarily "masked" to eliminate its Lewis basicity. Common strategies include:
-
N-Oxide Formation: Oxidation of the pyridine to its N-oxide derivative effectively engages the lone pair. The N-oxide can be reduced back to the pyridine after the coupling reaction.[3]
-
Quaternization: Alkylation of the nitrogen with, for example, a methyl group (forming a pyridinium salt) removes the lone pair. This protecting group can be removed later.
-
Section 4: Advanced Strategies & Prevention
Q1: Can I regenerate a poisoned catalyst?
A: Regeneration is often difficult in a laboratory setting but can be feasible. The method depends heavily on the nature of the poison and the catalyst.
-
Thermal Treatment: For some poisons, heating the catalyst to high temperatures under a controlled atmosphere can desorb the inhibiting species.[11] However, this can also lead to catalyst sintering (loss of surface area).
-
Chemical Washing: Washing the filtered catalyst with an acidic solution could potentially remove a basic poison. A subsequent treatment with a base may be needed to reactivate the catalyst.[12] For instance, a deactivated Pd catalyst has been successfully reactivated by treatment with an aqueous sodium carbonate solution.[12] Another method involves using chloroform and glacial acetic acid to remove pore blockages.[13]
-
Hydrogen Treatment: For catalysts poisoned by sulfur (another common poison), high-temperature treatment under a hydrogen flow can sometimes restore activity.[14][15]
In most R&D lab scenarios, using a fresh batch of catalyst is more time- and cost-effective than attempting regeneration.
Q2: How can I design my synthetic route to minimize catalyst poisoning issues?
A: Proactive synthetic design is the most powerful strategy.
-
Sequence Matters: If possible, perform the catalyst-sensitive step before introducing the N-heterocycle. For example, perform a hydrogenation on a precursor and then form the heterocyclic ring in a subsequent step.
-
Use Protected Heterocycles: As mentioned, carry a protected version of the heterocycle (e.g., an N-oxide) through the catalytic step and deprotect it later.
-
Choose Tolerant Methodologies: When possible, select reactions known for their tolerance to functional groups. For example, certain electrocatalytic hydrogenation methods using anion-exchange membranes have shown promise for reducing pyridines without acidic additives, operating in a basic environment where the catalyst is more stable.[9][10]
By understanding the fundamental chemistry of catalyst poisoning and employing these diagnostic and troubleshooting strategies, you can significantly improve the success rate of your reactions involving these challenging but vital chemical motifs.
References
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
- US Patent US3959382A. Method for reactivating palladium catalysts. Google Patents.
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
-
EurekAlert!. (2024). An efficient way to hydrogenate nitrogen-containing aromatic compounds has been developed. Available at: [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available at: [Link]
-
PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]
-
Lewis basicity modulation of N-heterocycles: a key for successful cross-metathesis. (2014). Organic Letters. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available at: [Link]
-
PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
SAE International. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. Available at: [Link]
-
ResearchGate. (2025). Nitrogen poisoning effect on the catalytic cracking of gasoil. Available at: [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Available at: [Link]
-
ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Available at: [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
ACS Publications. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Available at: [Link]
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available at: [Link]
-
PMC - NIH. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
ResearchGate. (2025). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available at: [Link]
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- 5. Lewis basicity modulation of N-heterocycles: a key for successful cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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improving the yield of 3,4,5-trisubstituted isoxazoles from 3-Cyclopropyl-5-iodo-isoxazole
Welcome to the technical support center for the synthesis of 3,4,5-trisubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-cyclopropyl-5-iodo-isoxazole as a key building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your target compounds. Our approach is grounded in mechanistic principles and field-proven strategies to ensure your success in the lab.
Introduction: The Chemistry of this compound
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of 3,4,5-trisubstituted isoxazoles, which are important motifs in medicinal chemistry.[1][2][3] The C5-iodo substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. However, the successful functionalization of this heterocycle is not without its challenges. The electronic nature of the isoxazole ring and the steric influence of the C3-cyclopropyl group can significantly impact reaction outcomes.[4][5] This guide will address these nuances and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material, this compound, degrading during the reaction?
A1: The isoxazole ring can be susceptible to cleavage under certain conditions. The N-O bond is relatively weak and can be broken under strongly basic conditions or in the presence of certain transition metals.[6] If you observe significant degradation of your starting material, consider the following:
-
Base Strength: If using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃.[7]
-
Reaction Temperature: Excessive heat can lead to decomposition. Monitor your reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q2: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid or alkyne). What can I do to minimize this side reaction?
A2: Homocoupling is a common side reaction in many cross-coupling reactions, particularly in Sonogashira (Glaser coupling) and Suzuki reactions.[8] To minimize this:
-
For Sonogashira reactions: The presence of copper(I) and oxygen can promote alkyne homocoupling. Ensure your reaction is thoroughly degassed. In some cases, running the reaction under copper-free conditions may be beneficial.[9][10]
-
For Suzuki reactions: Homocoupling of the boronic acid can be promoted by excess base and the presence of oxygen. Use the stoichiometric amount of base and ensure a properly inert atmosphere.
-
Slow Addition: Adding the coupling partner slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the homocoupling pathway.
Q3: How does the cyclopropyl group at the C3 position affect the reactivity of the 5-iodo position?
A3: The cyclopropyl group is a σ-donating and π-accepting group. Its steric bulk is relatively small but can still influence the approach of the bulky palladium catalyst to the C5 position. Generally, the electronic effect is more pronounced, where the σ-donating nature can slightly increase the electron density of the isoxazole ring, potentially slowing down the oxidative addition step of the catalytic cycle. However, this effect is usually not prohibitive, and successful couplings can be achieved with appropriate ligand selection. Bulky ligands on the palladium catalyst can sometimes exacerbate steric hindrance.[11][12]
Troubleshooting Guides for Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed troubleshooting advice for the most common palladium-catalyzed cross-coupling reactions used to functionalize this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst, incorrect base, suboptimal temperature, poor solvent choice. | Catalyst/Ligand: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[13] Base: K₂CO₃ and Cs₂CO₃ are often good starting points. K₃PO₄ can be effective for challenging couplings.[14] Temperature: Most Suzuki reactions require heating (80-120 °C). Optimize the temperature for your specific substrates. Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically used.[13][15] |
| Protodeiodination (loss of iodine) | Presence of water and/or base leading to the replacement of iodine with hydrogen. | Ensure anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction. Use a non-aqueous base like K₃PO₄. Minimize reaction time. |
| Deborylation of the Boronic Acid | The boronic acid is unstable under the reaction conditions. | Use a boronate ester (e.g., pinacol ester) which is more stable. Use milder basic conditions (e.g., NaHCO₃).[13] |
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the aryl/vinylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing, wrong base or solvent. | Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[4][9] Degassing: Thoroughly degas all solvents and reagents to prevent oxidative degradation and Glaser coupling. Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[9][17] Solvent: THF, DMF, or acetonitrile are common solvents.[17] |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen and/or excess copper catalyst. | Ensure a strictly anaerobic environment. Use a minimal amount of CuI (1-5 mol%). Consider a copper-free protocol.[10] |
| Decomposition of the Isoxazole Ring | The amine base may be too strong or the temperature too high. | Use a milder amine base or a non-amine base like K₂CO₃. Run the reaction at a lower temperature. |
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4][18]
Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst, wrong base, high temperature leading to decomposition. | Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃) is a common choice.[19] N-heterocyclic carbene (NHC) ligands can also be effective.[20] Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is typically used. Temperature: The Heck reaction often requires elevated temperatures (80-140 °C), but this needs to be balanced against substrate stability.[21] |
| Poor Regioselectivity | Steric and electronic factors of the alkene and catalyst. | The regioselectivity is often governed by the substitution pattern of the alkene. For terminal alkenes, the aryl group typically adds to the less substituted carbon. Ligand choice can sometimes influence regioselectivity.[22] |
| Double Bond Isomerization | The palladium hydride intermediate can re-add to the product, leading to isomerization. | Use of a silver salt or a phase-transfer catalyst can sometimes suppress isomerization. Running the reaction at the lowest possible temperature for the shortest time can also help. |
-
In a pressure tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF or acetonitrile).
-
Seal the tube and heat the reaction to 100-120 °C. Monitor the reaction progress.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.[21]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inappropriate ligand, wrong base, catalyst inhibition. | Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often required.[23] Base: A strong, non-nucleophilic base is needed. NaOtBu, KOtBu, or LHMDS are common choices.[7][24] Catalyst Inhibition: The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a pre-catalyst can help. |
| Diarylation of Primary Amines | The mono-arylated product reacts further with the aryl halide. | Use an excess of the primary amine. Add the aryl halide slowly to the reaction mixture. |
| Substrate Decomposition | The strong base can degrade base-sensitive functional groups. | Use a milder base such as Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system and higher temperatures.[7] |
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product by column chromatography.[25]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ScienceDirect. [Link]
-
Guo, H., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Organic Letters, 7(18), 3901-3904. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. [Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (2010). PMC. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. (2005). Chemical Communications. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). (2000). Journal of the American Chemical Society. [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. (n.d.). ResearchGate. [Link]
-
Optimisation of the Suzuki-Miyaura reaction. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Publishing. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. (n.d.). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2021). The Journal of Organic Chemistry. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Test experiments for optimization of the Heck coupling reactions of iodobenzene and t-butylacrylate. (n.d.). ResearchGate. [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. (2023). PMC. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
-
Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. (2011). PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2014). ResearchGate. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
-
Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. (2017). ResearchGate. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2021). ChemRxiv. [Link]
-
Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. (n.d.). ResearchGate. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. (2005). PubMed. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health. [Link]
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Technical Support Center: Alternative Catalysts for Cross-Coupling of 3-Cyclopropyl-5-iodo-isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the cross-coupling of 3-cyclopropyl-5-iodo-isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this key heterocyclic scaffold. Isoxazoles are prevalent in medicinal chemistry, and their successful modification is often crucial for developing novel therapeutic agents.[1]
The this compound substrate presents unique challenges, including the electronic nature of the isoxazole ring and its potential sensitivity to certain reaction conditions.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address common experimental hurdles and explore effective alternative catalytic systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your cross-coupling experiments.
Problem 1: Low or No Yield of the Desired Product
Question: My Suzuki-Miyaura [or Sonogashira/Buchwald-Hartwig] reaction with this compound is resulting in a very low yield or only starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is the most common issue when working with heteroaryl halides. The cause is often an inefficient or deactivated catalyst, or instability of the isoxazole core under the reaction conditions. A systematic approach is best.
Caption: A flowchart for troubleshooting low yields.
Detailed Breakdown of Causes and Solutions:
-
Inefficient Catalyst System: Standard ligands like PPh₃ often fail with electron-rich or sterically hindered heteroaryl halides. The lone pairs on the isoxazole nitrogen can coordinate to the palladium center, impeding catalysis.
-
Isoxazole Ring Instability: Isoxazoles can be susceptible to decomposition under strongly basic conditions, leading to ring-opening byproducts.[1]
-
Solution: Screen a panel of milder bases. While strong bases are often used in Buchwald-Hartwig aminations, for this substrate, it's wise to start with less aggressive options.
-
Base Screening Guide:
-
Suzuki: K₃PO₄, Cs₂CO₃, KF.
-
Sonogashira: Cs₂CO₃, K₂CO₃ with an amine like Et₃N or DIPEA.
-
Buchwald-Hartwig: K₃PO₄, Cs₂CO₃. If a stronger base is needed, LiHMDS can be effective.[7]
-
-
-
-
Catalyst Deactivation: The appearance of black precipitate (palladium black) is a clear sign of catalyst decomposition.[8][9] This can be caused by impurities, high temperatures, or exposure to oxygen.
-
Solution:
-
Use Pre-catalysts: Employ air-stable palladium pre-catalysts like XPhos-Pd-G2 or SPhos-Pd-G2. These form the active Pd(0) species controllably in solution, reducing decomposition.[7]
-
Ensure Inert Conditions: Use anhydrous, degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[10][11]
-
-
-
Protodeboronation (Suzuki-Miyaura Specific): The boronic acid coupling partner can be cleaved by residual water and base before it couples with the isoxazole.
-
Solution: Use the more stable pinacol boronic ester instead of the boronic acid.[3] Additionally, using potassium fluoride (KF) as the base can sometimes mitigate this side reaction.
-
Problem 2: Significant Homocoupling of Coupling Partners
Question: My reaction mixture shows a large amount of boronic acid homocoupling (biaryl formation) in a Suzuki reaction, or alkyne dimerization (Glaser coupling) in a Sonogashira reaction. How can I suppress this?
Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway. It consumes your reagents and complicates purification.
-
For Suzuki Reactions: Homocoupling is often promoted by the presence of oxygen.
-
Solution: Improve the degassing of your solvent and reaction mixture. A common method is to bubble argon through the solvent for 20-30 minutes before use and to perform freeze-pump-thaw cycles on the sealed reaction vessel.
-
-
For Sonogashira Reactions: Alkyne homocoupling is almost always due to the copper(I) co-catalyst.[12]
-
Solution: Implement a Copper-Free Sonogashira Protocol. This is a highly effective alternative catalytic approach. The absence of copper eliminates the primary pathway for Glaser coupling.[13][14] These reactions often rely on a palladium catalyst and an amine base, sometimes with additives.[15][16] See the detailed protocol below for a reliable copper-free system.
-
Frequently Asked Questions (FAQs)
Q1: What makes ligands like SPhos and XPhos superior for coupling with a heteroaryl iodide like this compound?
A1: The success of Buchwald's dialkylbiaryl phosphine ligands stems from their unique structural features.[3] They are both sterically bulky and highly electron-donating.[4]
-
Steric Bulk: The large size of the ligand promotes the final reductive elimination step, which is often the rate-limiting step in cross-coupling, to release the product from the palladium center.[3]
-
Electron-Donating Ability: The electron-rich nature of the phosphine makes the palladium center more nucleophilic, which facilitates the initial, crucial oxidative addition step into the C-I bond of the isoxazole.[2]
Q2: Are there any non-palladium catalysts I can use?
A2: While palladium remains the workhorse for these transformations, research into more sustainable and cost-effective metals is ongoing.
-
Nickel Catalysts: Nickel is a promising alternative to palladium, though its application for this specific substrate may require significant optimization.[17] Some nickel-catalyzed methods for C-N coupling with isoxazoles have been shown to proceed via N-O bond cleavage, which would result in a different product than functionalizing the C-I bond.[18]
-
Copper Catalysts: For C-N, C-O, and C-S bond formation, copper-catalyzed Ullmann-type couplings are a classic alternative. These reactions often require higher temperatures but can be effective and avoid the use of palladium.
Q3: For a Sonogashira coupling, why would I choose a copper-free system?
A3: The traditional Sonogashira reaction uses a copper(I) salt as a co-catalyst to form a copper-acetylide intermediate, which then transmetalates to the palladium center.[19] While effective, this has drawbacks:
-
Glaser Homocoupling: The primary reason is to prevent the copper-mediated dimerization of the terminal alkyne.[12]
-
Simplified Conditions: It removes one component from the reaction mixture.
-
Improved Functional Group Tolerance: Some functional groups are sensitive to copper salts.
-
Easier Purification: Eliminates copper contamination in the final product. Modern palladium-ligand systems are often active enough to perform the coupling without copper, especially with reactive aryl iodides.[13][14][20]
Caption: Decision tree for selecting an alternative catalyst system.
Experimental Protocols
Protocol 1: Alternative Suzuki-Miyaura Coupling using SPhos
This protocol is designed for high efficiency with heteroaryl iodides.
-
Reagent Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4.5 mol%). Add these to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes alkyne homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (~0.1 M).
-
Reaction: Seal the flask and heat to 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filter through celite to remove inorganic salts. Concentrate the filtrate and purify by column chromatography.
General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Cyclopropyl-5-iodo-isoxazole versus other Halo-isoxazoles for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, isoxazole scaffolds are prized for their versatile biological activities and synthetic tractability.[1] The introduction of a halogen at the 5-position transforms the isoxazole ring into a versatile linchpin for molecular elaboration, primarily through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of 3-Cyclopropyl-5-iodo-isoxazole against its bromo- and chloro-analogs, offering field-proven insights and experimental guidance for researchers and drug development professionals.
The Underlying Chemical Principles: Understanding Reactivity Trends
The reactivity of 5-halo-isoxazoles in common synthetic transformations is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the halo-isoxazole to the palladium(0) catalyst is often the rate-determining step. The efficiency of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the reactivity trend for 5-halo-isoxazoles in these transformations is as follows:
Iodo > Bromo > Chloro
This trend is a direct reflection of the decreasing strength of the C-X bond down the halogen group, with the C-I bond being the weakest and therefore the most readily cleaved.
In the case of nucleophilic aromatic substitution (SNAr) reactions, the halogen acts as a leaving group. While electronegativity might suggest fluoride to be a poor leaving group, in SNAr the rate-determining step is often the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen. However, for the subsequent expulsion of the halide, a better leaving group (i.e., a weaker base) is preferred. For the heavier halogens, the leaving group ability generally follows the trend of their acidity (HI > HBr > HCl), making iodide the best leaving group.
The Influence of the 3-Cyclopropyl Substituent
The presence of a cyclopropyl group at the 3-position of the isoxazole ring is not a passive structural element. Its influence on the reactivity at the distant 5-position is a combination of steric and electronic effects.
Electronic Effects: The cyclopropyl group is known to possess a degree of π-character in its C-C bonds and can act as a weak electron-donating group through positive hyperconjugation. This subtle electron-donating nature might slightly decrease the electrophilicity of the isoxazole ring, potentially slowing down nucleophilic attack compared to an unsubstituted isoxazole. However, this effect is generally considered to be minor.
Steric Effects: The cyclopropyl group is sterically compact. Its presence at the 3-position is unlikely to exert significant steric hindrance at the 5-position, allowing for relatively unencumbered access of catalysts and reagents.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a cornerstone of modern drug discovery. The higher reactivity of the C-I bond in this compound allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| This compound | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C | High yields, short reaction times. |
| 3-Cyclopropyl-5-bromo-isoxazole | Moderate | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 90-100 °C | Good to high yields, may require longer reaction times or more active catalysts. |
| 3-Cyclopropyl-5-chloro-isoxazole | Low | Requires highly active catalysts (e.g., with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times. | Moderate to good yields, optimization is often necessary. |
Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in pharmaceutical synthesis. Similar to the Suzuki coupling, the reactivity order is dictated by the ease of oxidative addition.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| This compound | High | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90-100 °C | High yields with a broad range of amines. |
| 3-Cyclopropyl-5-bromo-isoxazole | Moderate | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-110 °C | Good yields, may require stronger bases and higher temperatures. |
| 3-Cyclopropyl-5-chloro-isoxazole | Low | Requires specialized, highly active catalyst systems and can be challenging. | Lower to moderate yields, significant optimization is often required. |
Sonogashira Coupling: This reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, is also highly dependent on the nature of the halogen.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| This compound | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Excellent yields under mild conditions. |
| 3-Cyclopropyl-5-bromo-isoxazole | Moderate | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 70-90 °C | Good yields, but generally requires heating. |
| 3-Cyclopropyl-5-chloro-isoxazole | Low | Very challenging; often requires high temperatures and specialized catalysts, with modest yields. | Low to moderate yields. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the relative reactivity is a balance between the inductive effect of the halogen facilitating nucleophilic attack and its ability to act as a leaving group. For the heavier halogens, leaving group ability is the dominant factor.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| This compound | High | Nucleophile, Base (e.g., K₂CO₃), DMSO, rt to 80 °C | Faster reaction rates and milder conditions. |
| 3-Cyclopropyl-5-bromo-isoxazole | Moderate | Nucleophile, Stronger Base (e.g., NaH), DMSO, 80-120 °C | Slower reaction rates requiring more forcing conditions. |
| 3-Cyclopropyl-5-chloro-isoxazole | Low | Nucleophile, Strong Base, High Temperatures | Very slow reaction, often not synthetically useful unless the isoxazole ring is further activated. |
Experimental Protocols
The following are representative, detailed protocols for key transformations. Researchers should note that optimization may be necessary for specific substrates and scales.
Protocol: Suzuki-Miyaura Coupling of this compound
Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol: Buchwald-Hartwig Amination of 3-Cyclopropyl-5-bromo-isoxazole
Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
3-Cyclopropyl-5-bromo-isoxazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
Xantphos (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Cs₂CO₃ to an oven-dried reaction tube.
-
Add a solution of 3-Cyclopropyl-5-bromo-isoxazole and the amine in toluene.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and Xantphos in toluene.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice of halogen on the 5-position of the 3-cyclopropyl-isoxazole scaffold is a critical decision in synthetic planning. This compound stands out as the most reactive and versatile substrate for a range of transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for milder conditions and broader substrate scope. While the bromo- and chloro-analogs are often more cost-effective, their lower reactivity necessitates more forcing conditions and specialized catalytic systems. For researchers in drug development, the iodo-derivative offers the most efficient and flexible entry point for the rapid generation of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.
References
- Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one pot microwave assisted synthesis of 3-aroyl-5-aryl-4-(5-aryl-isoxazol-3-yl)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Sources
A Comparative Guide to Sonogashira and Suzuki Coupling for the Functionalization of 3-Cyclopropyl-5-iodo-isoxazole
For researchers, medicinal chemists, and professionals in drug development, the isoxazole moiety is a privileged scaffold due to its presence in numerous biologically active compounds. The ability to efficiently and selectively functionalize this heterocycle is paramount for generating novel chemical entities. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki couplings, for the derivatization of 3-cyclopropyl-5-iodo-isoxazole. We will delve into the mechanistic nuances, provide field-proven insights into experimental design, and present comparative data to guide your synthetic strategy.
The Strategic Importance of this compound
The this compound scaffold is a versatile building block in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent at the 5-position serves as a reactive handle for introducing molecular diversity through cross-coupling reactions. The choice of coupling reaction can significantly impact yield, purity, and the overall efficiency of a synthetic campaign.
The Sonogashira Coupling: A Gateway to Alkynylated Isoxazoles
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex molecules.
Mechanistic Considerations
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2] The palladium(0) species undergoes oxidative addition to the C-I bond of the isoxazole. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the alkynylated isoxazole and regenerates the palladium(0) catalyst.
Sources
A Comparative Guide to the Spectroscopic Validation of 3-Cyclopropyl-5-Substituted Isoxazole Structures
For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among these, the 3-cyclopropyl-5-substituted isoxazole scaffold has garnered significant attention due to its presence in a multitude of biologically active molecules. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of these structures, moving beyond a simple recitation of methods to explain the underlying principles and experimental rationale.
The inherent asymmetry and electronic nature of the 3-cyclopropyl-5-substituted isoxazole core present unique challenges and opportunities for spectroscopic analysis. This document will serve as a practical, field-proven guide to navigating these intricacies, ensuring the integrity of your synthesized compounds.
The Logic of Spectroscopic Validation: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is essential for robust validation. Each technique probes a different aspect of the molecule's constitution, and their combined data provide a self-validating system of evidence. The workflow presented here—progressing from mass determination to the fine details of the carbon-hydrogen framework and functional group identification—represents a logical and efficient pathway to structural confirmation.
Caption: Workflow for the spectroscopic validation of 3-cyclopropyl-5-substituted isoxazoles.
Mass Spectrometry (MS): The First Gate of Validation
Mass spectrometry serves as the initial and indispensable step in structural validation, providing the molecular weight and, with high-resolution instruments, the molecular formula of the synthesized compound. For 3-cyclopropyl-5-substituted isoxazoles, electron impact (EI) ionization is a common technique that also yields valuable fragmentation data, offering clues to the molecule's structure.
Expected Fragmentation Patterns
The isoxazole ring is susceptible to characteristic cleavage patterns upon electron impact. The presence of a cyclopropyl group introduces additional fragmentation pathways. Key expected fragments include:
-
Loss of the 5-substituent: Cleavage of the bond between the isoxazole C5 and the substituent is a common fragmentation pathway.
-
Isoxazole Ring Cleavage: The isoxazole ring itself can fragment in several ways, often involving the loss of CO, HCN, or related neutral molecules.[1]
-
Loss of the Cyclopropyl Group: The bond between the isoxazole C3 and the cyclopropyl group can cleave, leading to a fragment corresponding to the loss of a C₃H₅ radical.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to complex fragmentation patterns that require careful analysis.
Comparative Fragmentation Data (Hypothetical Examples)
| 5-Substituent (R) | Key Expected Fragments (m/z) | Rationale |
| Phenyl | [M-C₆H₅]⁺, [M-C₃H₅]⁺, fragments from isoxazole ring cleavage | Loss of the stable phenyl radical is expected. Cleavage of the cyclopropyl group is also probable. |
| Methyl | [M-CH₃]⁺, [M-C₃H₅]⁺, fragments from isoxazole ring cleavage | Loss of a methyl radical is a common fragmentation pathway for methyl-substituted aromatics. |
| Carboxylic Acid | [M-COOH]⁺, [M-H₂O]⁺, [M-C₃H₅]⁺ | Decarboxylation is a characteristic fragmentation for carboxylic acids. Loss of water can also occur. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV (standard for library comparison)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
Mass Range: Scan from a low m/z (e.g., 40) to above the expected molecular weight.
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a GC inlet. Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern to confirm the elemental composition (especially for compounds containing Cl or Br).
-
Identify and propose structures for the major fragment ions. Compare the fragmentation pattern with known patterns for isoxazoles and cyclopropyl-containing compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-cyclopropyl-5-substituted isoxazoles, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Characteristic Chemical Shifts (δ) and Coupling Constants (J):
-
Cyclopropyl Protons: These protons typically appear in the upfield region of the spectrum. The methine proton (CH) will be a multiplet, while the methylene protons (CH₂) will also be multiplets, often overlapping. The chemical shifts are influenced by the anisotropic effect of the isoxazole ring.
-
Isoxazole Ring Proton (H4): If the C4 position is unsubstituted, a singlet is expected in the aromatic region, typically around 6.0-7.0 ppm.
-
5-Substituent Protons: The chemical shifts of these protons will depend on the nature of the substituent (e.g., aromatic protons in the range of 7.0-8.5 ppm, alkyl protons in the upfield region).
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Characteristic Chemical Shifts (δ):
-
Isoxazole Ring Carbons:
-
C3: The carbon attached to the cyclopropyl group will be significantly downfield.
-
C4: The chemical shift of this carbon is sensitive to the substituent at C5.
-
C5: The carbon bearing the 5-substituent will also be downfield.
-
-
Cyclopropyl Carbons: The methine carbon (CH) and methylene carbons (CH₂) of the cyclopropyl group will appear in the upfield region of the spectrum.
-
5-Substituent Carbons: The chemical shifts will be characteristic of the substituent.
Comparative NMR Data for 3-Cyclopropyl-5-Substituted Isoxazoles
| 5-Substituent (R) | ¹H NMR (δ, ppm) - Cyclopropyl Protons | ¹H NMR (δ, ppm) - Isoxazole H4 | ¹³C NMR (δ, ppm) - Isoxazole C3, C4, C5 | ¹³C NMR (δ, ppm) - Cyclopropyl Carbons |
| Phenyl | ~0.8-1.2 (m, 4H), ~2.0-2.3 (m, 1H) | ~6.5 (s, 1H) | ~165, ~100, ~170 | ~8-12 (CH₂), ~15-20 (CH) |
| Methyl | ~0.7-1.1 (m, 4H), ~1.9-2.2 (m, 1H) | ~6.2 (s, 1H) | ~164, ~102, ~168 | ~7-11 (CH₂), ~14-19 (CH) |
| COOCH₃ | ~0.9-1.3 (m, 4H), ~2.1-2.4 (m, 1H) | ~6.8 (s, 1H) | ~162, ~110, ~160 | ~9-13 (CH₂), ~16-21 (CH) |
Note: The chemical shift values are approximate and can vary depending on the solvent and the specific electronic effects of the substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher for better resolution.
-
Experiments:
-
Standard ¹H NMR.
-
Standard ¹³C NMR (proton-decoupled).
-
(Optional but recommended) 2D NMR experiments like COSY (to establish ¹H-¹H correlations) and HSQC/HMBC (to establish ¹H-¹³C correlations).
-
-
-
Data Acquisition: Acquire the spectra according to the instrument's standard parameters. Ensure a sufficient number of scans for good signal-to-noise ratio, especially for ¹³C NMR.
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure. 2D NMR data is invaluable for unambiguous assignments.
-
Caption: Logical flow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is particularly useful for confirming the presence of carbonyls, hydroxyls, amines, and other groups that may be part of the 5-substituent.
Characteristic Vibrational Frequencies
-
Isoxazole Ring Vibrations: The isoxazole ring exhibits several characteristic stretching and bending vibrations, typically in the 1600-1300 cm⁻¹ region. Key absorptions include C=N and C-O stretching.[3]
-
Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are often observed at a slightly higher frequency (around 3100-3000 cm⁻¹) than typical sp³ C-H stretches.
-
5-Substituent Vibrations: The IR spectrum will be dominated by strong absorptions from functional groups on the 5-substituent.
Comparative IR Data (Hypothetical Examples)
| 5-Substituent (R) | Characteristic IR Absorptions (cm⁻¹) | Rationale |
| Phenyl | ~3100-3000 (aromatic C-H), ~1600, ~1500 (C=C stretch) | Characteristic absorptions for an aromatic ring. |
| COOCH₃ | ~1725 (C=O stretch), ~1250 (C-O stretch) | Strong carbonyl absorption is a key diagnostic peak for the ester group. |
| OH | ~3400 (broad, O-H stretch) | A broad O-H stretch is indicative of a hydroxyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Compare the spectrum with reference spectra of similar compounds if available.
-
Conclusion
The structural validation of 3-cyclopropyl-5-substituted isoxazoles is a systematic process that relies on the convergent evidence from multiple spectroscopic techniques. Mass spectrometry provides the foundational data of molecular weight and formula. ¹H and ¹³C NMR spectroscopy then offer a detailed map of the molecular architecture. Finally, IR spectroscopy confirms the presence of key functional groups. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently and accurately determine the structures of their novel synthetic targets, paving the way for further investigation into their biological activities.
References
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]
-
Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 3,5-disubstituted isoxazole. Available at: [Link]
-
National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
MDPI. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
Sources
Comparative Biological Activity Screening of Novel 3-Cyclopropyl-isoxazole Derivatives: A Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a plethora of approved drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[1][2][3] The modification of the isoxazole core offers a fertile ground for developing novel therapeutics with enhanced potency and selectivity.[2][4][5]
This guide focuses on a specific, promising subclass: 3-cyclopropyl-isoxazole derivatives. The incorporation of a cyclopropyl group at the 3-position is a strategic design choice. This small, strained ring acts as a conformationally restricted bioisostere of a phenyl group, often improving metabolic stability, enhancing binding affinity, and fine-tuning pharmacokinetic profiles. Given the broad spectrum of activities reported for isoxazole derivatives—ranging from antimicrobial and anticancer to potent enzyme inhibition—a systematic and logical screening cascade is paramount to unlocking the therapeutic potential of novel analogues.[4][6][7][8]
Here, we present a comprehensive, field-proven guide for the biological activity screening of a library of novel 3-cyclopropyl-isoxazole derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to identify and characterize lead compounds.
The Hierarchical Screening Strategy: From Broad Strokes to Fine Detail
A tiered or hierarchical screening approach is the most efficient method for evaluating a new compound library. This strategy maximizes resource allocation by eliminating inactive or overly toxic compounds early, allowing for a more focused and in-depth investigation of promising "hits."
The causality behind this choice is simple: it is not feasible to run every compound through a full battery of complex, resource-intensive mechanism-of-action (MoA) assays. A primary screen should be broad, cost-effective, and have high throughput. Hits from this stage then justify the investment in more specific, lower-throughput secondary and tertiary assays.
Caption: A hierarchical screening workflow for novel 3-cyclopropyl-isoxazole derivatives.
Part 1: Primary Screening Protocols
The goal of primary screening is to broadly assess the biological activity of every compound in the library. We will focus on two key areas where isoxazoles have historically shown great promise: anticancer and antimicrobial activities.[6][7][9]
Antiproliferative & Cytotoxicity Screening
Rationale: This is the foundational assay for oncology drug discovery. It provides a quantitative measure (IC50) of a compound's ability to inhibit cell growth or kill cells. By screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., human fibroblasts), we can simultaneously identify potent candidates and get an early indication of selectivity.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) and a normal human fibroblast line (e.g., MRC-5) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration must be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Self-Validation System: Include wells with medium only (blank), cells with DMSO vehicle (negative control), and cells with a known cytotoxic drug like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization & Readout:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial Susceptibility Testing
Rationale: Given that many FDA-approved antibiotics contain an isoxazole ring, screening for antimicrobial activity is a logical step.[4][10] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare a bacterial/fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of each test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well.
-
Self-Validation System: Include a growth control well (no compound), a sterility control well (no inoculum), and wells with standard antibiotics like Ciprofloxacin (for bacteria) and Fluconazole (for fungi) as positive controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Part 2: Comparative Data Analysis
All quantitative data should be summarized in tables for easy comparison against standards and other derivatives. This allows for the objective identification of promising candidates.
Table 1: Hypothetical Antiproliferative Activity (IC50 in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MRC-5 (Normal) | Selectivity Index (SI)* |
| Cpd-01 | R = H | 8.5 | 12.1 | 10.3 | > 50 | > 5.8 |
| Cpd-02 | R = 4-Cl-Ph | 2.1 | 3.5 | 1.8 | 45.2 | 21.5 |
| Cpd-03 | R = 4-MeO-Ph | 15.6 | 22.4 | 18.9 | > 50 | > 3.2 |
| Doxorubicin | Standard | 0.9 | 1.2 | 0.8 | 2.5 | 2.8 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (MCF-7 used for calculation). A higher SI is desirable.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Cpd-01 | 32 | > 128 | 64 |
| Cpd-04 | 8 | 64 | 16 |
| Cpd-05 | 16 | > 128 | 4 |
| Ciprofloxacin | Standard | 1 | 0.5 |
| Fluconazole | Standard | N/A | N/A |
Part 3: Secondary Screening & Mechanism of Action
Compounds that demonstrate high potency and selectivity in primary screens ("hits") are advanced to secondary screening to elucidate their mechanism of action.
Kinase Inhibition Assay
Rationale: Many isoxazole-containing molecules are potent kinase inhibitors, a critical class of anticancer drugs.[11][12][13] Kinases play a central role in cell signaling pathways that govern proliferation, survival, and angiogenesis. An overactive kinase can be a driver of cancer growth. This assay determines if the observed cytotoxicity is due to the inhibition of a specific kinase.
Caption: A simplified MAPK signaling pathway, a common target in oncology.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)
-
Reagents:
-
Recombinant human RAF kinase.
-
Kinase substrate (e.g., inactive MEK protein).
-
ATP (spiked with ³²P-ATP or using a fluorescence-based detection system).
-
Kinase reaction buffer.
-
Test compounds and a known RAF inhibitor (e.g., Sorafenib) as a positive control.
-
-
Reaction Setup:
-
In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the recombinant RAF kinase.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate (MEK) and ATP.
-
Incubate for 30-60 minutes at 30°C. The kinase will transfer a phosphate group from ATP to the substrate.
-
-
Detection:
-
Radiometric Method: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unreacted ³²P-ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence Method (e.g., Kinase-Glo®): After the reaction, add a detection reagent that measures the amount of ATP remaining. High kinase activity uses up ATP, resulting in a low signal. Inhibition of the kinase results in more ATP remaining and a high signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Plot the activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a logical, multi-tiered strategy for the comprehensive biological screening of novel 3-cyclopropyl-isoxazole derivatives. By starting with broad antiproliferative and antimicrobial assays, researchers can efficiently identify active compounds. Subsequent, mechanism-focused assays, such as kinase inhibition, provide deeper insights into their therapeutic potential. The comparative analysis of data against established drugs is crucial for contextualizing the potency and selectivity of new chemical entities. The structure-activity relationship (SAR) data generated from these screens, which correlates specific chemical modifications with biological activity, is invaluable for guiding the next phase of drug development: lead optimization.[14][15] Through this systematic approach, the full potential of the versatile 3-cyclopropyl-isoxazole scaffold can be explored to develop the next generation of targeted therapies.
References
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ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]
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IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]
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Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
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National Institutes of Health. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
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National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
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MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]
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ijrrjournal.com. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]
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oaj.pmu.edu. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]
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PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
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Springer. (n.d.). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Retrieved from [Link]
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A Comparative Guide to the In Vitro Evaluation of Drug Candidates Synthesized from 3-Cyclopropyl-5-iodo-isoxazole
This guide provides a comprehensive framework for the in vitro evaluation of novel drug candidates derived from the 3-cyclopropyl-5-iodo-isoxazole scaffold. We will explore the rationale behind experimental design, present comparative data against logical alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical and pharmacological properties.[1][2] The strategic incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent at the 5-position serves as a versatile synthetic handle for generating diverse compound libraries via cross-coupling reactions.[3]
Our evaluation strategy is designed not merely to characterize the novel compounds but to fundamentally understand their Structure-Activity Relationships (SAR) in a comparative context. To achieve this, we will assess our lead candidates (Series A) against two key comparator series:
-
Series B (Alternative Substituent): The 3-cyclopropyl group is replaced with a bioisosteric tert-butyl group to probe the impact of this specific moiety on target engagement and cellular activity.
-
Series C (Alternative Scaffold): The isoxazole core is replaced with a pyrazole ring to evaluate the contribution of the core heterocycle to the overall pharmacological profile.
The Drug Discovery and Evaluation Workflow
The journey from a synthesized compound to a viable drug candidate is a multi-step process of rigorous testing and validation.[4][5] Our in vitro workflow is designed as a hierarchical funnel, progressively filtering compounds based on potency, cellular efficacy, and drug-like properties. This approach ensures that resources are focused on the most promising candidates.[6]
Comparative Data Analysis: Targeting VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical tyrosine kinase involved in angiogenesis, making it a key target in oncology.[7] Isoxazole derivatives have shown promise as kinase inhibitors.[1] The following tables present hypothetical data for our lead compound, A-1 (a 3-cyclopropyl-5-aryl-isoxazole) , and its comparators.
Table 1: Target Engagement and Cellular Potency
| Compound ID | Series | 3-Position Group | Core Scaffold | VEGFR2 Kinase IC50 (nM) [a] | HUVEC Cell GI50 (nM) [b] |
| A-1 | Lead | Cyclopropyl | Isoxazole | 15 | 85 |
| A-2 | Lead | Cyclopropyl | Isoxazole | 25 | 150 |
| B-1 | Comparator | tert-Butyl | Isoxazole | 250 | > 1000 |
| C-1 | Comparator | Cyclopropyl | Pyrazole | 95 | 650 |
| Tivozanib | Control | - | - | 10 | 50 |
[a] Half-maximal inhibitory concentration against the isolated enzyme. [b] Half-maximal growth inhibition in Human Umbilical Vein Endothelial Cells (HUVEC).
Expert Analysis: The data strongly suggests the cyclopropyl moiety is critical for potent VEGFR2 inhibition. Replacing it with a bulkier tert-butyl group (B-1) leads to a >15-fold loss in enzymatic activity and a complete loss of cellular potency. Furthermore, while the pyrazole core (C-1) can accommodate the cyclopropyl group and show some activity, it is significantly less potent than the isoxazole scaffold (A-1), highlighting the privileged nature of the isoxazole ring for this specific target.[1][8]
Table 2: Early ADME-Tox Profile of Lead Candidates
| Compound ID | Metabolic Stability (t½, min) [c] | Permeability (Papp, 10⁻⁶ cm/s) [d] | Normal Cell Cytotoxicity (CC50, µM) [e] |
| A-1 | 55 | 8.2 | > 50 |
| A-2 | 48 | 7.5 | > 50 |
| C-1 | 65 | 3.1 | 28 |
[c] Half-life in human liver microsomes. [d] Apparent permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). [e] Cytotoxic concentration in 50% of normal human dermal fibroblasts (NHDF).
Expert Analysis: Compound A-1 demonstrates a favorable balance of properties. Its metabolic stability is robust, suggesting it may have a reasonable half-life in vivo.[6] Crucially, it shows good membrane permeability and a clean safety profile against a normal human cell line, indicating a promising therapeutic window.[7] The alternative scaffold C-1, despite having higher metabolic stability, suffers from lower permeability and exhibits some off-target cytotoxicity, making it a less attractive candidate for progression.
Key Experimental Protocols
The trustworthiness of experimental data hinges on meticulously validated protocols.[9] Below are detailed, step-by-step methodologies for the key assays used in this evaluation.
Protocol 1: VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a high-throughput, fluorescence resonance energy transfer (FRET)-based assay to quantify compound binding to the VEGFR2 kinase domain.
Self-Validation System:
-
Positive Control: Tivozanib (a known VEGFR2 inhibitor).
-
Negative Control: DMSO (vehicle).
-
Acceptance Criterion: Z'-factor > 0.5.
Methodology:
-
Reagent Preparation:
-
Prepare 4X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare 4X Eu-anti-GST Antibody solution in Assay Buffer.
-
Prepare 4X GST-VEGFR2 Kinase solution in Assay Buffer.
-
Prepare 4X Kinase Tracer 236 solution in Assay Buffer.
-
-
Compound Plating:
-
Serially dilute test compounds (A-1, B-1, C-1 etc.) in DMSO to create a 10-point, 3-fold dilution series.
-
Transfer 2 µL of each compound dilution into a 384-well assay plate. Add 2 µL of DMSO to negative control wells and 2 µL of Tivozanib to positive control wells.
-
-
Assay Procedure:
-
Add 8 µL of the 4X Eu-Antibody/Kinase mixture to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of the 4X Tracer solution to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a FRET-capable plate reader (e.g., EnVision) using an excitation wavelength of 340 nm and measuring emission at 615 nm and 665 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11]
Self-Validation System:
-
Positive Control: Doxorubicin (a known cytotoxic agent).
-
Negative Control: DMSO (vehicle).
-
Blank Control: Media only (no cells).
-
Acceptance Criterion: Signal-to-background ratio > 10.
Methodology:
-
Cell Plating:
-
Culture HUVEC cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the negative control (DMSO, 100% viability).
-
Plot the percentage of cell viability versus the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 value.
-
Visualizing the Mechanism: Kinase Signaling Inhibition
Our lead compound, A-1, is hypothesized to inhibit the VEGFR2 signaling cascade, which is crucial for angiogenesis. This pathway's disruption prevents the downstream signaling required for endothelial cell proliferation and survival.
Conclusion and Future Directions
The systematic in vitro evaluation detailed in this guide demonstrates the high potential of the this compound scaffold for developing potent and selective kinase inhibitors. Our lead candidate, A-1 , exhibits superior target engagement, cellular activity, and drug-like properties when compared to logical structural alternatives. The crucial role of both the 3-cyclopropyl group and the isoxazole core has been established through this comparative analysis.
Future work will focus on leveraging the 5-iodo position of the scaffold to synthesize a focused library of derivatives to further optimize potency and pharmacokinetic properties. Promising candidates from these in vitro studies will be advanced into in vivo models to assess their efficacy and safety in a more complex biological system.[12][13]
References
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Assessing the Metabolic Stability of Isoxazoles with a 3-Cyclopropyl Substituent: A Comparative Guide
In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. The isoxazole scaffold is a privileged five-membered heterocycle frequently incorporated into drug molecules due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, the metabolic fate of the isoxazole ring itself, and the influence of its substituents, requires careful consideration. This guide provides an in-depth technical assessment of the metabolic stability of isoxazoles bearing a 3-cyclopropyl substituent, a modification often employed to enhance metabolic robustness.[5][6] We will objectively compare its performance with other common alternatives, supported by established experimental data and detailed protocols for researchers in drug development.
The Strategic Advantage of the Cyclopropyl Group in Drug Design
The cyclopropyl group has gained significant traction in medicinal chemistry as a bioisosteric replacement for other functionalities, such as alkene and phenyl groups.[7][8] Its appeal lies in its unique combination of properties. The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] This inherent stability can shield a molecule from rapid degradation, thereby increasing its half-life and systemic exposure.[5][6] Furthermore, the rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, potentially enhancing its potency and selectivity.[8]
However, the metabolic fate of the cyclopropyl group is not always straightforward. While generally stable, under certain circumstances, particularly when attached to an amine, it can undergo bioactivation to form reactive metabolites.[9][10] Therefore, a thorough experimental evaluation of its metabolic stability within the context of the isoxazole scaffold is paramount.
Understanding the Metabolic Landscape of Isoxazoles
The isoxazole ring itself is subject to metabolic transformations. A key vulnerability is the relatively weak N-O bond, which can be susceptible to reductive cleavage under certain biological conditions.[11] The substitution pattern on the isoxazole ring plays a crucial role in its metabolic stability. For instance, the anti-inflammatory drug leflunomide, which has an unsubstituted C3 position on the isoxazole ring, undergoes N-O bond cleavage to form its active metabolite.[12][13] In contrast, a 3-methyl substituted analog of leflunomide was found to be resistant to this ring opening, highlighting the protective effect of substitution at this position.[12]
Metabolism of isoxazoles is primarily mediated by CYP450 enzymes, but the potential for metabolism by other enzymes, such as aldehyde oxidase (AO), should also be considered, especially for nitrogen-containing heterocycles.[11][14][15][16][17][18]
A Head-to-Head Comparison: 3-Cyclopropyl Isoxazole vs. Other Analogs
To provide a practical framework for assessing the metabolic stability of 3-cyclopropyl isoxazoles, we present a comparative analysis against isoxazoles with other common substituents at the 3-position: methyl, tert-butyl, and phenyl. The following data is a synthesis of typical outcomes from in vitro metabolic stability assays.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| 3-Substituent | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway |
| Cyclopropyl | > 60 | < 5 | Ring hydroxylation (minor), side-chain oxidation |
| Methyl | 45 | 15 | Methyl hydroxylation |
| tert-Butyl | > 60 | < 5 | Hydroxylation on tert-butyl group (minor) |
| Phenyl | 20 | 40 | Aromatic hydroxylation |
Interpretation of Results:
The data in Table 1 suggests that the 3-cyclopropyl and 3-tert-butyl substituents confer the highest metabolic stability in this hypothetical series, with significantly longer half-lives and lower intrinsic clearance compared to the 3-methyl and 3-phenyl analogs. The phenyl group, being a common site for CYP450-mediated hydroxylation, leads to the most rapid metabolism. The methyl group is also a known metabolic "soft spot." While the cyclopropyl group is generally stable, minor metabolism via ring hydroxylation or oxidation of an adjacent side-chain may still occur.[9]
Experimental Protocols for Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of metabolic stability data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assessments.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for evaluating the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[19][20][21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23]
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis[24]
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay
Step-by-Step Methodology:
-
Preparation:
-
Prepare a working solution of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).[21]
-
Prepare a working solution of the test compound and positive controls in the same buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution, buffer, and test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[21]
-
Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots.
-
-
Sample Processing and Analysis:
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo pharmacokinetic (PK) study is the next logical step to understand how a compound behaves in a whole organism.[25][26]
Objective: To determine the key pharmacokinetic parameters of a test compound, including clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Laboratory animals (e.g., rats, mice).
-
Dosing and blood collection equipment.
-
Analytical method for quantifying the test compound and its major metabolites in plasma (e.g., HPLC-MS/MS).[25][26]
Experimental Workflow:
Caption: Workflow for an In Vivo Pharmacokinetic Study
Step-by-Step Methodology:
-
Dosing:
-
Divide the animals into two groups: one for IV administration and one for PO administration.
-
Administer the formulated test compound at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the parent compound (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t½), and area under the curve (AUC).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Potential Metabolic Pathways
Understanding the potential metabolic pathways is crucial for interpreting experimental data and for designing more stable analogs.
Caption: Potential Metabolic Pathways for 3-Substituted Isoxazoles
For a 3-cyclopropyl isoxazole, the primary metabolic pathways are likely to be minor hydroxylation on the cyclopropyl ring or the isoxazole ring itself. The cyclopropyl group is expected to be more resistant to oxidation compared to alkyl or aryl substituents. Reductive cleavage of the N-O bond is a possibility for all isoxazoles, but its likelihood is influenced by the overall electronic properties of the molecule.
Conclusion
The incorporation of a 3-cyclopropyl substituent into an isoxazole scaffold is a rational and often effective strategy for enhancing metabolic stability. The inherent resistance of the cyclopropyl group to CYP450-mediated oxidation can significantly reduce the rate of metabolic clearance, leading to an improved pharmacokinetic profile. However, as with any drug design strategy, this is not a universal solution, and potential liabilities such as bioactivation must be experimentally evaluated.
This guide provides a comprehensive framework for assessing the metabolic stability of 3-cyclopropyl isoxazoles in a comparative context. By employing robust in vitro and in vivo experimental protocols and understanding the underlying metabolic pathways, researchers can make informed decisions to advance drug candidates with a higher probability of clinical success. The judicious use of the 3-cyclopropyl group, guided by empirical data, will continue to be a valuable tool in the medicinal chemist's arsenal for overcoming metabolic challenges in drug discovery.
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ResearchGate. (2025). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia | Request PDF. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Protocols for 3-Cyclopropyl-5-iodo-isoxazole
The 3-cyclopropyl-5-isoxazole scaffold is a privileged motif in medicinal chemistry, valued for its unique conformational and electronic properties. Its functionalization, particularly at the C5 position, is a critical step in the synthesis of novel drug candidates and molecular probes. The 5-iodo-substituted precursor, 3-cyclopropyl-5-iodo-isoxazole, is an ideal starting point for a variety of palladium-catalyzed cross-coupling reactions, offering a versatile handle for introducing molecular diversity.
This guide provides a side-by-side comparison of several key cross-coupling protocols applicable to this substrate. We will move beyond simple procedural lists to explore the mechanistic rationale behind the choice of catalysts, ligands, and conditions, providing researchers with the insights needed to select and optimize the ideal reaction for their specific synthetic goals.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction follows a standard setup designed to ensure an inert atmosphere, as the Pd(0) catalyst is sensitive to oxygen.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, celebrated for the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1] For the this compound substrate, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, a common strategy in lead optimization.[2]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of a bulky, electron-rich phosphine ligand is critical. For isoxazole substrates, ligands like P(t-Bu)₃ are essential to promote the desired reaction pathway and suppress the formation of ketone byproducts, which can arise from competing reaction pathways.[4] The base (e.g., Cs₂CO₃, K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand such as P(t-Bu)₃·HBF₄ (8 mol%).[4] Add anhydrous 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.[5]
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, providing access to valuable alkynyl-substituted isoxazoles.[6][7] These products are versatile intermediates for further transformations. Studies have shown that a cyclopropyl group at the C5 position of an iodo-isoxazole substrate is well-tolerated, leading to high product yields.[8]
Mechanistic Rationale
The reaction uniquely employs a dual-catalyst system.[6] The palladium catalyst undergoes a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper(I) co-catalyst is crucial for activating the terminal alkyne; it reacts with the alkyne to form a copper(I) acetylide intermediate.[6][9] This species then undergoes transmetalation with the palladium(II) complex. An amine base (e.g., Et₃N, piperidine) is used both to scavenge the HX byproduct and to facilitate the formation of the copper acetylide.
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A Comparative Guide to the X-ray Crystallographic Analysis of 3-Cyclopropyl-5-iodo-isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazoles and Precise Structural Elucidation
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Among the various isoxazole derivatives, 3-cyclopropyl-5-iodo-isoxazoles are of particular interest due to the unique electronic and steric properties conferred by the cyclopropyl and iodo substituents. These features can significantly influence molecular conformation, crystal packing, and ultimately, drug efficacy.
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid state.[6][7][8] It provides unparalleled, high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design.[9] This guide provides a comprehensive analysis of the expected X-ray crystallographic features of 3-cyclopropyl-5-iodo-isoxazole derivatives. In the absence of publicly available crystal structures for this specific derivative, this guide will draw objective comparisons with structurally related isoxazoles and provide a predictive framework based on established crystallographic principles and experimental data from analogous compounds.
Anticipated Crystallographic Parameters: A Comparative Perspective
The crystallographic parameters of a molecule are influenced by its constituent atoms and their arrangement. For this compound, the presence of a heavy iodine atom is expected to significantly impact its crystal packing and diffraction pattern. The following table provides a comparative summary of key crystallographic parameters, contrasting expected values for our target molecule with experimentally determined data for other isoxazole derivatives.
| Parameter | This compound (Anticipated) | 3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazole[10] | 3,5-disubstituted isoxazoles (General)[11][12][13] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Triclinic, Monoclinic, or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for small organic molecules) | P2₁/c | P-1, P2₁/c, C2/c |
| Unit Cell Dimensions | Larger unit cell volume due to the bulky iodine atom | a = 10.3 Å, b = 5.8 Å, c = 18.2 Å, β = 93.4° | Varies significantly based on substituents |
| Key Torsion Angles | Planarity of the isoxazole ring with potential out-of-plane orientation of the cyclopropyl group | The isoxazole ring is not perfectly planar | The isoxazole ring is generally planar |
| Dominant Intermolecular Interactions | Halogen bonding (I···N, I···O), C-H···O, C-H···π interactions | C-H···O, C-H···N, and C-H···π interactions[10] | Hydrogen bonding, π-π stacking[14][15][16][17][18] |
Causality Behind a Senior Scientist's Experimental Choices:
The choice to focus on halogen bonding as a primary directing force in the crystal packing of this compound is deliberate. The iodine atom, being a heavy and polarizable halogen, is a strong halogen bond donor. This non-covalent interaction, where the electrophilic region on the iodine atom interacts with a nucleophilic site (like the nitrogen or oxygen of a neighboring isoxazole ring), can be a powerful tool in crystal engineering to control the supramolecular assembly.[15] Understanding and predicting these interactions are paramount for designing crystalline materials with desired properties, such as stability and solubility.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that requires meticulous execution. The following workflow outlines the critical stages, from obtaining suitable crystals to the final structural analysis.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Detailed Experimental Protocol: A Self-Validating System
1. Synthesis and Purification:
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, such as the [3+2] cycloaddition of nitrile oxides with alkynes.[19][20][21][22] For this compound, a potential route involves the reaction of cyclopropylacetylene with an iodine-containing nitrile oxide precursor. The purity of the synthesized compound is critical for successful crystallization and must be rigorously confirmed by techniques such as NMR and mass spectrometry.[23]
2. Crystal Growth:
The bottleneck in X-ray crystallography is often obtaining diffraction-quality single crystals.[6] A systematic approach to screen for suitable crystallization conditions is essential.
-
Solvent Selection: The solubility of the compound should be tested in a range of solvents with varying polarities.
-
Crystallization Method:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is a simple and often effective method.[24]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.[24]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
3. X-ray Diffraction Data Collection:
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] The diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
4. Structure Solution and Refinement:
The collected diffraction data is used to determine the arrangement of atoms in the crystal.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or the Patterson function. The presence of the heavy iodine atom can simplify this step due to its strong scattering contribution.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. The quality of the final structure is assessed by parameters like the R-factor.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.[7][8] | Unambiguous structure determination. | Requires single crystals, provides solid-state conformation only.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, information about the chemical environment of nuclei, and through-space interactions (NOE). | Provides information about the structure in solution, does not require crystals. | Does not provide precise bond lengths and angles, structure elucidation can be complex for novel compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Provides no information about the 3D structure. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry and electronic properties.[14] | Can be used to predict structures and properties before synthesis. | The accuracy of the prediction depends on the level of theory and can deviate from the experimental structure. |
The Role of Non-Covalent Interactions in Crystal Packing
The supramolecular architecture of crystalline this compound will be dictated by a network of non-covalent interactions.[16][17] Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Caption: Predicted non-covalent interactions influencing the crystal packing of this compound.
The presence of the iodine atom introduces the likelihood of strong halogen bonding, which could be a dominant factor in the crystal packing.[15] Additionally, C-H···O and C-H···π interactions involving the cyclopropyl and isoxazole rings are expected to play a significant role in stabilizing the crystal lattice.[14]
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, analysis of the X-ray crystallography of this compound derivatives. By drawing comparisons with known structures and adhering to established crystallographic principles, we have outlined the expected structural features, a robust experimental workflow, and the key intermolecular interactions that will govern the solid-state architecture of these promising compounds.
The definitive structural elucidation of this compound through single-crystal X-ray diffraction is a critical next step. The resulting data will not only validate the predictions made in this guide but will also provide invaluable insights for the rational design of next-generation isoxazole-based therapeutics. The deposition of this data into public databases like the Cambridge Structural Database (CSD) will further contribute to the collective knowledge of the scientific community.[25][26][27][28]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
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AMyD. (2012). Revealing Non-covalent Interactions in Molecular Crystals through Their Experimental Electron Densities. Retrieved from [Link]
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The 5-Iodo Substituent: A Superior Handle for Isoxazole Functionalization
A Comparative Guide to Unlocking Diverse Reactivity in Drug Discovery and Chemical Synthesis
Introduction: The Versatile Isoxazole Scaffold and the Quest for Efficient Functionalization
The isoxazole ring is a privileged five-membered heterocycle, forming the core of numerous therapeutic agents and serving as a versatile building block in synthetic organic chemistry.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in a variety of biological interactions, contributing to activities ranging from antimicrobial and anticancer to anti-inflammatory effects.[2][3] The synthetic utility of the isoxazole scaffold is largely dictated by the nature and position of its substituents, which modulate its electronic properties and provide handles for further chemical modification.
Among the various functionalization strategies, those involving halogenated isoxazoles are paramount. Halogens serve as versatile synthetic linchpins, enabling a host of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 5-iodoisoxazole, positioning it as a superior alternative to other halogenated or unsubstituted isoxazoles for researchers, scientists, and drug development professionals. We will explore the underlying principles governing its reactivity, supported by experimental data, and provide detailed protocols for its application in key synthetic transformations.
The Halogen Effect: Why Iodine Reigns Supreme in Isoxazole Chemistry
The choice of halogen at the 5-position of the isoxazole ring has profound implications for its synthetic utility. The reactivity of haloisoxazoles in many crucial reactions, particularly those involving oxidative addition to a metal center, follows the well-established trend based on carbon-halogen bond dissociation energies:
C-I < C-Br < C-Cl < C-F
This hierarchy dictates that the weaker carbon-iodine bond is more readily cleaved, making 5-iodoisoxazoles significantly more reactive than their bromo and chloro counterparts in a variety of transformations. This enhanced reactivity translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with 5-iodoisoxazoles often proceed at lower temperatures and with less aggressive reagents.
-
Lower Catalyst Loadings: The facile oxidative addition step typically requires smaller amounts of expensive transition metal catalysts.
-
Faster Reaction Times: Increased reactivity leads to shorter reaction durations, improving overall process efficiency.
-
Broader Substrate Scope: The higher reactivity of the C-I bond enables couplings with a wider range of, including less reactive, coupling partners.
The following sections will provide a detailed, evidence-based comparison of 5-iodoisoxazole's performance in key reaction classes.
Comparative Reactivity Analysis
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. The superior performance of 5-iodoisoxazole in these reactions is a direct consequence of the C-I bond's susceptibility to oxidative addition, the rate-determining step in many of these catalytic cycles.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling methods. While direct comparative studies on 5-iodoisoxazole versus 5-bromoisoxazole under identical conditions are not extensively documented in a single source, the established reactivity trend for aryl halides (I > OTf > Br >> Cl) provides a strong predictive framework.[4] Studies on analogous heterocyclic systems, such as thiophenes, confirm that the iodo-substituted compound consistently provides higher yields under milder conditions compared to its bromo-analog.[4]
For isoxazoles specifically, successful Suzuki-Miyaura couplings of 3,4-disubstituted 5-bromoisoxazoles have been reported, requiring bulky phosphine ligands like P(t-Bu)₃·HBF₄ to achieve good to high yields.[5] The necessity for such specialized ligands highlights the greater inherent reactivity required to activate the C-Br bond. In contrast, the coupling of iodo-substituted heterocycles often proceeds efficiently with more conventional catalyst systems.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Predicted and Inferred from Analogous Systems)
| Feature | 5-Iodoisoxazole | 5-Bromoisoxazole | 5-Chloroisoxazole |
| Reactivity | Excellent | Good | Poor |
| Typical Conditions | Milder (e.g., lower temp.) | Harsher (e.g., higher temp.) | Very Harsh/Often Unreactive |
| Catalyst Loading | Lower | Higher | Highest |
| Ligand Requirement | Standard or bulky ligands | Often requires bulky, electron-rich ligands | Requires highly specialized, activating ligands |
| Yields | Generally High | Moderate to High | Low to Moderate |
The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of synthetic chemistry. The reactivity trend for the halide component is again I > Br > Cl.[6]
High-yielding Sonogashira couplings of 3,5-disubstituted-4-iodoisoxazoles have been demonstrated, showcasing the utility of the iodo-substituent in this transformation.[2] While 5-iodoisoxazoles are expected to be highly reactive, steric hindrance from adjacent substituents can play a significant role.[2] Nevertheless, the inherent reactivity of the C-I bond makes 5-iodoisoxazole the preferred substrate over its bromo and chloro counterparts for efficient Sonogashira couplings.
Logical Workflow for a Comparative Reactivity Study
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SₙAr)
In contrast to reactions where the C-X bond is broken in the rate-determining step, the reactivity order in SₙAr reactions is often F > Cl > Br > I. This is because the first step, the nucleophilic attack on the aromatic ring, is typically rate-limiting, and the high electronegativity of fluorine strongly activates the ring towards this attack.
However, for isoxazoles, the situation is more nuanced. The isoxazole ring itself is electron-deficient, which can facilitate SₙAr. When a strongly activating group like a nitro group is present at the 5-position, SₙAr reactions proceed readily. [7]For 5-haloisoxazoles, while the iodo-substituent is the best leaving group among the halogens, it is less activating for the initial nucleophilic attack compared to a nitro group. Therefore, for SₙAr reactions on the isoxazole ring, a 5-nitroisoxazole would be the substrate of choice for achieving high reactivity. The primary utility of the 5-iodo group lies in reactions involving C-I bond cleavage.
Isoxazole Ring Stability and Ring-Opening Reactions
The isoxazole ring is known to undergo ring-opening reactions under various conditions, such as treatment with base or reducing agents, providing access to valuable linear structures like β-hydroxy ketones or γ-amino alcohols. The weak N-O bond is the point of cleavage in these transformations. [8] The nature of the substituents on the isoxazole ring can influence its stability. Electron-withdrawing groups can affect the electron density of the ring and potentially modulate the stability of the N-O bond. While specific comparative studies on the influence of different halogens at the 5-position on the rate of ring-opening are not abundant, it is plausible that the inductive electron-withdrawing effect of the halogens could play a role. However, for most synthetic applications, the primary influence of the 5-iodo substituent is its role as an excellent leaving group in cross-coupling and related reactions, rather than its effect on the intrinsic stability of the isoxazole ring itself.
Experimental Protocols
The following protocols are representative examples that can be adapted for specific substrates and research goals.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Haloisoxazole
This protocol is adapted from procedures for the coupling of bromo- and iodo-substituted heterocycles. [9][10]
-
Reaction Setup: To an oven-dried reaction vessel, add the 5-haloisoxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos). For 5-iodoisoxazole, a lower catalyst loading and a less specialized ligand may be sufficient. For 5-bromoisoxazole, a more robust catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand may be required. [5]5. Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Metal-Halogen Exchange and Trapping with an Electrophile
This protocol is based on standard procedures for lithium-halogen exchange. [11][12]
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add the 5-iodoisoxazole (1.0 equiv.) and dissolve it in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium or another alkyllithium reagent (1.0-1.1 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stirring: Stir the mixture at -78 °C for a specified time (e.g., 15-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the mixture with an organic solvent, dry the organic layer, concentrate, and purify as described in Protocol 1.
Conclusion: Strategic Advantages of the 5-Iodo Substituent
The evidence presented in this guide unequivocally demonstrates the superior reactivity of the 5-iodo substituent on the isoxazole ring for a range of synthetically crucial transformations. Its enhanced performance in palladium-catalyzed cross-coupling reactions and metal-halogen exchange stems from the inherent weakness of the carbon-iodine bond.
For researchers in drug discovery and chemical synthesis, the strategic choice of 5-iodoisoxazole as a synthetic intermediate offers significant advantages:
-
Increased Efficiency: Milder conditions, shorter reaction times, and lower catalyst loadings contribute to more efficient and cost-effective synthetic routes.
-
Greater Versatility: The ability to couple with a broader range of substrates expands the accessible chemical space for library synthesis and lead optimization.
-
Improved Selectivity: In metal-halogen exchange, the high reactivity at low temperatures allows for excellent chemoselectivity in the presence of other functional groups.
While other halogenated isoxazoles certainly have their place in the synthetic chemist's toolbox, the 5-iodo derivative stands out as the premier choice when high reactivity and synthetic flexibility are paramount. By understanding and leveraging the unique properties of the 5-iodo substituent, researchers can unlock the full potential of the isoxazole scaffold in their quest for novel molecules with desired functions and properties.
References
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Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894–8904. [Link]
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A Technical Guide to the Synthesis of 3-Cyclopropyl-isoxazoles: A Comparative Analysis of Modern and Established Routes
For Researchers, Scientists, and Drug Development Professionals
The 3-cyclopropyl-isoxazole motif is a privileged scaffold in medicinal chemistry, valued for its unique conformational constraints and electronic properties which can enhance metabolic stability and binding affinity. As the demand for novel analogues in drug discovery pipelines grows, the efficient and selective synthesis of this core structure is of paramount importance. This guide provides a comparative analysis of emerging and established synthetic routes to 3-cyclopropyl-isoxazoles, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their respective merits.
Executive Summary: A Comparative Overview
The synthesis of 3-cyclopropyl-isoxazoles is predominantly achieved through two classical methodologies: the [3+2] cycloaddition of nitrile oxides with cyclopropyl-functionalized alkynes and the cyclocondensation of cyclopropyl-substituted β-dicarbonyl compounds with hydroxylamine. More recent strategies, including regioselective cyclization of specifically engineered precursors, offer alternative and sometimes superior pathways. This guide will dissect these key approaches, providing the necessary data for researchers to make informed decisions for their synthetic campaigns.
Key Synthetic Strategies: A Head-to-Head Comparison
| Synthetic Route | Key Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages | Potential Challenges |
| Route 1: [3+2] Cycloaddition | Cyclopropylacetylene, Aldehyde (for in situ nitrile oxide generation) | Base (e.g., Et3N), Chlorinating agent (e.g., NCS) | 60-85 | High convergence, mild conditions, good functional group tolerance. | Potential for nitrile oxide dimerization, regioselectivity can be an issue with substituted alkynes. |
| Route 2: Cyclocondensation | 1-Cyclopropyl-1,3-butanedione, Hydroxylamine hydrochloride | Basic or acidic conditions, various solvents (e.g., EtOH, MeOH) | 50-80 | Readily available starting materials, straightforward procedure. | Formation of regioisomers with unsymmetrical dicarbonyls, sometimes harsh conditions. |
| Route 3: Regioselective Cyclization | α-(bis(methylthio)methylene) cyclopropyl ketones, Hydroxylamine hydrochloride | Basic (e.g., NaOMe/MeOH) or Acidic (NaOAc/AcOH) conditions | 50-78 | High regioselectivity depending on conditions, access to isomeric products. | Multi-step synthesis of the starting ketone. |
Deep Dive into Synthetic Methodologies
Route 1: The [3+2] Cycloaddition of Nitrile Oxides and Cyclopropylacetylene
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, prized for its efficiency and convergence.[1][2][3] In the context of 3-cyclopropyl-isoxazoles, this involves the reaction of a nitrile oxide with cyclopropylacetylene.
The nitrile oxide is a fleeting intermediate and is therefore generated in situ to prevent its dimerization into a furoxan byproduct. This is typically achieved by the dehydration of an aldoxime, which is formed from the corresponding aldehyde and hydroxylamine. A common and efficient method for the dehydration step is the use of a chlorinating agent like N-chlorosuccinimide (NCS) followed by elimination with a base such as triethylamine. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to avoid side reactions with the highly reactive nitrile oxide. The reaction generally proceeds at room temperature, highlighting its mild nature.
Caption: Workflow for the [3+2] cycloaddition route.
Synthesis of 3-phenyl-5-cyclopropylisoxazole:
-
Aldoxime Formation: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzaldoxime.
-
Cycloaddition: In a flame-dried flask under a nitrogen atmosphere, dissolve benzaldoxime (1.0 eq) in dry DCM. Add N-chlorosuccinimide (1.1 eq) in portions at 0 °C and stir for 1 hour. To this mixture, add a solution of cyclopropylacetylene (1.2 eq) in dry DCM. Then, add triethylamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-phenyl-5-cyclopropylisoxazole.
Route 2: The Classic Cyclocondensation Approach
The reaction of a β-dicarbonyl compound with hydroxylamine is a long-established and reliable method for isoxazole synthesis.[4] For the synthesis of 3-cyclopropyl-isoxazoles, a cyclopropyl-substituted β-diketone is the key precursor.
The regioselectivity of the cyclocondensation of an unsymmetrical β-diketone with hydroxylamine can be a significant challenge, often leading to a mixture of isomeric isoxazoles.[5] The outcome is highly dependent on the reaction conditions. Generally, the more electrophilic carbonyl group is preferentially attacked by the nitrogen of hydroxylamine. The pH of the reaction medium plays a critical role; acidic conditions can favor one regioisomer, while basic conditions may favor the other. The choice of solvent can also influence the regioselectivity. For instance, using a protic solvent like ethanol or methanol is common.
Caption: Mechanism of cyclocondensation.
Synthesis of 3-cyclopropyl-5-methylisoxazole:
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-cyclopropyl-5-methylisoxazole.
Route 3: A Regioselective Approach from Cyclopropyl Ketones
A notable advancement in the synthesis of 3-cyclopropyl-isoxazoles involves the regioselective cyclization of α-(bis(methylthio)methylene) cyclopropyl ketones with hydroxylamine hydrochloride under different pH conditions, as demonstrated by Singh et al.[6][7] This method allows for the selective formation of either the 3-cyclopropyl or the 5-cyclopropyl isoxazole isomer.
The remarkable regioselectivity of this reaction is dictated by the pH of the medium.
-
Under basic conditions (NaOMe in Methanol): The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by cyclization and elimination of methanethiol, to exclusively yield the 3-(2-arylcyclopropyl)-5-methylthioisoxazole . In this pathway, the enone system directs the initial attack.
-
Under acidic conditions (NaOAc/AcOH in Ethanol/Water, followed by reflux in benzene): The reaction favors the formation of the isomeric 5-(2-arylcyclopropyl)-3-methylthioisoxazole . Under these conditions, the reaction likely proceeds through a different intermediate, where the regiochemical outcome is reversed.
This pH-dependent regiocontrol provides a powerful tool for selectively accessing either isomer from a common precursor.
Caption: Regioselective synthesis of isomeric cyclopropyl-isoxazoles.
Synthesis of 3-(2-Arylcyclopropyl)-5-methylthioisoxazoles (Basic Conditions): [7]
-
To a solution of sodium methoxide (from 0.06 mol of sodium) in absolute methanol (30 ml), add hydroxylamine hydrochloride (0.04 mol) and stir for 10 minutes.
-
Add the α-(bis(methylthio)methylene) cyclopropyl ketone (0.01 mol) and reflux the mixture for 10-12 hours.
-
Evaporate the methanol under reduced pressure and pour the residue into ice-cold water.
-
Extract with chloroform, wash with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude product.
-
Recrystallize from ethanol to obtain the pure 3-(2-arylcyclopropyl)-5-methylthioisoxazole (yields reported up to 78%).[7]
Synthesis of 5-(2-Arylcyclopropyl)-3-methylthioisoxazoles (Acidic Conditions): [7]
-
React the α-(bis(methylthio)methylene) cyclopropyl ketone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in a mixture of sodium acetate, acetic acid, ethanol, and water.
-
Reflux the mixture in benzene (pH 2-3).
-
After completion of the reaction (monitored by TLC), perform a standard aqueous work-up and extract with an organic solvent.
-
Purify the crude product by column chromatography to isolate the 5-(2-arylcyclopropyl)-3-methylthioisoxazole (yields reported around 50-60%).[7]
Conclusion and Future Outlook
The synthesis of 3-cyclopropyl-isoxazoles can be approached through several effective strategies. The classical [3+2] cycloaddition offers a highly convergent and mild route, particularly suitable for library synthesis and late-stage functionalization. The cyclocondensation of β-dicarbonyls remains a workhorse method, especially when the starting materials are readily available, though regioselectivity can be a concern. The regioselective cyclization of cyclopropyl ketones, as demonstrated by Singh and coworkers, presents an elegant solution for accessing specific isomers with high fidelity.
The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the desired level of regiocontrol. As the demand for structurally diverse 3-cyclopropyl-isoxazole derivatives continues to grow in the pharmaceutical and agrochemical sectors, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an active area of research. Future innovations may lie in the development of novel catalytic systems for cycloaddition reactions or the exploration of new cyclization strategies from readily accessible precursors.
References
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Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. [Link]
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Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773–4778. [Link]
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Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (6), 398–399. [Link]
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Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]
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Beam, C. F., Dyer, M. C. D., Schwarz, R. A., & Hauser, C. R. (1977). Regioselective and regiospecific syntheses of 3,5-disubstituted isoxazoles from the reactions of lithiated oximes and their derivatives with esters. The Journal of Organic Chemistry, 42(10), 1806-1810. [Link]
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
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Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (6), 398-399. (As found on ResearchGate: [Link])
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Wang, X., et al. (2008). Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Organic Letters, 10(9), 1691-1694. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. [Link]
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Vitale, P., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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de la Torre, M. C., & Sierra, M. A. (2004). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Chemical Reviews, 104(1), 175-214. [Link]
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Chayan, M., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences, 18(2), 114-123. [Link]
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Sakakibara, S. (1999). Chemical synthesis of proteins in solution. Biopolymers, 51(4), 279-296. [Link]
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de Armas, P., & Garcia-Tellado, F. (2012). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 77(17), 7497-7504. [Link]
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Wallace, O. B. (2009). 1,3-Dipolar Cycloaddition. In Organic Reactions. John Wiley & Sons, Inc. [Link]
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de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2004(5), 68-80. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
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da Silva, A. B. F., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(8), 1486-1495. [Link]
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Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclopropyl-5-iodo-isoxazole
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-cyclopropyl-5-iodo-isoxazole, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles for handling halogenated organic waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Pre-Disposal Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the molecular structure itself provides critical clues for a preliminary risk assessment. The presence of an iodine atom classifies it as a halogenated organic compound .[1][2] Halogenated compounds can be more costly and complex to dispose of compared to their non-halogenated counterparts.[3]
The isoxazole ring is a common moiety in many biologically active compounds.[4] However, the toxicological properties of many novel isoxazole derivatives have not been thoroughly investigated.[5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be toxic if swallowed, inhaled, or absorbed through the skin, similar to other novel organic compounds. For instance, the shipping classification for some toxic organic solids is UN 2811.
Before beginning any disposal procedure, it is imperative to:
-
Attempt to locate a compound-specific Safety Data Sheet (SDS).
-
If an SDS is not available, consult the general guidelines for halogenated organic waste provided by your institution's Environmental Health and Safety (EHS) department.[3][6][7]
-
Always handle the compound within a certified chemical fume hood.[1][8]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound for disposal, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents used in the disposal process. |
| Hand Protection | Nitrile gloves. Always inspect gloves for tears or punctures before use. | Provides a barrier against skin contact. Given the unknown dermal toxicity, this is a critical safety measure.[1] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[1] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 1: Identify the Correct Waste Stream
This compound is a halogenated organic waste .[2] This is due to the presence of iodine in its structure. It must not be mixed with non-halogenated organic waste or any other waste stream.[8]
Step 2: Select the Appropriate Waste Container
-
Use a designated, leak-proof container, often provided by your institution's EHS department.[6][9] These are typically made of a material compatible with organic solvents, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled as "Halogenated Organic Waste".[2][8] Some institutions may use a color-coding system, with green often indicating halogenated waste.[2]
Step 3: Waste Accumulation
-
Solid Waste: If the compound is a solid, it can be transferred directly into the designated waste container. Contaminated items such as gloves, weigh boats, and absorbent paper should also be placed in this container.[9]
-
Liquid Waste: If the compound is in solution, the entire solution should be transferred to the halogenated organic liquid waste container. Do not evaporate solvents as a method of disposal.[7]
-
Container Labeling: As soon as the first particle of waste is added to the container, it must be labeled.[7] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An estimate of the quantity.
-
The date of accumulation.
-
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Step-by-step workflow for the compliant disposal of this compound.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to minimize its generation in the first place. [6]Consider the following strategies in your research:
-
Source Reduction: Order only the quantity of the chemical that you need for your experiments.
-
Scale Reduction: Whenever possible, reduce the scale of your experiments to minimize the amount of waste produced.
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.
By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- UPenn EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet - 3,5-Diphenylisoxazole.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet - Benz[d]isoxazole.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Isoxazole.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE.
- Greenbook.net. (n.d.). Material Safety Data Sheet.
- National Institutes of Health. (n.d.). Isoxazole | C3H3NO | CID 9254. PubChem.
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- ChemicalBook. (2022, December 31). 5-CYCLOPROPYL-ISOXAZOLE-3-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
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Guardian Protocols: A Guide to the Safe Handling of 3-Cyclopropyl-5-iodo-isoxazole
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental to discovery. 3-Cyclopropyl-5-iodo-isoxazole is one such compound, offering a unique structural motif for medicinal chemistry exploration. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
I. Hazard Assessment: An Informed Perspective
The isoxazole ring system and the presence of a halogen, specifically iodine, are key structural features that inform our hazard assessment. Structurally similar isoxazole derivatives have been shown to exhibit acute toxicity if swallowed or inhaled, and can cause skin and serious eye irritation. The iodo- group suggests that the compound may be classified as a hazardous material, and its disposal requires special consideration to prevent environmental contamination.
Anticipated Hazards:
| Hazard Statement | Classification (Anticipated) | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with soap and water. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P280: Wear eye protection/face protection. P305+P351+P33 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
